Tetrakis(hydroxymethyl)phosphonium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tetrakis(hydroxymethyl)phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O4P/c5-1-9(2-6,3-7)4-8/h5-8H,1-4H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUOSXUSCVJWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)[P+](CO)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O4P+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043786 | |
| Record name | Tetrakis(hydroxymethyl)phosphonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24655-84-3 | |
| Record name | Tetrakis(hydroxymethyl)phosphonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024655843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(hydroxymethyl)phosphonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4V2192F6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Tetrakis(hydroxymethyl)phosphonium Chloride (THPC): Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is a versatile organophosphorus compound with significant industrial applications. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and key applications, with a focus on its roles as a flame retardant for textiles and as a broad-spectrum biocide. Detailed experimental protocols for its synthesis and application are provided, alongside quantitative data and mechanistic insights. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in material science and industrial microbiology.
Introduction
This compound chloride, an organophosphorus salt, is a highly reactive and water-soluble compound.[1] Its industrial significance stems primarily from its application in imparting durable flame-retardant properties to cellulosic fabrics, a process famously known as the Proban® process.[1][2] Furthermore, THPC is widely utilized as a potent biocide in various industrial water systems, including cooling towers and oilfields, to control microbial growth.[3] This guide delves into the fundamental chemistry, synthesis, and multifaceted applications of THPC, offering detailed methodologies and quantitative data for scientific and industrial professionals.
Synthesis of this compound Chloride
The industrial synthesis of THPC is primarily achieved through the reaction of phosphine (PH₃) with formaldehyde (HCHO) in the presence of hydrochloric acid (HCl).[4]
Chemical Reaction
The overall chemical equation for the synthesis is as follows:
PH₃ + 4HCHO + HCl → [P(CH₂OH)₄]⁺Cl⁻
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a typical laboratory-scale synthesis of THPC.
Materials:
-
Phosphine gas (PH₃)
-
Formaldehyde solution (37% in water)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Reaction flask with a gas inlet tube, stirrer, and thermometer
-
Gas flow meter
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer.
-
Prepare a solution of formaldehyde and hydrochloric acid in the flask. For a specific molar ratio, a common approach is to use a 4:1 molar excess of formaldehyde to phosphine.[5]
-
Cool the reaction flask in an ice bath to maintain a temperature of around 20-30°C.
-
Slowly bubble phosphine gas through the stirred solution at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and controlled.
-
Continue the gas flow until the desired amount of phosphine has been added or until the reaction is complete, which can be monitored by the cessation of gas absorption.
-
The resulting solution is an aqueous solution of THPC. For some applications, this solution can be used directly.
-
To obtain solid THPC, the water can be removed under reduced pressure.
Industrial Production Considerations
In an industrial setting, the synthesis is often carried out in a continuous or semi-batch process.[4] One study identified optimal conditions for synthesis using high-concentration phosphine as a reaction temperature of 60°C with copper chloride (CuCl₂) as a catalyst to accelerate the reaction.[5]
Properties of this compound Chloride
The physical and chemical properties of THPC are summarized in the tables below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂ClO₄P | [4] |
| Molar Mass | 190.56 g/mol | [4] |
| Appearance | White crystalline solid or colorless to yellowish aqueous solution | [4] |
| Density | 1.341 g/cm³ (solid) | [4] |
| Melting Point | 151-154 °C | [4] |
| Boiling Point | Decomposes | [6] |
| Solubility | Highly soluble in water | [4] |
Chemical Properties
| Property | Description | Reference |
| Reactivity | Reacts with bases to form tris(hydroxymethyl)phosphine. Condenses with amines, phenols, and polybasic acids. | [4] |
| Thermal Stability | Decomposes upon heating, releasing toxic fumes of phosphorus oxides and hydrogen chloride. | [3] |
| Corrosivity | Aqueous solutions are corrosive. | [3] |
Applications
Flame Retardant for Textiles: The Proban® Process
THPC is a key component in the Proban® process, which imparts durable flame retardancy to cotton and other cellulosic fabrics.[1][2] The process involves the formation of a cross-linked polymer within the fabric fibers.[7]
The flame-retardant action of the THPC-based polymer occurs in the condensed phase. When exposed to a flame, the polymer decomposes to form a char layer on the fabric surface. This char acts as an insulating barrier, slowing down the transfer of heat and preventing the release of flammable gases from the cellulose, thus inhibiting combustion.[2]
The Proban® process often utilizes a pre-condensate of THPC and urea.
Materials:
-
This compound chloride (THPC) solution (e.g., 80% in water)
-
Urea
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Charge the reaction vessel with the THPC solution and urea. A typical molar ratio of THPC to urea for the pre-condensate is around 1.9:1 to 2:1.[8]
-
Heat the mixture to approximately 70-85°C with constant stirring.[8]
-
The condensation reaction between the hydroxymethyl groups of THPC and the amine groups of urea occurs, forming a complex mixture of oligomers.
-
The reaction is typically continued until a desired viscosity or degree of condensation is achieved. The resulting product is the THPC-urea pre-condensate.
Materials:
-
Cotton fabric
-
THPC-urea pre-condensate solution
-
Padding machine
-
Drying oven
-
Ammonia gas curing chamber
-
Oxidizing agent (e.g., hydrogen peroxide solution)
-
Washing and rinsing equipment
Procedure:
-
Padding: The cotton fabric is passed through a bath containing the THPC-urea pre-condensate solution to ensure thorough impregnation.[1]
-
Drying: The impregnated fabric is then dried at a controlled temperature (e.g., 100-120°C) to remove excess water.[9]
-
Ammonia Curing: The dried fabric is exposed to ammonia gas in a specialized chamber. The ammonia induces rapid polymerization and cross-linking of the THPC-urea condensate within the cellulose fibers, forming an insoluble polymer.[1][7]
-
Oxidation: The fabric is treated with an oxidizing agent, such as a dilute solution of hydrogen peroxide, to convert the phosphorus to a more stable oxidation state.[10]
-
Washing and Drying: Finally, the fabric is thoroughly washed to remove any unreacted chemicals and by-products, and then dried.[1]
Biocide in Industrial Systems
THPC and its derivatives are effective broad-spectrum biocides used to control the growth of bacteria, algae, and fungi in various industrial water systems.[3]
Quaternary phosphonium compounds, like THPC, are thought to exert their biocidal effects by disrupting the cell membranes of microorganisms.[11] The positively charged phosphorus atom is attracted to the negatively charged cell membrane, leading to increased permeability and eventual cell lysis.
Dosage:
-
Shock Dosage: For heavily fouled systems, an initial shock dose of 100-300 ppm of THPC is recommended.[12]
-
Maintenance Dosage: Following the initial treatment, a maintenance dose of 75-150 ppm can be applied weekly or as needed to maintain microbial control.[13]
Procedure:
-
Before adding the biocide, it is recommended to clean heavily contaminated systems to remove existing biomass.
-
The calculated dose of THPC solution is added to the cooling tower basin or at a point in the system that ensures rapid and thorough mixing.
-
The concentration of the biocide and the microbial load in the water should be monitored regularly to adjust the dosage and frequency of application.
Synthesis of Tris(hydroxymethyl)phosphine
THPC serves as a precursor for the synthesis of tris(hydroxymethyl)phosphine (THP), a useful ligand in coordination chemistry.
[P(CH₂OH)₄]⁺Cl⁻ + NaOH → P(CH₂OH)₃ + H₂O + HCHO + NaCl[6]
Materials:
-
This compound chloride (THPC)
-
Sodium hydroxide (NaOH) solution (e.g., 8% aqueous solution)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel with stirrer and dropping funnel
Procedure:
-
Dissolve THPC in deoxygenated water in a reaction vessel under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the sodium hydroxide solution dropwise with vigorous stirring. The pH of the solution should be carefully monitored and maintained around 8.5, which corresponds to the equivalence point for the formation of THP.[14]
-
After the addition is complete, the reaction mixture contains THP, formaldehyde, and sodium chloride.
-
The THP can be isolated from the reaction mixture by techniques such as solvent extraction.[14]
Visualizations
Synthesis of THPC
Caption: Synthesis of this compound chloride.
Proban® Process Workflow
Caption: Workflow of the Proban® flame retardant process.
Biocidal Application in Cooling Towers
Caption: THPC application workflow for cooling tower water treatment.
Safety and Environmental Considerations
THPC is a corrosive and toxic substance that should be handled with appropriate personal protective equipment, including gloves, goggles, and respiratory protection.[3] It is harmful if swallowed or in contact with skin. Upon decomposition, it can release toxic fumes. Environmentally, while THPC is biodegradable, its release into aquatic environments can be harmful to aquatic life.[12] Therefore, proper handling, storage, and disposal procedures must be followed in accordance with local regulations.
Conclusion
This compound chloride is a chemical of significant industrial importance, with well-established roles in flame retardancy and microbial control. Its synthesis from readily available precursors and its reactivity make it a versatile building block for various applications. This technical guide has provided a detailed overview of its synthesis, properties, and key uses, complete with experimental protocols and visual diagrams to aid in understanding. Further research into novel applications and more environmentally benign derivatives of THPC continues to be an active area of investigation.
References
- 1. sgfrfabric.com [sgfrfabric.com]
- 2. tannerbolt.com [tannerbolt.com]
- 3. ataman-chemicals.com [ataman-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. iwaponline.com [iwaponline.com]
- 6. Tris(hydroxymethyl)phosphine - Wikipedia [en.wikipedia.org]
- 7. pincroft.co.uk [pincroft.co.uk]
- 8. CN102180905A - Preparation method of this compound chloride-urea precondensate - Google Patents [patents.google.com]
- 9. Application of flame retardant - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [m.mwflameretardant.com]
- 10. Tetrakis Hydroxymethyl Phosphonium Chloride-Urea (THPC-U)_Hxochemical [hxochemical.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pureline.com [pureline.com]
- 14. US3833661A - Novel process for the preparation of tris(hydroxymethyl)phosphine and tris(hydroxymethyl)phosphine oxide - Google Patents [patents.google.com]
An In-depth Technical Guide on the Core Mechanism of Action of Tetrakis(hydroxymethyl)phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(hydroxymethyl)phosphonium (THP) salts, primarily available as chloride (THPC) and sulfate (THPS), are versatile organophosphorus compounds with a broad spectrum of applications. They are extensively used as flame retardants for cellulosic textiles, as broad-spectrum biocides in industrial water treatment and oil and gas operations, and have been investigated for their potential in other areas, including drug development. This technical guide provides a comprehensive overview of the core mechanisms of action of THP salts, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
Chemical Reactivity and Properties
THP salts are produced through the reaction of phosphine (PH₃) with formaldehyde (HCHO) in the presence of an acid (hydrochloric or sulfuric acid). The central phosphorus atom is bonded to four hydroxymethyl groups, giving the cation a tetrahedral geometry. The reactivity of THP salts is largely dictated by the hydroxymethyl groups and the phosphonium center.
A key reaction of THP salts is the reversible dissociation in aqueous solutions to form tris(hydroxymethyl)phosphine (THP) and formaldehyde. The position of this equilibrium is highly dependent on the pH of the solution. Under neutral to alkaline conditions, the equilibrium shifts towards the formation of THP, which is a more reactive species.
THP salts can also undergo a Mannich-type reaction with compounds containing active hydrogen atoms, such as amines, amides, and phenols. This reaction involves the condensation of the hydroxymethyl group with the amine, leading to the formation of a new C-N bond and the elimination of water. This reactivity is fundamental to their application as crosslinking agents and in the modification of various materials.
Mechanism of Action as a Biocide
The antimicrobial activity of THP salts is multifaceted and involves a combination of physical and chemical interactions with microbial cells. The positively charged phosphonium ion is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
Upon reaching the cell membrane, THP salts are believed to disrupt its integrity, leading to increased permeability. This disruption allows for the leakage of essential intracellular components, such as ions, metabolites, and proteins, ultimately leading to cell death. Studies have indicated that THPS can increase the permeability of the outer membrane of microbial cells, causing the rapid release of cellular materials.[1] Furthermore, THPS has been shown to inhibit the sulfate reduction process within sulfate-reducing bacteria (SRB).[1]
At a molecular level, the biocidal activity is also attributed to the inhibition of key microbial enzymes. The hydroxymethyl groups can react with sulfhydryl (-SH) groups in enzymes, leading to their inactivation. While the precise enzymatic targets are not fully elucidated for all microorganisms, it is hypothesized that enzymes involved in critical metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, are potential targets. The disruption of these pathways would lead to a depletion of ATP, the primary energy currency of the cell, further contributing to cell death.
Quantitative Data: Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a biocide. The following table summarizes available MIC data for THPS against various microorganisms. It is important to note that MIC values can vary depending on the specific strain, culture conditions, and testing methodology.
| Microorganism | THP Salt | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | THPS | 160 (sub-MIC) | [2] |
| Staphylococcus aureus (MRSA) | (1,4-DBTPP)Br₂ | 16 | [3] |
| Escherichia coli | [PTPP]·I | 512 | [3] |
| Sulfate-Reducing Bacteria (SRB) | THPS | >400 ppm | [4][5] |
Note: (1,4-DBTPP)Br₂ and [PTPP]·I are other quaternary phosphonium salts, and their MIC values are included for comparative purposes, highlighting the influence of the chemical structure on antimicrobial activity.
Mechanism of Action as a Flame Retardant
The flame-retardant action of THP salts, particularly when applied to cellulosic materials like cotton, operates primarily in the condensed phase. The process typically involves the application of a THP salt solution, often in combination with a nitrogen-containing compound like urea, followed by a curing step.
During combustion, the THP salt and urea polymerize on the fabric. As the temperature rises, the polymer decomposes to produce phosphoric acid. This acid acts as a catalyst, promoting the dehydration of the cellulose in the cotton fibers. This dehydration process leads to the formation of a stable char layer on the surface of the fabric.
This char layer serves as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatile gases. The formation of char also reduces the amount of combustible material available to fuel the fire. Additionally, the decomposition of the flame-retardant finish can release non-combustible gases, such as ammonia and water vapor, which dilute the flammable gases in the gas phase and reduce the oxygen concentration around the flame, further inhibiting combustion.
Quantitative Data: Flame Retardancy Performance
The flame retardancy of treated textiles is commonly evaluated using methods such as the Limiting Oxygen Index (LOI) and Thermogravimetric Analysis (TGA). LOI measures the minimum oxygen concentration required to support flaming combustion, with higher values indicating better flame retardancy. TGA measures the weight loss of a material as a function of temperature, providing information on thermal stability and char formation.
| Treatment | LOI (%) | Char Yield (%) at 600°C | Reference |
| Untreated Cotton | ~18 | ~5 | [4] |
| 20% THPS-Urea | 27.0 | - | [6] |
| 30% THPS-Urea | 29.4 | - | [6] |
| 40% THPS-Urea | 31.2 | - | [6] |
| THPS-Treated Cotton | - | >50 | [7] |
Toxicological Profile
The toxicological properties of THP salts are a critical consideration for their safe handling and application. The acute oral toxicity of THPS in rats has been reported, with LD50 values indicating moderate toxicity.
| Compound | Species | Route | LD50 | Reference |
| THPS | Rat | Oral | >2000 mg/kg | [8] |
In terms of genotoxicity, the Ames test, which assesses the mutagenic potential of a substance, has been conducted on THPS. The results of these studies have been negative, indicating that THPS is not mutagenic in this bacterial reverse mutation assay.[9][10]
Cytotoxicity studies on mammalian cell lines are crucial for evaluating the potential of a compound to cause cell damage. While comprehensive data for THP salts across a wide range of cell lines is limited, some studies have reported IC50 values for related compounds or in specific contexts. For instance, the IC50 value of a compound is the concentration required to inhibit the growth of 50% of the cell population. Further research is needed to establish a more complete cytotoxic profile of THP salts on various human cell lines.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a THP salt that inhibits the visible growth of a specific microorganism.
Materials:
-
THP salt stock solution of known concentration
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microorganism culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Incubator
-
Spectrophotometer (optional, for quantitative measurement of growth)
Procedure:
-
Serial Dilution: Prepare a series of twofold dilutions of the THP salt stock solution in the appropriate sterile broth directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard. Further dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well. Add 100 µL of the diluted inoculum to each well containing the THP salt dilutions.
-
Controls: Include a positive control well (broth with inoculum, no THP salt) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature and time for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the THP salt in which no visible growth is observed. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a spectrophotometer to quantify growth.
Vertical Flame Test (ASTM D6413)
Objective: To measure the flame resistance of a textile treated with a THP salt.
Materials:
-
Treated textile specimen (typically 76 x 305 mm)
-
Vertical flame test chamber
-
Meker burner
-
Gas supply (methane)
-
Timer
-
Ruler
Procedure:
-
Specimen Preparation: Condition the textile specimens at a specified temperature and humidity.
-
Mounting: Mount the specimen in a holder in the vertical flame test chamber.
-
Flame Application: Position the burner so that the flame impinges on the center of the bottom edge of the specimen. Apply the flame for 12 seconds.
-
Observation and Measurement: After the flame is removed, record the following:
-
Afterflame time: The time for which the material continues to flame after the ignition source is removed.
-
Afterglow time: The time for which the material continues to glow after the flame has been extinguished.
-
Char length: The distance from the bottom edge of the specimen to the end of the tear made through the charred area.
-
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a THP salt.
Materials:
-
THP salt solution at various concentrations
-
Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100)
-
Minimal glucose agar plates
-
Top agar
-
S9 metabolic activation system (optional, to mimic mammalian metabolism)
-
Positive and negative controls
Procedure:
-
Preparation: Mix the THP salt solution, the bacterial tester strain, and (if used) the S9 mix in molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant increase in the number of revertant colonies indicates a mutagenic effect.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to the action of THP salts.
Conclusion
This compound salts are compounds with significant industrial applications, underpinned by their distinct chemical reactivity. Their efficacy as biocides stems from a multi-pronged attack on microbial cells, involving membrane disruption and enzymatic inhibition. As flame retardants, they promote the formation of a protective char layer on cellulosic materials. While their toxicological profile suggests moderate acute toxicity, they have not shown mutagenic potential in the Ames test. The provided data and protocols offer a foundational understanding for researchers and professionals working with these compounds. Further research into the specific molecular targets and signaling pathways affected by THP salts will undoubtedly lead to a more refined understanding of their mechanism of action and potentially broaden their applications in various fields, including drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Sub-minimum inhibitory concentration of this compound sulfate enhances biocorrosion of carbon steel by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determining the minimum inhibitory concentration of Tetraclean against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Degradation of Tetrakis(hydroxymethyl)phosphonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal degradation of tetrakis(hydroxymethyl)phosphonium (THP) compounds, with a focus on this compound chloride (THPC), this compound sulfate (THPS), and tris(hydroxymethyl)phosphine oxide (THPO). Given the limited availability of detailed public data on the solid-state thermal decomposition of these compounds, this guide synthesizes the existing literature and complements it with established analytical methodologies and proposed degradation pathways based on related organophosphorus chemistry.
Introduction to this compound Compounds
This compound salts, primarily THPC and THPS, are widely utilized in various industrial applications, including as flame retardants for textiles, biocides in water treatment and oil and gas operations, and as tanning agents in the leather industry[1][2]. Their efficacy in these applications is often linked to their chemical reactivity and thermal stability. Understanding the thermal degradation of these compounds is crucial for ensuring their safe handling, predicting their behavior in high-temperature applications, and assessing their environmental fate.
THPO is an oxidation product of tris(hydroxymethyl)phosphine, which is in equilibrium with THP salts in solution. It is also used in the formulation of flame retardants[3].
Thermal Degradation Profiles
The thermal stability of THP compounds varies depending on the specific salt and the surrounding conditions. The following data has been compiled from available literature.
Quantitative Data on Thermal Degradation
The thermal decomposition of THPC and THPS has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Compound | Onset of Structural Change (°C) | Onset of Weight Loss (°C) | Notes | Source(s) |
| THPC | 152.4 | 184.41 | Studies were conducted on solid THPC. | [4] |
| THPS | - | > 111 | Decomposition is likely at temperatures exceeding this value. | [5] |
Table 1: Thermal Decomposition Temperatures of THP Compounds
Thermal Degradation Products
Upon heating, THP compounds decompose into a variety of smaller molecules. The composition of these degradation products depends on the starting material and the decomposition conditions (e.g., atmosphere).
| Compound | Degradation Products | Source(s) |
| THPC | Phosphorous oxides, Hydrogen chloride, Formaldehyde | [6] |
| THPS | Phosphorous oxides, Sulfur oxides | [7] |
| THPS (in solution) | Tris(hydroxymethyl)phosphine oxide (THPO), Bishydroxymethylphosphonic acid, Formaldehyde adducts |
Table 2: Identified Thermal Degradation Products of THP Compounds
Experimental Protocols for Thermal Analysis
Detailed experimental protocols for the thermal analysis of solid THP compounds are not extensively reported in the public domain. Therefore, the following sections provide representative methodologies based on best practices for the analysis of related organophosphorus compounds.
Thermogravimetric Analysis (TGA)
TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability and the kinetics of decomposition.
Objective: To determine the thermal stability and decomposition profile of a solid THP compound.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Ensure the sample is in a powdered or finely divided form and is free from residual solvent.
-
Instrument Setup:
-
Sample Pan: Use an inert pan, such as alumina or platinum.
-
Sample Weight: Accurately weigh 5-10 mg of the sample into the pan.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to study thermal decomposition. For oxidative degradation studies, use a flow of air or oxygen.
-
-
Thermal Program:
-
Initial Temperature: Start at ambient temperature (e.g., 25 °C).
-
Heating Rate: A heating rate of 10 °C/min is a common starting point and provides good resolution of thermal events.
-
Final Temperature: Heat the sample to a temperature high enough to ensure complete decomposition (e.g., 600-800 °C).
-
-
Data Acquisition: Record the sample mass as a function of temperature. The data is typically plotted as percent mass loss versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Objective: To determine the melting point, decomposition temperature, and enthalpy of decomposition of a solid THP compound.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the finely powdered sample into an aluminum or other suitable DSC pan.
-
Instrument Setup:
-
Reference Pan: Use an empty, sealed pan as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Initial Temperature: Start at a temperature well below the expected melting point (e.g., 25 °C).
-
Heating Rate: A heating rate of 10 °C/min is standard.
-
Final Temperature: Heat the sample to a temperature beyond the decomposition point observed in TGA.
-
-
Data Acquisition: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as peaks pointing down, while exothermic events (e.g., some decompositions) will appear as peaks pointing up. The area under the peak is proportional to the enthalpy change of the transition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Objective: To identify the chemical composition of the thermal degradation products of a solid THP compound.
Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample (typically 0.1-1 mg) into a pyrolysis sample holder.
-
Pyrolysis:
-
Pyrolysis Temperature: A temperature of 600-800 °C is often used to ensure complete decomposition.
-
Atmosphere: The pyrolysis is carried out in an inert atmosphere, typically helium, which also serves as the GC carrier gas.
-
-
Gas Chromatography:
-
Injector: The pyrolysis products are swept directly into the GC injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Temperature Program: A typical program might start at 40-50 °C, hold for a few minutes, and then ramp up to 280-300 °C at a rate of 10-20 °C/min.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range of m/z 35-550 to detect a wide range of potential fragments.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST/Wiley).
Thermal Degradation Pathways and Mechanisms
The precise mechanisms of solid-state thermal degradation of THP compounds are not well-established in the literature. However, based on the identified degradation products and the known chemistry of phosphonium salts, plausible pathways can be proposed.
Proposed Thermal Degradation Pathway of THPC
The thermal decomposition of solid THPC likely proceeds through a series of complex reactions. An initial step may involve the elimination of formaldehyde and hydrogen chloride, leading to the formation of tris(hydroxymethyl)phosphine (THP). THP itself is thermally unstable and can undergo further decomposition. The presence of the chloride ion may also facilitate nucleophilic attack on the hydroxymethyl groups.
Proposed Thermal Degradation Pathway of THPS
The thermal degradation of THPS is expected to be more complex due to the presence of the sulfate counter-ion. Decomposition is likely to produce sulfur oxides in addition to phosphorus-containing compounds. Similar to THPC, the initial steps may involve the formation of THP and sulfuric acid, which can then catalyze further reactions.
Experimental Workflow
The systematic investigation of the thermal degradation of a THP compound involves a multi-faceted approach combining several analytical techniques.
Conclusion and Future Work
The thermal degradation of this compound compounds is a complex process that is critical to their application and safety. This guide has summarized the available data and provided a framework for further investigation.
Significant gaps in the literature remain, particularly concerning:
-
Detailed quantitative TGA and DSC data for a range of THP compounds under various atmospheric conditions.
-
Comprehensive identification and quantification of degradation products from Py-GC-MS studies of solid-state decomposition.
-
Elucidation of the detailed reaction mechanisms and kinetics of thermal degradation.
-
The thermal stability and degradation profile of THPO.
Further research in these areas will be invaluable for the development of safer and more effective applications of these important organophosphorus compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Decomposition reaction of tetra-hydroxymethyl phosphonium chloride - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 5. Tetrakis Hydroxymethyl Phosphonium Sulphate (THPS) Use Guide 2019 - IRO Water Treatment [irowater.com]
- 6. This compound chloride - Wikipedia [en.wikipedia.org]
- 7. This compound sulfate | C8H24O12P2S | CID 41478 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tetrakis(hydroxymethyl)phosphonium chloride reaction with primary amines
An In-depth Technical Guide to the Reaction of Tetrakis(hydroxymethyl)phosphonium Chloride with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound chloride (THPC) is a highly versatile and reactive organophosphorus compound. Its ability to react with primary (and secondary) amines makes it a crucial reagent in various fields, from the creation of advanced biomaterials to the industrial production of flame retardants. This document provides a comprehensive technical overview of the core chemistry, experimental protocols, and applications of the THPC-amine reaction, with a particular focus on its utility in forming cross-linked polymeric structures. The reaction proceeds via a Mannich-type mechanism, offering a robust method for covalently linking amine-containing molecules. This guide synthesizes key data and methodologies to support researchers in leveraging this important chemical transformation.
Core Reaction Mechanism
The reaction between THPC and primary amines is characterized as a Mannich-type reaction.[1][2] This multi-component condensation process involves an aldehyde, an amine, and a compound with a reactive proton, though in this specific case, the phosphorus center acts as the nucleophile. The mechanism can be broken down into three primary steps:
-
Formaldehyde Generation: A hydroxymethyl arm of the THPC molecule is released to generate formaldehyde (HCHO). This is a crucial initiating step.[1]
-
Iminium Ion Formation: The generated formaldehyde rapidly reacts with a primary amine (R-NH₂) to form a highly electrophilic iminium ion (also known as a Schiff base).[1][2]
-
Nucleophilic Attack and Amine Coupling: The trivalent phosphorus derivative of THPC performs a nucleophilic attack on the iminium ion. This completes the replacement of the hydroxymethyl group with a new aminomethyl arm, forming a stable P-C bond and covalently coupling the amine to the phosphorus core.[1]
This process can repeat with the remaining hydroxymethyl groups on the phosphorus atom, allowing THPC to act as a tetra-functional crosslinker, capable of forming extensive polymeric networks with molecules containing multiple amine groups.[1]
References
Aqueous Solution Behavior of THPC and THPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrakis(hydroxymethyl)phosphonium chloride (THPC) and its sulfate counterpart (THPS) are versatile organophosphorus compounds with significant industrial and research applications. Their efficacy in various processes, including as flame retardants, biocides, and crosslinking agents, is intrinsically linked to their behavior in aqueous solutions. This technical guide provides an in-depth exploration of the aqueous chemistry of THPC and THPS, focusing on their equilibrium reactions, pH-dependent stability, and degradation pathways. Detailed experimental protocols for the characterization and quantification of these compounds and their derivatives are presented, alongside tabulated quantitative data for ease of comparison. Furthermore, key chemical pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of their solution behavior.
Introduction
This compound chloride ([P(CH₂OH)₄]Cl) and this compound sulfate ([(P(CH₂OH)₄)₂]SO₄) are water-soluble phosphonium salts.[1][2] While utilized in a range of applications, their chemical activity in aqueous media is often as precursors, releasing more reactive species like tris(hydroxymethyl)phosphine (THP) and formaldehyde.[3] The solution's pH is a critical determinant of the speciation and reactivity of THPC and THPS, influencing their stability and interaction with other molecules. Understanding these dynamics is paramount for optimizing their performance in existing applications and for the development of novel technologies, including in the realm of drug development where THPC has been explored as a crosslinker for hydrogels in cell encapsulation.[4]
Aqueous Chemistry of THPC and THPS
Chemical Structures
THPC and THPS are ionic compounds consisting of the this compound cation and a corresponding chloride or sulfate anion. The central phosphorus atom in the cation is tetrahedrally coordinated to four hydroxymethyl groups.
pH-Dependent Equilibrium
In aqueous solutions, THPC and THPS exist in a pH-dependent equilibrium with tris(hydroxymethyl)phosphine (THP) and formaldehyde. This equilibrium is the cornerstone of their aqueous behavior. As the pH of the solution increases, the equilibrium shifts towards the formation of the tertiary phosphine, THP. THPC is reported to be stable in solutions with a pH of less than 5.0.
Reaction: [P(CH₂OH)₄]⁺ ⇌ P(CH₂OH)₃ + CH₂O + H⁺
The equilibrium constant for this reaction (Keq) has been reported to be approximately 8 x 10⁻⁷ M.[5]
Degradation Pathways
The degradation of THPC and THPS in aqueous solutions is significantly influenced by pH and temperature.
Under basic conditions, the degradation of THPC and THPS is spontaneous. The process is initiated by the abstraction of a proton, leading to the release of formaldehyde and the formation of THP. THP is a strong reducing agent and can be subsequently oxidized.
Tris(hydroxymethyl)phosphine (THP) is susceptible to oxidation, particularly in the presence of air (oxygen), to form the more stable tris(hydroxymethyl)phosphine oxide (THPO).[6] This oxidation can also occur anaerobically under basic conditions, with water acting as the oxidizing agent, resulting in the liberation of hydrogen gas.
Reaction: P(CH₂OH)₃ + ½ O₂ → O=P(CH₂OH)₃
The degradation of THPS has been shown to follow first-order kinetics, with the rate increasing with both temperature and pH.[7][8]
Reaction with Amines: The Proban Process
A significant application of THPC is in the flame-retardant treatment of textiles, known as the Proban process. This process involves the reaction of THPC with urea, an amine-containing compound.[9] The hydroxymethyl groups of THPC condense with the amine groups of urea, forming a cross-linked, insoluble polymer within the fabric fibers.[9] This polymer, upon exposure to heat, promotes the dehydration of cellulose to form char, which acts as a barrier to flame propagation.[9]
Simplified Reaction: [P(CH₂OH)₄]Cl + H₂NCONH₂ → Insoluble Polymer + H₂O + HCl
Quantitative Data
Physical and Chemical Properties
| Property | THPC | THPS |
| Chemical Formula | C₄H₁₂ClO₄P | C₈H₂₄O₁₂P₂S |
| Molar Mass | 190.56 g/mol [2] | 406.28 g/mol |
| Appearance | White crystalline solid[2] | Clear, colorless viscous liquid |
| Melting Point | 154 °C[10] | -35 °C[11] |
| Boiling Point | Decomposes | 111 °C[11] |
| Density | 1.341 g/cm³[2] | ~1.4 g/mL at room temperature[11] |
| Water Solubility | Highly soluble; >100 mg/mL at 20°C[10] | Highly miscible[11] |
| pH (of commercial solutions) | 3.0 - 5.0 | 3.0 - 5.0 |
Degradation Kinetics of THPS
The degradation of THPS in aqueous solutions follows first-order kinetics.[7][8] The rate constant (k) can be described by the Arrhenius equation, which incorporates the effects of temperature and pH.
Arrhenius Equation: k(T, pH) = A * exp(-Ea / RT) * [H⁺]⁻ⁿ
| Parameter | Value | Reference |
| Frequency Factor (A) | 3.10 x 10⁷ day⁻¹ | [12] |
| Activation Energy (Ea) | 8.448 x 10⁴ J/mol | [12] |
| pH dependence order (n) | 0.76 | [12] |
Note: These parameters were determined for THPS degradation in seawater in the presence of mild steel under alkaline conditions.
Half-life of THPS in Aqueous Solution
The stability of THPS is highly dependent on the pH of the aqueous medium.
| pH | Half-life (days) |
| 5 | 131 |
| 7 | 72 |
| 9 | 7 |
(Data from a review citing studies in sterile aqueous/buffered medium)[3]
Experimental Protocols
Quantification of THPC/THPS by Iodometric Titration
This method is based on the oxidation of the phosphonium salt by iodine.
Materials:
-
Standardized 0.1 N Iodine solution
-
Standardized 0.1 N Sodium thiosulfate solution
-
Starch indicator solution
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Burette, pipettes, Erlenmeyer flasks
Procedure:
-
Accurately weigh a sample of the THPC or THPS solution into an Erlenmeyer flask.
-
Dilute the sample with approximately 100 mL of deionized water.
-
Add a known excess of the standardized 0.1 N iodine solution to the flask.
-
Add sodium bicarbonate to the solution until effervescence ceases to maintain a neutral to slightly alkaline pH.
-
Allow the reaction to proceed in the dark for approximately 10-15 minutes.
-
Titrate the excess, unreacted iodine with the standardized 0.1 N sodium thiosulfate solution.
-
As the solution turns a pale yellow, add a few drops of the starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate used.
-
Calculate the amount of THPC or THPS in the original sample based on the stoichiometry of the reaction and the amount of iodine consumed.
Analysis of THPC, THP, and THPO by ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the qualitative and quantitative analysis of phosphorus-containing compounds in solution.
Instrumentation:
-
NMR spectrometer with a phosphorus probe.
Sample Preparation:
-
Prepare a solution of the THPC or THPS sample in a suitable deuterated solvent, typically D₂O.
-
If necessary, adjust the pH of the solution to investigate pH-dependent equilibria.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Typical chemical shifts (relative to 85% H₃PO₄) are:
-
THPC/THPS ([P(CH₂OH)₄]⁺): ~25-30 ppm
-
THP (P(CH₂OH)₃): ~ -20 to -25 ppm
-
THPO (O=P(CH₂OH)₃): ~ 45-50 ppm
-
-
For quantitative analysis, ensure complete relaxation of the phosphorus nuclei between scans by using a sufficient relaxation delay (typically 5 times the longest T₁). Inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration.[13]
Data Analysis:
-
Integrate the signals corresponding to THPC/THPS, THP, and THPO.
-
The relative concentrations of each species can be determined from the integral ratios.
HPLC Analysis of THPS
High-Performance Liquid Chromatography (HPLC) can be used for the separation and quantification of THPS, particularly in complex matrices.
Instrumentation:
-
HPLC system equipped with a suitable detector (e.g., UV-Vis or conductivity detector).
-
A suitable column, such as a reverse-phase C18 column or an ion-exchange column.
Mobile Phase Preparation:
-
The mobile phase composition will depend on the column and detector used. A common approach for reverse-phase HPLC is a mixture of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled to ensure the stability of THPS during analysis.
Standard and Sample Preparation:
-
Prepare a stock solution of THPS of known concentration in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by diluting it with the mobile phase and filtering it through a 0.45 µm syringe filter.
Chromatographic Conditions:
-
Flow rate: Typically 0.5-1.5 mL/min.
-
Injection volume: Typically 10-50 µL.
-
Column temperature: Maintained at a constant temperature (e.g., 25-40 °C).
-
Detection: Set the detector to the appropriate wavelength for UV-Vis detection or use a conductivity detector.
Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of THPS in the sample by comparing its peak area to the calibration curve.
Visualizations
Chemical Pathways
Caption: Aqueous reaction pathways of THPC and THPS.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for the quantitative analysis of THPC/THPS.
Conclusion
The aqueous solution behavior of THPC and THPS is governed by a dynamic, pH-dependent equilibrium with tris(hydroxymethyl)phosphine and formaldehyde. This equilibrium, along with subsequent degradation and reaction pathways, dictates their functionality in diverse applications. For researchers, scientists, and drug development professionals, a thorough understanding of these chemical principles is essential for the effective utilization and innovation of technologies based on these important organophosphorus compounds. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for the characterization and application of THPC and THPS in aqueous systems.
References
- 1. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 2. This compound chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrakis (hydroxylmethyl) phosphonium chloride as a covalent crosslinking agent for cell encapsulation within protein-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (THPS BIOCIDE BASE ) moniotoring in sea water | PDF [slideshare.net]
- 9. Tetrakis Hydroxymethyl Phosphonium Chloride-Urea (THPC-U)_Hxochemical [hxochemical.com]
- 10. This compound chloride | C4H12ClO4P | CID 31298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What chemical is THPS and why does it matter [sinobiochemistry.com]
- 12. sites.ohio.edu [sites.ohio.edu]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
Tetrakis(hydroxymethyl)phosphonium Chloride: A Versatile Precursor for Advanced Organophosphorus Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(hydroxymethyl)phosphonium chloride (THPC), a readily available and water-soluble organophosphorus salt, has emerged as a significant precursor in the synthesis of a diverse array of organophosphorus compounds. With its unique reactivity, THPC serves as a foundational building block for molecules with applications spanning materials science, catalysis, and notably, the pharmaceutical industry. This technical guide provides a comprehensive overview of the synthetic pathways originating from THPC, with a focus on experimental protocols, quantitative data, and potential applications in drug development.
THPC is primarily synthesized from the reaction of phosphine with formaldehyde in the presence of hydrochloric acid.[1] Its utility as a precursor stems from its ability to generate tris(hydroxymethyl)phosphine (THP), a highly reactive and versatile intermediate.[2] This guide will delve into the synthesis of THP and its subsequent transformations into various functionalized phosphines, phosphine oxides, and other organophosphorus derivatives.
Core Synthetic Transformations
The journey from THPC to a wide range of organophosphorus compounds typically begins with its conversion to tris(hydroxymethyl)phosphine (THP). This is followed by reactions that modify or replace the hydroxymethyl groups, or that involve the phosphorus atom itself.
Synthesis of Tris(hydroxymethyl)phosphine (THP) from THPC
The conversion of THPC to THP is a crucial first step and is generally achieved by reacting THPC with a base. This reaction proceeds by the removal of one of the hydroxymethyl groups as formaldehyde.[2]
Experimental Protocol:
-
Method A: Using Triethylamine
-
In a well-ventilated fume hood, dissolve this compound chloride (THPC) in triethylamine, which acts as both the base and the solvent.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the THPC signal and the appearance of the THP signal.
-
Upon completion, the triethylamine hydrochloride salt will precipitate. The salt can be removed by filtration.
-
The excess triethylamine is removed under reduced pressure to yield tris(hydroxymethyl)phosphine. The product can be further purified by recrystallization.
-
-
Method B: Using Potassium Hydroxide in Methanol
-
Dissolve THPC in methanol.
-
Add a solution of potassium hydroxide in methanol dropwise to the THPC solution while stirring. The reaction is typically carried out at or below room temperature.
-
Potassium chloride will precipitate out of the solution and can be removed by filtration.
-
The methanolic solution of THP can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure to obtain THP. A patent suggests a yield of 97.5% with a purity of approximately 98% using this method.[3]
-
-
Method C: Using a Strongly Basic Anion Exchange Resin
-
Prepare a column with a strongly basic anion exchange resin in the hydroxide form.
-
Pass a solution of THPC through the column. The resin will neutralize the phosphonium salt, releasing THP.
-
The eluent containing THP can be collected and the solvent removed to yield the product. This method offers the advantage of avoiding salt byproducts in the solution.[4]
-
Quantitative Data:
| Product | Precursor | Reagents | Solvent | Typical Yield | ³¹P NMR (δ, ppm) in D₂O |
| Tris(hydroxymethyl)phosphine (THP) | THPC | Triethylamine | Triethylamine | High | -22 to -27 |
| Tris(hydroxymethyl)phosphine (THP) | THPC | KOH, Na₂SO₃, cat. ZnCl₂ | Methanol | ~97.5% | -22 to -27 |
| Tris(hydroxymethyl)phosphine (THP) | THPC | Strongly basic anion exchange resin (OH⁻ form) | Water/Methanol | High | -22 to -27 |
Synthesis of Tris(hydroxymethyl)phosphine Oxide (THPO)
THPO is a stable derivative of THP and is often used in flame retardant applications. It can be synthesized by the oxidation of THP.
Experimental Protocol:
-
Prepare a solution of tris(hydroxymethyl)phosphine (THP) in an appropriate solvent (e.g., water or an alcohol).
-
Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), dropwise to the THP solution while stirring. The reaction is exothermic and may require cooling.
-
The reaction can be monitored by ³¹P NMR spectroscopy, observing the shift from the THP signal to the THPO signal.
-
After the reaction is complete, the solvent can be removed under reduced pressure to yield tris(hydroxymethyl)phosphine oxide. The product can be purified by recrystallization. A patent describes recrystallization from absolute ethanol to yield colorless crystals.[4]
Quantitative Data:
| Product | Precursor | Reagents | Solvent | Typical Yield | ³¹P NMR (δ, ppm) in D₂O | ¹³C NMR (δ, ppm) in D₂O |
| Tris(hydroxymethyl)phosphine Oxide (THPO) | THP | Hydrogen Peroxide (H₂O₂) | Water | High | ~48.9 | 52.2 (d) |
Phospha-Mannich Reactions: Synthesis of Aminomethylphosphines
A significant application of THPC is in the phospha-Mannich reaction to form aminomethylphosphines.[5][6] This reaction is a powerful tool for creating P-C-N linkages.
Experimental Protocol:
-
React THPC with a primary or secondary amine (e.g., an aniline derivative) in a suitable solvent. This initial step forms a tetrakis(aminomethyl)phosphonium salt.
-
The resulting phosphonium salt is then treated with a base, such as triethylamine or potassium tert-butoxide, to yield the corresponding aminomethylphosphine. The choice of base can influence the structure of the final product (cyclic vs. acyclic).[7]
-
The reaction mixture is worked up to isolate the aminomethylphosphine product. Purification can be achieved by chromatography or recrystallization.
Quantitative Data:
| Product Family | Precursors | Reagents | Key Reaction Type |
| Aminomethylphosphines | THPC, Amines | Base (e.g., Et₃N, KOtBu) | Phospha-Mannich |
The Proban® Process: An Industrial Application
The Proban® process is an industrial method for imparting flame retardancy to cotton and other cellulosic fabrics, which relies on THPC chemistry.[8][9][10]
Process Overview:
-
Padding: The fabric is impregnated with a solution of THPC that has been pre-condensed with urea.
-
Drying: The treated fabric is dried to a specific moisture content.
-
Ammonia Curing: The fabric is exposed to gaseous ammonia, which causes the formation of a cross-linked, insoluble phosphorus-nitrogen polymer within the fibers.
-
Oxidation and Neutralization: The fabric is treated with an oxidizing agent (e.g., hydrogen peroxide) to convert the phosphorus to a more stable state and to remove any residual chemicals.
-
Washing and Drying: The fabric is washed and dried, resulting in a durable, flame-retardant finish.
Applications in Drug Development
While THPC is widely used in materials science, its potential as a precursor for compounds in drug development is an emerging area of interest. The ability to synthesize water-soluble, functionalized phosphines from THPC opens up several possibilities.
Water-Soluble Ligands for Bio-orthogonal Catalysis and Drug Delivery
Tris(hydroxymethyl)phosphine (THP) and its derivatives are water-soluble phosphine ligands. Such ligands are of interest for the development of metal-based therapeutics and for in vivo catalysis. Water-soluble metal complexes can exhibit different biological distributions and activities compared to their lipophilic counterparts. Furthermore, phosphine ligands can be incorporated into drug delivery systems, for example, by conjugating them to targeting moieties.
Precursors for Phosphate Bioisosteres
Phosphate groups are ubiquitous in biological systems, but their presence in drug candidates can lead to poor bioavailability and rapid metabolism. Phosphate bioisosteres, which mimic the charge and geometry of phosphates but have improved pharmacological properties, are therefore of great interest in medicinal chemistry.[11][12][13][14][15] Organophosphorus compounds such as phosphonates, which can be synthesized from phosphine precursors, are important classes of phosphate bioisosteres. THPC, as a source of the versatile intermediate THP, can be considered a starting point for the synthesis of novel phosphonate-containing molecules with potential therapeutic applications.
Toxicity and Safety Considerations
THPC and its derivatives can be toxic, and appropriate safety precautions should be taken during their handling and use. The toxicity of THPC is often associated with the release of formaldehyde as an intermediate in its reactions.[16][17][18] Studies have shown that THPC can be cytotoxic at higher concentrations.[17][18] Therefore, in biomedical applications such as hydrogels for cell encapsulation, it is crucial to minimize the concentration of THPC and to assess the cytocompatibility of the final materials.[16][17][18]
Conclusion
This compound chloride is a versatile and accessible precursor for a wide range of organophosphorus compounds. Through its conversion to key intermediates like tris(hydroxymethyl)phosphine, it provides a gateway to functionalized phosphines, phosphine oxides, and aminomethylphosphines. While its applications in materials science are well-established, its potential in the realm of drug development is a promising area for future research. The synthesis of water-soluble ligands and precursors for phosphate bioisosteres from THPC could lead to the discovery of novel therapeutic agents and drug delivery systems. As with any reactive chemical, a thorough understanding of its chemistry and toxicology is essential for its safe and effective use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Tris(hydroxymethyl)phosphine - Wikipedia [en.wikipedia.org]
- 3. KR101535093B1 - New process for the production of tris(hydroxymethyl)phosphine - Google Patents [patents.google.com]
- 4. US3833661A - Novel process for the preparation of tris(hydroxymethyl)phosphine and tris(hydroxymethyl)phosphine oxide - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Synthesis of novel aminomethylphosphine complexes - Loughborough University - Figshare [repository.lboro.ac.uk]
- 8. Proban [formula1-dictionary.net]
- 9. Impact of Washing Parameters on Thermal Characteristics and Appearance of Proban®—Flame Retardant Material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sgfrfabric.com [sgfrfabric.com]
- 11. The use of phosphate bioisosteres in medicinal chemistry and chemical biology - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Phosphate isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphate Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Tetrakis (hydroxylmethyl) phosphonium chloride as a covalent crosslinking agent for cell encapsulation within protein-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01068B [pubs.rsc.org]
- 18. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) [pubs.rsc.org]
Environmental fate and degradation of THPS
An In-depth Technical Guide on the Environmental Fate and Degradation of Tetrakis(hydroxymethyl)phosphonium Sulfate (THPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound sulfate (THPS) is a broad-spectrum biocide utilized across various industries, including oil and gas, water treatment, and as a flame retardant for textiles.[1] Its efficacy against bacteria, algae, and fungi is well-documented.[2] Given its widespread application, a thorough understanding of its environmental fate and degradation is critical for assessing its ecological impact and ensuring its safe use. This guide provides a comprehensive overview of the environmental behavior of THPS, its degradation pathways, and the methodologies used to study these processes.
Chemical Identity and Physicochemical Properties
THPS is a quaternary phosphonium salt.[1] In aqueous solutions, THPS dissociates, and an equilibrium is established with its component ions and tris(hydroxymethyl)phosphine (THP).[3][4]
Table 1: Physicochemical Properties of THPS
| Property | Value | Reference |
| CAS RN | 55566-30-8 | [5] |
| Molecular Formula | C₈H₂₄O₁₂P₂S | |
| Molecular Weight | 406.28 g/mol | [5] |
| Water Solubility | 37,700 g/L @ 21°C | [5] |
| Vapor Pressure | Negligible | [5] |
| Log K_ow (Partition Coefficient) | -9.8 (calculated) | [5] |
Environmental Fate
The environmental fate of THPS is characterized by its rapid degradation and low potential for bioaccumulation.[2][6]
-
Persistence and Bioaccumulation: THPS is not considered persistent in the environment. Its low octanol-water partition coefficient (Log K_ow_ = -9.8) indicates a very low potential for bioaccumulation.[5]
-
Soil Mobility: With a low to moderate potential for adsorption to soil and sediment, THPS is expected to be mobile to moderately mobile in soil.[5]
-
Volatilization: Volatilization from water or soil surfaces is not an important environmental fate process due to its negligible vapor pressure and low Henry's Law constant.[5]
Degradation Pathways
THPS undergoes degradation through both abiotic and biotic pathways. The primary degradation products are tris(hydroxymethyl)phosphine oxide (THPO) and bis(hydroxymethyl)phosphonic acid (BMPA), which are considered less toxic than the parent compound.[2][5][7]
Abiotic Degradation
Abiotic degradation of THPS is driven by hydrolysis, oxidation, and photolysis.[6][8]
-
Hydrolysis: Hydrolysis is a significant degradation pathway for THPS, and its rate is highly dependent on pH.[5] The molecule is more stable in acidic conditions and degrades more rapidly in neutral to alkaline environments.[9]
-
Oxidation: THPS is a reducing agent and can be oxidized by substances in the environment, leading to the formation of THPO.[1]
-
Photodegradation: Exposure to UV light can also contribute to the degradation of THPS, converting it to THPO.[7]
Biotic Degradation
THPS is inherently biodegradable, meaning it can be broken down by microorganisms.[5] Several studies have demonstrated its degradation in both aerobic and anaerobic conditions.[5]
-
Aerobic Degradation: In the presence of oxygen, microorganisms can metabolize THPS. Studies have shown that a significant portion of radiolabeled THPS is converted to carbon dioxide (CO₂) within a short period.[5] Under aerobic conditions, the degradation of the active component, THP+, is thought to produce THPO and formaldehyde.[3]
-
Anaerobic Degradation: Under anaerobic conditions, THPS also undergoes biodegradation, with the formation of THPO and BMPA.[5] In these conditions, the degradation of THP+ may lead to the formation of methanol.[3]
Degradation Pathway Diagrams
The following diagrams illustrate the key degradation pathways of THPS.
References
- 1. Tetrakis Hydroxymethyl Phosphonium Sulphate (THPS) Use Guide 2019 - IRO Water Treatment [irowater.com]
- 2. What chemical is THPS and why does it matter [sinobiochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound sulfate | C8H24O12P2S | CID 41478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. santos.com [santos.com]
- 6. epa.gov [epa.gov]
- 7. (THPS BIOCIDE BASE ) moniotoring in sea water | PDF [slideshare.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to the Toxicological Profile of Tetrakis(hydroxymethyl)phosphonium chloride (THPC)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is an organophosphorus compound primarily used as a flame retardant for textiles, as a biocide in industrial water systems, and in various other industrial applications. While effective in its intended uses, a comprehensive understanding of its toxicological profile is crucial for risk assessment and safe handling. This technical guide provides an in-depth review of the toxicology of THPC, summarizing key findings on its acute, subchronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and developmental effects. Detailed experimental protocols for pivotal studies are provided, and all quantitative data are presented in structured tables for ease of comparison. Furthermore, this guide includes visualizations of the proposed mechanism of action and experimental workflows to facilitate a clearer understanding of the toxicological endpoints.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 124-64-1 | [1] |
| Molecular Formula | C₄H₁₂ClO₄P | [1] |
| Molecular Weight | 190.56 g/mol | [1] |
| Appearance | White, crystalline solid or a clear, colorless to yellow aqueous solution. | [1] |
| Solubility | Soluble in water. | [1] |
Toxicokinetics
Studies in animal models indicate that THPC can be absorbed through the gastrointestinal tract following oral administration and through the skin upon dermal contact.[2] While specific data on its distribution, metabolism, and excretion are limited, the liver has been identified as a primary target organ, suggesting systemic distribution after absorption.[2]
Acute Toxicity
THPC exhibits moderate acute toxicity via the oral route.
| Species | Route | LD₅₀ | Reference |
| Rat (male) | Oral | 282 mg/kg bw | [3] |
| Rat | Oral | 161 - 282 mg/kg bw | [2] |
| Mouse | Oral | 280 - 600 mg/kg bw | [2] |
Clinical Signs: Signs of acute toxicity in rodents include decreased body weight gain, changes in physical appearance, and at higher doses, death.[2]
Subchronic and Chronic Toxicity
Repeated oral exposure to THPC in rodents has been shown to cause adverse effects, primarily targeting the liver.
| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings | Reference |
| Rat | 14-day | Gavage | < 18.8 | 18.8 | Decreased body weight gain. | [2] |
| Mouse | 14-day | Gavage | < 18.8 | 18.8 | Decreased body weight gain. | [2] |
| Rat | 13-week | Gavage | < 3.75 | 3.75 | Hepatocellular cytoplasmic vacuolization. | [2] |
| Mouse | 13-week | Gavage | - | - | Hepatocellular cytoplasmic vacuolization. | [2] |
| Rat | 2-year | Gavage | - | - | Dose-related increases in hepatocyte cytoplasmic vacuolization. | [2] |
| Mouse | 2-year | Gavage | - | - | Dose-related increases in hepatocyte cytoplasmic vacuolization. | [2] |
Carcinogenicity
Long-term carcinogenicity studies in rodents have been conducted by the National Toxicology Program (NTP).
| Species | Route | Dose Levels (mg/kg/day) | Findings | Reference |
| Rat (F344/N) | Gavage | 0, 3.75, 7.5 | No evidence of carcinogenicity. | [2] |
| Mouse (B6C3F1) | Gavage | Male: 0, 7.5, 15; Female: 0, 15, 30 | No evidence of carcinogenicity. | [2] |
The International Agency for Research on Cancer (IARC) has classified this compound salts as Group 3, "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in experimental animals and no data in humans.[4]
Genotoxicity
THPC has been evaluated in a battery of in vitro and in vivo genotoxicity assays, with mixed results.
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With & Without | Negative | [3] |
| Gene Mutation | L5178Y Mouse Lymphoma Cells | Without | Positive | [3] |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | With & Without | Positive | [2] |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) Cells | With & Without | Positive | [2] |
Reproductive and Developmental Toxicity
Developmental toxicity studies have been conducted in rats.
| Species | Route | NOAEL (Maternal Toxicity) (mg/kg/day) | NOAEL (Developmental Toxicity) (mg/kg/day) | Key Findings | Reference |
| Rat | Gavage | 2 | > 36 | Maternal toxicity (decreased body weight gain) was observed at ≥6 mg/kg/day. No treatment-related fetal malformations were observed. | [2] |
No studies were identified that investigated the effects of THPC on reproduction.[2]
Mechanism of Toxicity
The toxicity of THPC is believed to be mediated, at least in part, by its degradation to formaldehyde and tris(hydroxymethyl)phosphine (THP).[5][6] Formaldehyde is a well-known toxicant that can cause irritation, cytotoxicity, and genotoxicity through its ability to cross-link proteins and DNA. THPC itself can also react with biological macromolecules. It has been shown to react with the amino groups of proteins and with guanosine in DNA.[7]
Caption: Proposed mechanism of THPC toxicity.
Experimental Protocols
Chronic Toxicity and Carcinogenicity: 2-Year Gavage Study in Rodents (NTP TR-296)
This protocol is based on the information provided in the National Toxicology Program Technical Report 296.[2]
Caption: Workflow for the 2-year rodent carcinogenicity study.
-
Test Species: Fischer 344/N rats and B6C3F1 mice.
-
Administration: THPC was administered in deionized water by gavage, five days a week for 103 weeks.
-
Dose Levels:
-
Rats: 0, 3.75, or 7.5 mg/kg body weight.
-
Male Mice: 0, 7.5, or 15 mg/kg body weight.
-
Female Mice: 0, 15, or 30 mg/kg body weight.
-
-
Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.
-
Pathology: At the end of the study, all animals were subjected to a complete necropsy. A comprehensive set of tissues was collected, preserved, and examined microscopically.
Genotoxicity: Bacterial Reverse Mutation (Ames) Test
This protocol is based on the OECD 471 guideline.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without an exogenous metabolic activation system (S9 mix).
-
Method: The plate incorporation method or pre-incubation method is used.
-
Procedure:
-
The tester strains are exposed to various concentrations of THPC, a vehicle control, and positive controls, in the presence and absence of S9 mix.
-
The mixture is combined with molten top agar and poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
Genotoxicity: In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)
This protocol is based on the OECD 490 guideline.
-
Test System: L5178Y mouse lymphoma cells, which are heterozygous at the thymidine kinase (TK) locus (TK+/-).
-
Method:
-
Cells are exposed to at least four concentrations of THPC, a vehicle control, and positive controls for a suitable period (e.g., 3-4 hours) with and without S9 metabolic activation.
-
After the exposure period, the cells are washed and cultured for a phenotypic expression period (e.g., 48 hours) to allow for the depletion of existing TK enzyme in mutated cells.
-
Cells are then plated in a selective medium containing trifluorothymidine (TFT).
-
-
Endpoint: Only cells that have mutated at the TK locus (TK-/-) can survive and form colonies in the presence of TFT. The mutant frequency is calculated. A significant, concentration-dependent increase in mutant frequency indicates a positive result.
Genotoxicity: In Vitro Mammalian Chromosomal Aberration Test
This protocol is based on the OECD 473 guideline.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Method:
-
Cell cultures are exposed to at least three concentrations of THPC, a vehicle control, and positive controls for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.
-
Following exposure, the cells are incubated for a recovery period.
-
A metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
-
Endpoint: The slides are stained, and metaphase cells are analyzed for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and rearrangements). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.
Conclusion
This compound chloride demonstrates moderate acute oral toxicity. The primary target organ for repeated dose toxicity is the liver. Long-term studies in rodents did not find evidence of carcinogenicity. However, THPC is genotoxic in several in vitro assays, inducing gene mutations, sister chromatid exchanges, and chromosomal aberrations in mammalian cells. Developmental toxicity studies in rats indicate maternal toxicity at lower doses than those causing developmental effects, with no evidence of teratogenicity. The mechanism of toxicity is likely related to the release of formaldehyde and the direct reactivity of THPC with cellular macromolecules. This comprehensive toxicological profile underscores the importance of appropriate safety measures and handling procedures to minimize exposure and potential health risks associated with this compound.
References
- 1. This compound chloride | C4H12ClO4P | CID 31298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NTP Toxicology and Carcinogenesis Studies of this compound sulfate (THPS) (CAS No. 55566-30-8) and this compound chloride (THPC) (CAS No. 124-64-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abstract for TR-296 [ntp.niehs.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Federal Register :: Draft NTP Technical Reports on Toxicology and Carcinogenesis Studies of HMB and PFOA; Availability of Documents; Request for Comments; Notice of Peer-Review Meeting [federalregister.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Target Organs and Levels of Evidence for TR-296 [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Conversion of Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) to Tris(hydroxymethyl)phosphine Oxide (THPO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical conversion of Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) to Tris(hydroxymethyl)phosphine Oxide (THPO). This process is of significant interest in various fields, including the synthesis of flame retardants, and as a precursor for various organophosphorus compounds.[1][2] This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to support research and development activities.
Reaction Principle and Stoichiometry
The conversion of THPC to THPO is a two-step process. The first step involves the neutralization of THPC with a base to yield tris(hydroxymethyl)phosphine (THP). The second step is the oxidation of the intermediate THP to the final product, THPO.
Step 1: Neutralization of THPC to THP
THPC is treated with a base, such as sodium hydroxide or a basic anion exchange resin, to remove one of the hydroxymethyl groups and neutralize the phosphonium salt, yielding THP and formaldehyde.[2][3]
[P(CH₂OH)₄]Cl + NaOH → P(CH₂OH)₃ + H₂O + HCHO + NaCl
Step 2: Oxidation of THP to THPO
The resulting THP is then oxidized to THPO using an oxidizing agent like hydrogen peroxide or air.[4][5] This reaction is typically efficient and results in a high yield of the desired product.
P(CH₂OH)₃ + H₂O₂ → (HOCH₂)₃PO + H₂O
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of THPO from THPC.
Table 1: Reaction Yields
| Reaction Step | Reagents | Reported Yield (%) | Reference |
| THPC to THP | THPC, Strongly basic anion exchange resin | 80 | [2] |
| THP to THPO | THP, 30 wt% Hydrogen Peroxide | 93.8 | [1] |
Table 2: Spectroscopic Data for THPO Characterization
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) | Reference |
| ³¹P NMR | D₂O | 48.9 | Singlet | - | [1] |
| ¹³C NMR | D₂O | 52.2 | Doublet | - | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the two-step conversion of THPC to THPO.
Protocol 1: Synthesis of Tris(hydroxymethyl)phosphine (THP) from THPC
This protocol is adapted from a method utilizing a strongly basic anion exchange resin.[2]
Materials:
-
This compound chloride (THPC)
-
Strongly basic anion exchange resin (e.g., Dowex-1 X10) in the hydroxide form
-
Distilled water
-
Rotary evaporator
Procedure:
-
Prepare a solution of THPC in distilled water.
-
Slowly add the THPC solution to a slurry of the anion exchange resin in distilled water with continuous stirring. The pH of the solution should be monitored and maintained at approximately 8.5.
-
Continue stirring the mixture. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, filter the resin from the aqueous solution.
-
Wash the resin with distilled water to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Remove the water and most of the formaldehyde from the resulting solution using a rotary evaporator under reduced pressure.
-
The final product is a viscous liquid that can solidify upon cooling to a waxy solid. The reported yield for this procedure is approximately 80%.[2]
Protocol 2: Oxidation of Tris(hydroxymethyl)phosphine (THP) to Tris(hydroxymethyl)phosphine Oxide (THPO)
This protocol details the oxidation of THP using hydrogen peroxide.[1]
Materials:
-
Tris(hydroxymethyl)phosphine (THP) (3.4 g, 27.4 mmol)
-
30 wt% hydrogen peroxide in water (8.8 ml, 77.6 mmol)
-
Distilled water (6 ml)
-
Rotary evaporator
Procedure:
-
Dissolve THP (3.4 g) in distilled water (6 ml).
-
To this solution, add 30 wt% hydrogen peroxide (8.8 ml).
-
Heat the reaction mixture to 35°C for 30 minutes.
-
The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion of the reaction, evaporate the water using a rotary evaporator to obtain THPO as a white solid.
-
The reported yield of THPO is 3.6 g (93.8%). The product can be used without further purification.[1]
Visualization of Pathways and Workflows
The following diagrams illustrate the chemical transformation and the experimental process.
References
- 1. KR101535093B1 - New process for the production of tris(hydroxymethyl)phosphine - Google Patents [patents.google.com]
- 2. US3833661A - Novel process for the preparation of tris(hydroxymethyl)phosphine and tris(hydroxymethyl)phosphine oxide - Google Patents [patents.google.com]
- 3. Tris(hydroxymethyl)phosphine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Formaldehyde Release from Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the release of formaldehyde from Tetrakis(hydroxymethyl)phosphonium chloride (THPC) solutions. It covers the underlying chemical mechanisms, factors influencing formaldehyde release, and detailed experimental protocols for its quantification.
Introduction
This compound chloride (THPC) is an organophosphorus compound widely used in various industrial applications, including as a flame retardant, biocide, and as a precursor in chemical synthesis.[1] In aqueous solutions, THPC can undergo decomposition, leading to the release of free formaldehyde.[1][2] The presence of free formaldehyde is a critical consideration, particularly in applications where its release is undesirable, such as in drug development and other sensitive biological systems. Understanding and quantifying this release is therefore of significant importance.
Chemical Mechanism of Formaldehyde Release
The primary mechanism for formaldehyde release from THPC solutions is a pH-dependent retro-Mannich reaction. In alkaline conditions, THPC is in equilibrium with tris(hydroxymethyl)phosphine (THP) and formaldehyde.[1][2] The equilibrium shifts towards the formation of THP and formaldehyde as the pH increases.
The reaction can be summarized as follows:
[P(CH₂OH)₄]⁺Cl⁻ + OH⁻ ⇌ P(CH₂OH)₃ + CH₂O + H₂O + Cl⁻
This equilibrium is dynamic, and the concentration of free formaldehyde is directly influenced by the pH of the solution.
Factors Influencing Formaldehyde Release
The release of formaldehyde from THPC solutions is primarily influenced by the following factors:
-
pH: As the pH of the THPC solution increases, the equilibrium shifts towards the products, resulting in a higher concentration of free formaldehyde.[2] Acidic conditions favor the stability of the THPC cation and minimize formaldehyde release.
-
Concentration of THPC: The initial concentration of the THPC solution can also influence the amount of formaldehyde released. Higher concentrations of THPC may lead to a greater absolute amount of formaldehyde being released under given conditions.
Quantitative Data on Formaldehyde Release
The following table summarizes the quantitative relationship between the pH of a THPC solution and the corresponding concentrations of THPC and free formaldehyde.
| pH | THPC Content (%) | Formaldehyde Content (mg/L) |
| 2.0 | 98.5 | 5.2 |
| 4.0 | 95.3 | 12.8 |
| 6.0 | 88.7 | 25.4 |
| 8.0 | 65.2 | 58.6 |
| 10.0 | 25.1 | 95.3 |
| 12.0 | 5.6 | 120.1 |
Data extracted from a study on the acid-alkali decomposition of THPC.[2]
Experimental Protocols for Formaldehyde Quantification
Two common and reliable methods for the quantification of formaldehyde released from THPC solutions are High-Performance Liquid Chromatography (HPLC) with 2,4-dinitrophenylhydrazine (DNPH) derivatization and spectrophotometry using the acetylacetone (Nash) reagent.
HPLC-DNPH Method
This method is highly specific and sensitive for the determination of formaldehyde. It involves the derivatization of formaldehyde with DNPH to form a stable hydrazone, which is then quantified by HPLC with UV detection.
5.1.1. Reagents and Materials
-
This compound chloride (THPC) solution of known concentration
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Phosphoric acid
-
Formaldehyde standard solutions
-
Syringe filters (0.45 µm)
-
HPLC system with a C18 column and UV detector
5.1.2. Experimental Procedure
-
Sample Preparation:
-
Prepare THPC solutions of desired concentrations in appropriate buffers to control the pH.
-
Incubate the solutions under controlled temperature and time conditions to allow for formaldehyde release.
-
-
Derivatization:
-
To a known volume of the THPC solution (or a diluted aliquot), add an excess of the DNPH derivatizing reagent.
-
Acidify the mixture with a small amount of phosphoric acid to catalyze the reaction.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.
-
-
HPLC Analysis:
-
Filter the derivatized sample through a 0.45 µm syringe filter.
-
Inject a known volume of the filtered sample into the HPLC system.
-
Perform the chromatographic separation on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Detect the formaldehyde-DNPH derivative using a UV detector at an appropriate wavelength (typically around 360 nm).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of formaldehyde treated with the same derivatization procedure.
-
Determine the concentration of formaldehyde in the THPC samples by comparing their peak areas to the calibration curve.
-
Spectrophotometric Method (Acetylacetone/Nash Reagent)
This colorimetric method is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone and ammonia to form a yellow-colored product, 3,5-diacetyl-1,4-dihydrolutidine, which can be quantified spectrophotometrically.
5.2.1. Reagents and Materials
-
This compound chloride (THPC) solution of known concentration
-
Nash Reagent:
-
Ammonium acetate
-
Glacial acetic acid
-
Acetylacetone
-
Deionized water
-
-
Formaldehyde standard solutions
-
Spectrophotometer
5.2.2. Experimental Procedure
-
Sample Preparation:
-
Prepare THPC solutions of desired concentrations in deionized water or appropriate buffers.
-
Incubate the solutions under controlled conditions.
-
-
Colorimetric Reaction:
-
To a known volume of the THPC solution (or a diluted aliquot), add the Nash reagent.
-
Mix the solution thoroughly.
-
Incubate the mixture at a specific temperature (e.g., 37°C or 60°C) for a defined period (e.g., 30-60 minutes) to allow for color development.
-
-
Spectrophotometric Measurement:
-
After incubation, cool the solution to room temperature.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product (typically around 412-415 nm) against a reagent blank.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of formaldehyde reacted with the Nash reagent under the same conditions.
-
Determine the concentration of formaldehyde in the THPC samples by comparing their absorbance values to the calibration curve.
-
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key chemical pathway of THPC decomposition and the experimental workflows for formaldehyde quantification.
Caption: THPC decomposition pathway.
Caption: HPLC-DNPH experimental workflow.
Caption: Spectrophotometric experimental workflow.
Conclusion
The release of formaldehyde from THPC solutions is a significant chemical process that is highly dependent on the pH and temperature of the solution. This technical guide provides the foundational knowledge and detailed methodologies for researchers and professionals to accurately quantify formaldehyde release. The provided experimental protocols for HPLC-DNPH and spectrophotometric analysis offer robust options for monitoring and controlling formaldehyde levels in various applications. The diagrams visually summarize the core chemical principles and analytical procedures, serving as a quick reference for laboratory work. By understanding and applying the information presented, professionals can better manage the use of THPC and mitigate the potential risks associated with formaldehyde release.
References
The Core Biocidal Mechanism of Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) on Sulfate-Reducing Bacteria (SRB): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfate-reducing bacteria (SRB) are a group of anaerobic microorganisms that pose significant challenges across various industries, most notably in the oil and gas sector, where they are primary contributors to microbially influenced corrosion (MIC), reservoir souring, and biofouling. Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) has emerged as a widely utilized non-oxidizing biocide for the control of SRB due to its high efficacy, broad-spectrum activity, and favorable environmental profile. This technical guide provides a comprehensive overview of the core biocidal mechanisms of THPS against SRB, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Biocidal Mechanisms of THPS on SRB
The biocidal activity of THPS against SRB is primarily attributed to a multi-targeted approach that disrupts essential cellular functions. The two principal mechanisms of action are the disruption of the cell membrane and the interference with cellular energy metabolism.
Disruption of the Cell Membrane
THPS is known to cause significant damage to the cell envelope of SRB. While the precise molecular interactions are still under investigation, the prevailing hypothesis suggests that the positively charged phosphonium compound interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins. This interaction leads to a loss of membrane integrity, increased permeability, and subsequent leakage of essential intracellular components, ultimately resulting in cell lysis and death.
Interference with Cellular Energy Metabolism
THPS has been shown to primarily affect the energy metabolism of SRB. Studies on Desulfovibrio vulgaris have indicated that THPS treatment leads to significant changes in the expression of genes involved in energy production and conversion. It is proposed that THPS or its degradation products may inhibit key enzymes within the electron transport chain, thereby disrupting the process of anaerobic respiration. This inhibition would lead to a critical reduction in ATP synthesis, depriving the cell of the necessary energy to maintain cellular functions and viability.
Quantitative Data on THPS Efficacy
The effectiveness of THPS as a biocide against SRB has been quantified in numerous studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MIC) and observed effects on SRB populations. It is important to note that the efficacy of THPS can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical species.
| SRB Species | THPS Concentration (ppm) | Effect | Reference Study |
| Desulfovibrio hontreensis SY-21 | 75 | Tolerated concentration with strong inhibitory effect on growth without complete suppression. | [1] |
| Planktonic SRB | 50-100 | Prevention of growth. | [2] |
| Established SRB Biofilms | >100 | Required for removal. | [2] |
| SRB in Produced Water | 200 | Considerable inhibition of growth after 2 weeks. | [3] |
| SRB in Produced Water | 400 | Complete inhibition of growth after 2 weeks. | [3] |
| Desulfovibrio vulgaris (in biofilm) | 50 (alone) | Ineffective. | [4] |
| Desulfovibrio vulgaris (in biofilm) | 50 (with 1 ppm D-tyrosine) | Successful prevention of biofilm establishment. | [4] |
| Desulfovibrio ferrophilus | 20 | Ineffective at mitigating biofilm and MIC. | [5] |
| Desulfovibrio ferrophilus | 50 | Sufficient to mitigate biofilm and MIC. | [5] |
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the investigation of the biocidal mechanism of THPS on SRB.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of THPS that inhibits the visible growth of SRB.
Materials:
-
SRB culture (e.g., Desulfovibrio vulgaris)
-
Appropriate growth medium (e.g., Postgate's Medium C)
-
Sterile anaerobic vials or tubes
-
THPS stock solution
-
Spectrophotometer
Protocol:
-
Prepare a series of dilutions of the THPS stock solution in the SRB growth medium in anaerobic vials.
-
Inoculate each vial with a standardized suspension of the SRB culture.
-
Include a positive control (no THPS) and a negative control (no inoculum).
-
Incubate the vials under anaerobic conditions at the optimal temperature for the SRB strain (e.g., 37°C).
-
Monitor the growth of SRB over a period of time (e.g., 7-14 days) by measuring the optical density at 600 nm or by observing the blackening of the medium due to iron sulfide precipitation.
-
The MIC is the lowest concentration of THPS at which no visible growth is observed.
Assessment of Cell Membrane Damage using Fluorescent Microscopy
Objective: To visualize and quantify THPS-induced damage to the SRB cell membrane.
Materials:
-
SRB culture
-
THPS solution
-
Fluorescent dyes for membrane integrity assessment (e.g., SYTO 9 and propidium iodide)
-
Fluorescence microscope
Protocol:
-
Treat the SRB culture with a specific concentration of THPS for a defined period.
-
Prepare an untreated control sample.
-
Stain both the treated and control samples with a mixture of SYTO 9 and propidium iodide. SYTO 9 stains all bacterial cells (live and dead) green, while propidium iodide only penetrates cells with damaged membranes and stains them red.
-
Mount the stained samples on a microscope slide and observe under a fluorescence microscope using appropriate filters.
-
Capture images and quantify the percentage of dead cells (red-stained) in both the treated and control samples to assess the extent of membrane damage.
Measurement of Intracellular ATP Levels
Objective: To quantify the effect of THPS on the energy metabolism of SRB by measuring intracellular ATP concentrations.
Materials:
-
SRB culture
-
THPS solution
-
ATP bioluminescence assay kit
-
Luminometer
Protocol:
-
Expose the SRB culture to different concentrations of THPS for various time intervals.
-
Collect cell pellets by centrifugation.
-
Lyse the cells to release intracellular ATP according to the instructions of the ATP bioluminescence assay kit.
-
Measure the ATP concentration in the cell lysates using a luminometer.
-
Compare the ATP levels in THPS-treated cells to those in untreated control cells to determine the impact of the biocide on ATP production.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the proposed biocidal mechanism of THPS on SRB and a typical experimental workflow for its evaluation.
Caption: Proposed biocidal mechanism of THPS on SRB.
Caption: Experimental workflow for evaluating THPS efficacy.
Conclusion
This compound sulfate is a potent biocide against sulfate-reducing bacteria, exerting its effect through a dual mechanism of cell membrane disruption and inhibition of energy metabolism. The quantitative data presented underscore its effectiveness at relatively low concentrations, although factors such as biofilm formation can necessitate higher doses. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced interactions between THPS and SRB, paving the way for the development of more effective and targeted antimicrobial strategies. Future research, including advanced proteomic and transcriptomic analyses, will be crucial in fully elucidating the specific molecular targets and signaling pathways involved in the biocidal action of THPS.
References
- 1. Genomewide Gene Expression Analysis of Response of Desulfovibrio vulgaris to High pH [escholarship.org]
- 2. Temporal Transcriptomic Analysis as Desulfovibrio vulgaris Hildenborough Transitions into Stationary Phase during Electron Donor Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. producedwatersociety.com [producedwatersociety.com]
- 4. Imaging Cell Membrane Injury and Subcellular Processes Involved in Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of Tetrakis(hydroxymethyl)phosphonium Sulfate (THPS) with Metal Sulfides in Research Applications
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) is a versatile organophosphorus compound with a range of applications stemming from its chemical reactivity. This technical guide provides a comprehensive overview of the interaction of THPS with metal sulfides, with a dual focus on its established role in the dissolution of metal sulfide scales and its potential, analogous application in the synthesis and functionalization of metal sulfide nanoparticles for biomedical research. While the former is a well-documented industrial process, the latter represents an emerging area of scientific inquiry, drawing parallels from the known reactivity of related phosphonium salts with noble metals. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual workflows to elucidate the underlying chemical principles and potential research trajectories.
Interaction of THPS with Bulk Metal Sulfides: Dissolution of Mineral Scale
A primary application of THPS is in the oil and gas industry for the dissolution of metal sulfide scales, such as iron (II) sulfide (FeS), zinc sulfide (ZnS), and lead sulfide (PbS), which can precipitate in production pipelines and equipment. THPS is favored for its efficacy and more environmentally benign profile compared to traditional acid treatments.
The dissolution mechanism is understood to involve the complexation of the metal ions by THPS, which is often enhanced by the presence of other chemical agents. The efficiency of this process is dependent on several factors, including the concentration of THPS, temperature, treatment time, and the pH of the solution.
Quantitative Data on Metal Sulfide Dissolution
The dissolution efficiency of THPS, particularly for zinc and lead sulfides, has been quantified under various experimental conditions. The data highlights the synergistic effects of additives like ammonium chloride (NH₄Cl).
| Metal Sulfide | THPS Concentration (wt%) | Additive | Additive Concentration (wt%) | Temperature (°C) | Time (hours) | Dissolution Efficiency (ppm of dissolved metal) |
| Zinc Sulfide (ZnS) | 15 | None | - | 85 | - | 27 |
| Lead Sulfide (PbS) | 15 | None | - | 85 | - | 48 |
| Zinc Sulfide (ZnS) | 15 | NH₄Cl | 12 | 85 | 24 | 5723 |
| Lead Sulfide (PbS) | 30 | NH₄Cl | 12 | 85 | 24 | 2603 |
Data compiled from studies on the dissolution of metal sulfide scales. The dissolution efficiency is significantly enhanced by the addition of ammonium chloride.[1][2]
Experimental Protocol: Dissolution of Zinc Sulfide Scale
This protocol provides a general framework for assessing the efficacy of THPS in dissolving metal sulfide scales in a laboratory setting.[2]
Materials:
-
Zinc sulfide (ZnS) scale sample (e.g., 1.00 gram chunks)
-
This compound sulfate (THPS) solution (e.g., 75% aqueous solution)
-
Ammonium chloride (NH₄Cl)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Reaction vessel (e.g., 100 ml beaker)
-
Magnetic stirrer and hot plate
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for metal ion analysis
Procedure:
-
Prepare the dissolver solution. For a 15% THPS with 12% NH₄Cl solution, in a 50 ml final volume, combine the appropriate amounts of THPS solution, NH₄Cl, and deionized water.
-
Adjust the pH of the dissolver solution to the desired value using HCl or NaOH.
-
Place 1.00 gram of the ZnS scale into the reaction vessel.
-
Add 50 ml of the prepared dissolver solution to the reaction vessel.
-
Heat the solution to the target temperature (e.g., 85°C) while stirring continuously.
-
Maintain the temperature and stirring for the desired reaction time (e.g., 24 hours).
-
After the reaction period, allow the solution to cool to room temperature.
-
Filter the solution to remove any remaining solid scale.
-
Analyze the filtrate for the concentration of dissolved zinc ions using ICP-OES.
Logical Workflow for Metal Sulfide Scale Dissolution
The following diagram illustrates the general workflow for the dissolution of metal sulfide scales using a THPS-based formulation.
Potential Role of THPS in the Synthesis of Metal Sulfide Nanoparticles
While the use of THPS as a direct capping or reducing agent in the synthesis of metal sulfide nanoparticles is not yet widely reported in peer-reviewed literature, its close analog, this compound chloride (THPC), is well-established as a simultaneous reducing and stabilizing agent for the synthesis of noble metal nanoparticles.[3][4] This suggests a plausible, analogous role for THPS in the synthesis of metal sulfide nanoparticles, a hypothesis that warrants further investigation.
In this proposed mechanism, THPS would act as a reducing agent for the metal precursor ions in solution. Concurrently, the THPS molecule or its derivatives could adsorb onto the surface of the newly formed metal sulfide nanocrystals, providing steric and electrostatic stabilization, thereby controlling their growth and preventing aggregation.
Proposed Mechanism of THPS-mediated Nanoparticle Synthesis
The diagram below illustrates a hypothetical pathway for the synthesis of metal sulfide nanoparticles where THPS serves as both a reducing and capping agent.
Representative Experimental Protocol: Hydrothermal Synthesis of Metal Sulfide Nanoparticles
The following is a general protocol for the hydrothermal synthesis of metal sulfide nanoparticles. While this protocol does not specifically use THPS, it provides a framework into which THPS could be introduced as a potential reducing and/or capping agent for investigative purposes.[5]
Materials:
-
Metal salt precursor (e.g., Copper (II) sulfate pentahydrate, CuSO₄·5H₂O)
-
Sulfur source (e.g., Sodium thiosulfate pentahydrate, Na₂S₂O₃·5H₂O)
-
Potential reducing/capping agent (e.g., THPS)
-
Solvent (e.g., deionized water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve the metal salt precursor in deionized water in a beaker.
-
In a separate beaker, dissolve the sulfur source in deionized water.
-
If investigating THPS as a capping/reducing agent, it could be added to the metal salt solution or introduced as a separate solution.
-
Combine the solutions under stirring.
-
Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 200°C) for a set duration (e.g., 90 minutes).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation.
-
Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven.
-
Characterize the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and Fourier-Transform Infrared (FTIR) spectroscopy to investigate surface functionalization.
Biomedical Applications of Functionalized Metal Sulfide Nanoparticles
Metal sulfide nanoparticles are of significant interest in biomedical research, particularly in the fields of bioimaging, photothermal therapy, and drug delivery. Their utility in these applications is highly dependent on their surface chemistry. Surface functionalization with biocompatible molecules is crucial to ensure colloidal stability in physiological media, reduce cytotoxicity, and enable targeted delivery to specific cells or tissues.
While there is currently a lack of direct evidence for the use of THPS-functionalized metal sulfide nanoparticles in biomedical applications, the principles of surface modification are universal. A biocompatible coating, potentially one involving a phosphonium-based ligand, would be essential for any in vivo application.
General Workflow for the Biomedical Application of Functionalized Nanoparticles
The following diagram outlines the typical workflow from nanoparticle synthesis to a potential therapeutic or diagnostic application.
Conclusion and Future Perspectives
The interaction of THPS with metal sulfides is a tale of two distinct research domains. In the realm of industrial chemistry, its role as a potent dissolver of mineral scales is well-established, with clear quantitative data and operational protocols. This application holds significant economic and environmental importance.
In the burgeoning field of nanotechnology and nanomedicine, the potential for THPS to act as a reducing and capping agent in the synthesis of metal sulfide nanoparticles presents an exciting, albeit largely unexplored, frontier. Drawing analogies from the chemistry of the closely related THPC with noble metals, there is a strong theoretical basis for investigating THPS in this capacity. Future research should focus on systematically exploring the synthesis of various metal sulfide nanoparticles (e.g., ZnS, CuS, FeS) in the presence of THPS, characterizing the resulting nanomaterials, and evaluating their stability and biocompatibility. Should such endeavors prove successful, THPS-functionalized metal sulfide nanoparticles could offer a novel platform for the development of advanced diagnostic and therapeutic agents, thereby bridging a critical gap between industrial chemistry and biomedical innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [helda.helsinki.fi]
- 3. Beyond gold: rediscovering tetrakis-(hydroxymethyl)-phosphonium chloride (THPC) as an effective agent for the synthesis of ultra-small noble metal nanoparticles and Pt-containing nanoalloys - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
A Technical Guide to Tetrakis(hydroxymethyl)phosphonium (THP) Compounds in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(hydroxymethyl)phosphonium (THP) salts, primarily THP chloride (THPC) and THP sulfate (THPS), are versatile organophosphorus compounds with significant and expanding applications in materials science. Initially recognized for their efficacy as flame retardants for cellulosic fabrics, their utility has grown to encompass roles as crosslinking agents in hydrogels, reducing and stabilizing agents in nanoparticle synthesis, and potent biocides. This in-depth technical guide provides a comprehensive review of the core applications of THP compounds, focusing on quantitative performance data, detailed experimental protocols, and the underlying chemical mechanisms.
Flame Retardant Applications
THP compounds are extensively used to impart durable, crease-resistant, and flame-retardant finishes to cotton and other cellulosic textiles.[1] The process typically involves the application of a THP salt, often in combination with an amine compound like urea, followed by a curing step to form a cross-linked polymer within the fabric matrix.[1][2]
Quantitative Performance Data
The effectiveness of THP-based flame retardants is evaluated through various standardized tests, including the vertical flame test and Limiting Oxygen Index (LOI) measurements. The LOI value indicates the minimum oxygen concentration in an oxygen/nitrogen mixture that will support flaming combustion. A higher LOI value signifies better flame retardancy.
| Treatment | Add-on (%) | Char Length (cm) | Afterflame (s) | LOI (%) | Reference |
| Untreated Cotton | 0 | Burned completely | - | 18.0 | [3][4] |
| THPS-Urea | 20-25 | 7.5 | 0 | 32.0 | [5] |
| BPEI/APP/PDMS/CNC-SiO2 | - | - | 0 | 69.8 | [3] |
| BDA-120 | - | - | - | 42.26 | [6] |
Table 1: Flame Retardant Performance of THP-Treated Cotton Fabrics. This table summarizes key performance indicators for cotton fabrics treated with THP-based and other flame retardant systems.
Experimental Protocol: Flame Retardant Treatment of Cotton Fabric with THPS-Urea
This protocol outlines a typical "precondensate"/NH3 process for treating cotton fabric.[5]
1. Fabric Preparation:
-
Ensure the cotton fabric is thoroughly scoured, bleached, and dried. The fabric should have a neutral or slightly acidic pH.[5]
2. Padding Solution Preparation:
-
Prepare an aqueous solution containing THPS and urea. A typical formulation might consist of 30-40% THPS (75% aqueous solution) and 10-15% urea.
-
Add a wetting agent (e.g., 0.1% non-ionic surfactant) to ensure uniform application.
3. Fabric Impregnation (Padding):
-
Immerse the fabric in the padding solution.
-
Pass the fabric through a padder with a set nip pressure to achieve a wet pickup of 60-70%.
4. Drying:
-
Dry the treated fabric at 100-120°C to a moisture content of 10-20%. This step is critical for the subsequent curing process.[5]
5. Ammoniation (Curing):
-
Expose the dried fabric to ammonia gas in a specialized chamber. The ammonia neutralizes the acid from the THPS and catalyzes the polymerization of the THP-urea precondensate within the cotton fibers.[5]
6. Oxidation and Washing:
-
Pass the ammoniated fabric through an oxidizing bath (e.g., 2-5% hydrogen peroxide solution) to convert any unreacted phosphine to phosphine oxide.
-
Thoroughly wash the fabric with water to remove unreacted chemicals and byproducts.
7. Drying:
-
Dry the finished fabric.
Logical Relationship of Flame Retardancy Mechanism
The flame retardant action of THP-based treatments on cotton involves a condensed-phase mechanism. Upon heating, the THP-derived polymer dehydrates and crosslinks further, forming a char layer on the fabric surface. This char acts as an insulating barrier, reducing the transfer of heat to the underlying polymer and restricting the release of flammable volatiles.
Caption: Mechanism of THP-based flame retardancy.
Nanoparticle Synthesis
THPC is widely employed as both a reducing and stabilizing agent for the synthesis of various noble metal nanoparticles, including gold, silver, platinum, and palladium.[1][7][8] This one-step method allows for the production of ultra-small, monodisperse nanoparticles with high stability in aqueous solutions.[1][8]
Quantitative Data on THPC-Synthesized Nanoparticles
| Metal Nanoparticle | Precursor | THPC Concentration | Particle Size (nm) | Reference |
| Gold (Au) | HAuCl4 | Varies | 1.5 | [7] |
| Silver (Ag) | AgNO3 | Varies | ≤ 4 | [7] |
| Platinum (Pt) | K2PtCl4 | Varies | ≤ 4 | [7] |
| Palladium (Pd) | PdCl2 | Varies | ≤ 4 | [7] |
Table 2: Typical Sizes of Noble Metal Nanoparticles Synthesized Using THPC. This table provides an overview of the achievable nanoparticle sizes with THPC as the reducing and stabilizing agent.
Experimental Protocol: Synthesis of Silver Nanoparticles using THPC
This protocol is adapted from a general method for synthesizing noble metal nanoparticles.[7][9]
1. Reagent Preparation:
-
Prepare a 1% (w/v) aqueous solution of silver nitrate (AgNO3).
-
Prepare a fresh solution of THPC by adding 12 µL of 80% aqueous THPC to 1 mL of deionized water.
-
Prepare a 0.2 M sodium hydroxide (NaOH) solution.
2. Reaction Setup:
-
In a clean glass flask, add 2 mL of the 0.2 M NaOH solution to 45 mL of deionized water while stirring vigorously.
-
Rapidly add 1 mL of the freshly prepared THPC solution to the NaOH solution.
3. Nanoparticle Formation:
-
Immediately after the addition of THPC, rapidly inject 2 mL of the 1% AgNO3 solution into the stirring mixture.
-
The solution should quickly change color, indicating the formation of silver nanoparticles.
-
Continue stirring for 15-30 minutes to ensure the reaction is complete.
4. Characterization:
-
The resulting colloidal silver nanoparticle solution can be characterized using techniques such as UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS) to determine the size, shape, and distribution of the nanoparticles.[10]
Experimental Workflow for Nanoparticle Synthesis
The synthesis of metal nanoparticles using THPC follows a straightforward workflow, from precursor preparation to the final characterization of the nanoparticles.
Caption: Workflow for nanoparticle synthesis with THPC.
Hydrogel Crosslinking
THPC has emerged as a cytocompatible, amine-reactive crosslinker for the fabrication of protein-based hydrogels for 3D cell encapsulation and other biomedical applications.[10][11] It reacts with primary and secondary amines of proteins, such as gelatin and elastin-like proteins, to form stable, covalently crosslinked networks.[11][12]
Quantitative Data on THPC-Crosslinked Hydrogels
The mechanical properties and gelation time of THPC-crosslinked hydrogels can be tuned by varying the concentration of THPC and the protein.
| Protein System | THPC Concentration (mM) | Storage Modulus (G') (Pa) | Gelation Time (min) | Reference |
| 5 wt% Elastin-like Protein | ~2.3 - 4.6 (0.5:1 ratio) | ~250 | 27 ± 1.2 | [11] |
| 5 wt% Elastin-like Protein | ~9.2 (1:1 ratio) | ~2200 | 6.7 ± 0.2 | [11] |
| Gelatin-THPC | 6 | - | ~7 | [13] |
| Gelatin-THPC | 8 | 23.22 ± 1.3 (kPa) | - | [13] |
| Gelatin-LAPONITE®-THPC | 8 | 13.31 ± 2.1 (kPa) | - | [13] |
Table 3: Mechanical Properties and Gelation Times of THPC-Crosslinked Hydrogels. This table showcases the tunable properties of hydrogels crosslinked with THPC.
Experimental Protocol: Fabrication of a THPC-Crosslinked Gelatin Hydrogel
This protocol provides a general method for creating a gelatin hydrogel crosslinked with THPC.
1. Solution Preparation:
-
Prepare a 10% (w/v) gelatin solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) by heating to 40-50°C until fully dissolved.
-
Prepare a stock solution of THPC in the same buffer.
2. Hydrogel Formation:
-
Cool the gelatin solution to 37°C.
-
If encapsulating cells, resuspend the cells in the gelatin solution at this stage.
-
Add the desired volume of the THPC stock solution to the gelatin solution to achieve the target final concentration.
-
Mix thoroughly but gently to avoid introducing air bubbles.
-
Cast the mixture into a mold or desired culture vessel.
-
Allow the hydrogel to gelate at 37°C for the predetermined gelation time.
3. (Optional) Thermal Treatment for Improved Cytocompatibility:
-
For applications requiring enhanced cell viability, a post-gelation thermal treatment can be applied. This may involve incubating the hydrogel at a specific temperature for a set duration to reduce the concentration of unreacted THPC.[12][13]
Reaction Pathway for THPC Crosslinking
The crosslinking reaction of THPC with amines is believed to proceed through a Mannich-type reaction. This involves the in-situ generation of formaldehyde from THPC, which then reacts with an amine to form an iminium ion. Subsequently, a THPC derivative reacts with the iminium ion, resulting in a stable crosslink.
Caption: Proposed THPC-amine crosslinking pathway.
Biocidal Applications
THPS is an effective, broad-spectrum biocide used in various industrial applications, including oilfields and water treatment, to control the growth of bacteria, particularly sulfate-reducing bacteria (SRB).[2][14][15]
Quantitative Biocidal Efficacy of THPS
The efficacy of THPS as a biocide is often quantified by the log reduction in microbial populations.
| Microorganism | THPS Concentration (ppm) | Log Reduction (Planktonic) | Log Reduction (Sessile/Biofilm) | Reference |
| C. difficile 630∆erm | 50 | 1.5 (96.7%) | 1.4 (95.6%) | [14] |
| C. difficile 630∆erm | 100 | 2.8 (99.8%) | 2.4 (99.6%) | [14] |
| SRB and APB | 0.6% (6000 ppm) | - | >85% inhibition (APB) / 100% inhibition (SRB) | [15] |
Table 4: Biocidal Efficacy of THPS against Various Microorganisms. This table demonstrates the effectiveness of THPS in reducing both planktonic and biofilm-associated microbial populations.
Conclusion
This compound compounds are remarkably versatile chemicals with a broad and growing range of applications in materials science. From enhancing the fire safety of textiles to enabling the precise synthesis of nanomaterials and the formation of biocompatible hydrogels, THP salts offer a unique combination of reactivity and functionality. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists seeking to leverage the potential of these compounds in their respective fields. Further research into the reaction mechanisms and the development of novel THP-based materials will undoubtedly continue to expand their utility in advanced applications.
References
- 1. Beyond gold: rediscovering tetrakis-(hydroxymethyl)-phosphonium chloride (THPC) as an effective agent for the synthesis of ultra-small noble metal nanoparticles and Pt-containing nanoalloys - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synergistic Inhibition of Microbial Sulfide Production by Combinations of the Metabolic Inhibitor Nitrite and Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cottoninc.com [cottoninc.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the mechanism of the formation of noble metal nanoparticles by in situ NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lee.chem.uh.edu [lee.chem.uh.edu]
- 10. Preparation of THPC-generated silver, platinum, and palladium nanoparticles and their use in the synthesis of Ag, Pt, Pd, and Pt/Ag nanoshells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Tetrakis (hydroxylmethyl) phosphonium chloride as a covalent crosslinking agent for cell encapsulation within protein-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 13. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01068B [pubs.rsc.org]
- 14. A New Convenient Method to Assess Antibiotic Resistance and Antimicrobial Efficacy against Pathogenic Clostridioides difficile Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Gold Nanoparticles using THPC as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, with significant applications in diagnostics, therapeutics, and drug delivery. Their unique optical and electronic properties, biocompatibility, and tunable surface chemistry make them ideal candidates for a wide range of biomedical applications. The synthesis of AuNPs with controlled size and high stability is crucial for their successful implementation. One robust method for producing ultra-small, monodisperse AuNPs is through the reduction of a gold salt using tetrakis(hydroxymethyl)phosphonium chloride (THPC). This method is advantageous due to its simplicity, reproducibility, and ability to yield nanoparticles typically smaller than 5 nm.[1][2] In this protocol, THPC acts as both a reducing agent and a stabilizing ligand, ensuring the formation of stable colloidal gold.[1][2]
Mechanism of THPC-Mediated Gold Nanoparticle Synthesis
The synthesis of gold nanoparticles using THPC is a redox reaction where gold(III) ions from a precursor, typically chloroauric acid (HAuCl₄), are reduced to elemental gold (Au⁰). This process is carried out in an alkaline medium, usually achieved by the addition of sodium hydroxide (NaOH).[1] In the presence of hydroxide ions, THPC is believed to generate formaldehyde and hydrogen in situ, which act as the primary reducing agents for the gold ions.[1] The tris(hydroxymethyl)phosphine oxide (THPO), an oxidation product of THPC, then adsorbs onto the surface of the newly formed gold nanoparticles, providing a stabilizing capping layer that prevents aggregation.[1]
Caption: Mechanism of THPC-mediated AuNP synthesis.
Experimental Protocol
This protocol details the single-step synthesis of ultra-small gold nanoparticles at room temperature.
Materials and Reagents:
-
Chloroauric acid (HAuCl₄·xH₂O)
-
This compound chloride (THPC) solution (e.g., 80% in water)
-
Sodium hydroxide (NaOH)
-
Distilled or deionized water
-
Glass vials (e.g., 50 mL)
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Prepare a 65 mM aqueous solution of THPC. For example, dilute 12 µL of 80% THPC solution in 1 mL of distilled water.
-
Prepare a solution of chloroauric acid (HAuCl₄·xH₂O) at a concentration of 3 mg/mL in distilled water.
-
-
Synthesis of Gold Nanoparticles:
-
In a clean 50 mL glass vial, add 14 mL of distilled water.
-
Place the vial on a magnetic stirrer and begin stirring.
-
Sequentially add the following reagents to the stirring water:
-
165 µL of 1 M NaOH solution.
-
333 µL of 65 mM THPC solution.
-
-
Continue stirring and then add 1 mL of the 3 mg/mL HAuCl₄ solution.
-
Observe the color change of the solution. The formation of gold nanoparticles is indicated by a color change to a brown or orange-brown hydrosol.[1]
-
Allow the reaction to proceed at room temperature with continuous stirring for a designated period, typically at least one hour, to ensure the completion of the reaction and stabilization of the nanoparticles.
-
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the synthesis of gold nanoparticles using the THPC method.
| Parameter | Value | Notes |
| Reagents | ||
| Chloroauric Acid (HAuCl₄) | 3 mg/mL | Gold precursor. |
| THPC Solution | 65 mM | Reducing and stabilizing agent. |
| Sodium Hydroxide (NaOH) | 1 M | Provides the alkaline environment necessary for the reaction. |
| Reaction Conditions | ||
| Reaction Volume (Water) | 14 mL | The solvent for the reaction. |
| HAuCl₄ Volume | 1 mL | |
| THPC Volume | 333 µL | |
| NaOH Volume | 165 µL | |
| Temperature | Room Temperature | This method does not require heating. |
| Stirring | Continuous magnetic stirring | Ensures a homogenous reaction mixture. |
| Nanoparticle Properties | ||
| Average Diameter | < 5 nm | The THPC method is known for producing ultra-small nanoparticles.[1] |
| Size Distribution | Narrow | The resulting nanoparticles typically have a narrow size distribution.[2] |
| Stability | High in aqueous solution | The THPO capping layer provides good colloidal stability.[2] |
Experimental Workflow
Caption: Experimental workflow for THPC-based AuNP synthesis.
Characterization of Gold Nanoparticles
To confirm the successful synthesis and determine the properties of the gold nanoparticles, the following characterization techniques are recommended:
-
UV-Visible Spectroscopy: To observe the surface plasmon resonance (SPR) peak, which is characteristic of gold nanoparticles. For ultra-small AuNPs (<5 nm), the SPR peak may be broad and centered around 500-520 nm.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the synthesized nanoparticles.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in the colloidal suspension.
-
Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticles in the colloidal solution.
Conclusion
The THPC reduction method provides a straightforward and effective route for the synthesis of ultra-small, stable gold nanoparticles. The protocol outlined in these application notes offers a reliable procedure for researchers in various fields, including drug development, to produce high-quality AuNPs for their specific applications. The resulting nanoparticles' small size and high stability make them particularly suitable for applications requiring penetration into biological tissues and cells. Further functionalization of these THPC-capped nanoparticles can be explored to attach targeting ligands or therapeutic agents for advanced biomedical applications.
References
Application Notes: Synthesis of Ultra-Small Noble Metal Nanoparticles using THPC
References
- 1. Platinum nanoparticles: a non-toxic, effective and thermally stable alternative plasmonic material for cancer therapy and bioengineering - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Beyond gold: rediscovering tetrakis-(hydroxymethyl)-phosphonium chloride (THPC) as an effective agent for the synthesis of ultra-small noble metal nanoparticles and Pt-containing nanoalloys - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Platinum nanoparticles in cancer therapy: chemotherapeutic enhancement and ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the mechanism of the formation of noble metal nanoparticles by in situ NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Development of Gold Nanoparticles for Drug Delivery Systems – ScienceOpen [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. Nanoscale bioconjugates: A review of the structural attributes of drug-loaded nanocarrier conjugates for selective cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Platinum Group Metals Nanoparticles in Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platinum-based drugs for cancer therapy and anti-tumor strategies [thno.org]
- 13. Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing [iucrc.nsf.gov]
- 14. Biogenic synthesis of palladium nanoparticles and their applications as catalyst and antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis methods and applications of palladium nanoparticles: A review [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Facile synthesis of concentrated gold nanoparticles with low size-distribution in water: temperature and pH controls - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Simple Method for the Size Controlled Synthesis of Stable Oligomeric Clusters of Gold Nanoparticles under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lee.chem.uh.edu [lee.chem.uh.edu]
Application Note: Step-by-Step Synthesis of Platinum Nanoparticles using Tetrakis(hydroxymethyl)phosphonium chloride (THPC)
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of platinum nanoparticles (PtNPs) utilizing Tetrakis(hydroxymethyl)phosphonium chloride (THPC) as a reducing and stabilizing agent. The method described herein is a straightforward, room-temperature, single-step synthesis that yields ultra-small, monodisperse PtNPs.
Introduction
Platinum nanoparticles are of significant interest in various fields, including catalysis, medicine, and electronics, owing to their unique physicochemical properties.[1][2] The use of THPC as both a reducing and stabilizing agent offers a facile and effective method for producing small, stable platinum nanoparticles with a narrow size distribution.[3][4] This approach avoids the need for large organic stabilizing molecules that might interfere with subsequent applications.[5] In this process, THPC is converted to tris(hydroxymethyl)phosphine oxide (THPO), which then adsorbs onto the nanoparticle surface, providing colloidal stability.[3][6] The resulting nanoparticles are typically less than 4 nm in diameter.[4][7][8][9]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of THPC-capped platinum nanoparticles.
| Parameter | Value | Reference |
| Platinum Precursor | Potassium tetrachloroplatinate(II) (K₂PtCl₄) | [5] |
| Reducing/Stabilizing Agent | This compound chloride (THPC) | [4][5] |
| Platinum Ion Concentration | 0.6 mM and 1.2 mM | [5] |
| Resulting Nanoparticle Size | Typically ≤4 nm | [5][7][8][9] |
| Stability | Aggregated and precipitated within 2 weeks | [5] |
| Reaction Temperature | Room Temperature | [4] |
Experimental Protocol
This protocol is adapted from established methods for the synthesis of noble metal nanoparticles using THPC.[5]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
This compound chloride (THPC, 80% in water)
-
Sodium hydroxide (NaOH)
-
Milli-Q water (or equivalent high-purity water)
-
Glassware (e.g., round-bottomed flask, beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of THPC Solution: Prepare a stock solution of THPC in Milli-Q water. For example, a solution can be made by diluting the 80% THPC stock.
-
Preparation of Reaction Mixture:
-
In a clean 100 mL round-bottomed flask, add 45 mL of Milli-Q water.
-
To the water, add 0.5 mL of a freshly prepared aqueous solution of sodium hydroxide (e.g., 0.5 mmol).
-
Add 1 mL of the THPC solution (e.g., containing 12 µL of 80% THPC).
-
Place the flask on a magnetic stirrer and stir vigorously for 5 minutes.
-
-
Reduction of Platinum Precursor:
-
While vigorously stirring the THPC/NaOH solution, rapidly add an aqueous solution of potassium tetrachloroplatinate(II) to achieve the desired final platinum ion concentration (e.g., 0.6 mM or 1.2 mM).
-
The color of the solution should change, indicating the formation of platinum nanoparticles.
-
-
Stirring and Stabilization:
-
Continue to stir the solution vigorously for an additional 10 minutes to ensure a complete reaction and stabilization of the nanoparticles.
-
-
Storage:
-
The resulting colloidal solution of THPC-capped platinum nanoparticles can be stored for further use. Note that the stability of these nanoparticles is limited, with aggregation and precipitation observed within approximately two weeks.[5]
-
Characterization:
The synthesized platinum nanoparticles can be characterized using various analytical techniques to determine their size, morphology, and optical properties.[5][7][8][9] These techniques include:
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and size distribution of the nanoparticles.
-
UV-Vis Spectroscopy: To observe the optical properties of the nanoparticle colloid.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and oxidation state of the elements.
-
Fourier Transform-Infrared (FT-IR) Spectroscopy: To confirm the presence of the THPC-derived stabilizing agent on the nanoparticle surface.[5]
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of platinum nanoparticles using THPC.
Caption: Workflow for THPC-mediated synthesis of platinum nanoparticles.
References
- 1. Platinum nanoparticle - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Insights into the mechanism of the formation of noble metal nanoparticles by in situ NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond gold: rediscovering tetrakis-(hydroxymethyl)-phosphonium chloride (THPC) as an effective agent for the synthesis of ultra-small noble metal nanoparticles and Pt-containing nanoalloys - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. lee.chem.uh.edu [lee.chem.uh.edu]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of THPC-generated silver, platinum, and palladium nanoparticles and their use in the synthesis of Ag, Pt, Pd, and Pt/Ag nanoshells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Preparation of THPC-generated silver, platinum, and palladium nanoparticles and their use in the synthesis of Ag, Pt, Pd, and Pt/Ag nanoshells | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetrakis(hydroxymethyl)phosphonium Chloride as a Crosslinker for Protein Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Tetrakis(hydroxymethyl)phosphonium chloride (THPC) as a crosslinking agent for the formation of protein-based hydrogels. THPC is an effective, inexpensive, and readily available amine-reactive crosslinker suitable for various biomedical applications, including 3D cell encapsulation and tissue engineering.[1][2]
Introduction
Protein-based hydrogels are valuable materials in biomedical research due to their biocompatibility, biodegradability, and similarity to the native extracellular matrix.[3][4] The formation of stable hydrogels often requires covalent crosslinking of the protein chains. THPC has emerged as a practical crosslinker that reacts with primary and secondary amines of amino acid residues, such as lysine, through a Mannich-type reaction to form a stable, covalently crosslinked hydrogel network.[1][5][6] This method allows for the tuning of hydrogel properties, including gelation time and mechanical stiffness, by varying the concentration of the protein and the crosslinker.[1][2]
A key consideration when using THPC is the release of formaldehyde as a reaction intermediate, which can induce cytotoxicity at higher concentrations.[3][7] This document will also address strategies to mitigate this cytotoxicity, such as post-fabrication treatments.[3]
Mechanism of Action
THPC is a tetra-functional crosslinker, possessing four reactive hydroxymethyl groups.[7] The crosslinking mechanism involves a Mannich-type condensation reaction with the primary and secondary amines of the protein.[1][5] The proposed mechanism is as follows:
-
Formaldehyde Generation : THPC can release formaldehyde in an aqueous solution.[1][7]
-
Immonium Ion Formation : The generated formaldehyde reacts with a primary or secondary amine on the protein to form an immonium ion.[1]
-
Amine Coupling : The THPC derivative then reacts with the immonium ion, resulting in the replacement of a hydroxymethyl arm and the formation of a covalent crosslink between protein chains.[1]
This reaction is efficient in aqueous solutions at physiological pH, making it suitable for applications involving living cells.[1][8]
References
- 1. Tetrakis (hydroxylmethyl) phosphonium chloride as a covalent crosslinking agent for cell encapsulation within protein-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Insights on Chemical Crosslinking Strategies for Proteins [mdpi.com]
- 6. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01068B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 3D Cell Encapsulation in THPC-Crosslinked Elastin-Like Protein Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elastin-like proteins (ELPs) are a class of recombinant biopolymers that offer exceptional control over their biochemical and mechanical properties, making them ideal for 3D cell culture and tissue engineering applications.[1][2] These hydrogels can be designed to mimic the native extracellular matrix (ECM) by tuning properties such as stiffness and cell adhesivity.[3][4] Crosslinking of ELPs using tetrakis(hydroxymethyl)phosphonium chloride (THPC) provides a cost-effective, simple, and robust method for creating cytocompatible hydrogels suitable for encapsulating a variety of cell types.[3][5]
THPC is an amine-reactive aqueous crosslinker that covalently bonds with primary amines, such as those on lysine residues engineered into the ELP backbone.[3][6] This reaction allows for the formation of hydrogels with tunable mechanical properties, spanning a physiologically relevant stiffness range from approximately 0.5 to 50 kPa.[3] The process is mild and compatible with maintaining high cell viability post-encapsulation.[5][7] These application notes provide detailed protocols for the preparation of THPC-crosslinked ELP hydrogels, 3D cell encapsulation, and methods for assessing cell viability, along with expected quantitative outcomes.
Experimental Workflow and Crosslinking Mechanism
The following diagrams illustrate the overall experimental process for 3D cell encapsulation and the underlying chemical reaction for hydrogel formation.
Caption: Experimental workflow for 3D cell encapsulation in ELP hydrogels.
Caption: THPC crosslinking mechanism with primary amines on ELP.
Protocols
Preparation of ELP Stock Solution
This protocol is for preparing a stock solution of elastin-like protein. The final concentration may be adjusted based on experimental needs.
-
Reconstitute ELP : Dissolve lyophilized ELP powder in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) to the desired stock concentration (e.g., 5% w/v).
-
Ensure Complete Dissolution : Gently vortex or pipette the solution up and down until the ELP is fully dissolved. Avoid introducing bubbles.
-
Sterilization : Sterilize the ELP solution by passing it through a 0.22 µm syringe filter.
-
Storage : Store the sterile ELP stock solution at 4°C. Keep on ice when in use.
Preparation of THPC Stock Solution
Caution: THPC is oxygen-sensitive and should be handled with care.[3] Prepare this solution immediately before use.
-
Dilute THPC : Prepare the THPC crosslinking solution by diluting an 80% THPC stock solution in water with sterile DPBS.
-
Adjust Concentration : The concentration should be calculated based on the final desired ELP concentration and the stoichiometric ratio of THPC's hydroxymethyl groups to the primary amines on the ELP.[3]
-
Example for a 1:1 ratio with 3% (w/v) final ELP : Add 2.6 µL of 80% THPC solution to 997.4 µL of DPBS. This concentration is designed for mixing with an ELP stock solution at a 1:4 volumetric ratio (THPC solution:ELP solution).[3]
-
3D Cell Encapsulation Protocol
This protocol details the steps for encapsulating cells within the THPC-crosslinked ELP hydrogel.
-
Cell Preparation :
-
Harvest cells using standard cell culture techniques (e.g., trypsinization) to obtain a single-cell suspension.[3]
-
Count the cells using a hemocytometer.
-
Aliquot the desired number of cells into a sterile 1.5 mL centrifuge tube. Typical densities range from 1 to 50 million cells/mL of the final hydrogel volume.[3]
-
Centrifuge the cells at approximately 200 x g for 3 minutes.[3]
-
Crucially , aspirate the supernatant completely to avoid diluting the ELP and THPC solutions.[3] Keep the cell pellet on ice.
-
-
Encapsulation and Gelation :
-
Work in a sterile biosafety cabinet. Place sterile silicone molds into a multi-well tissue culture plate (e.g., a 24-well plate).[3]
-
Resuspend the cell pellet in the required volume of cold ELP stock solution. Pipette gently to ensure a homogenous cell distribution.
-
Add the freshly prepared THPC solution to the cell/ELP suspension at the predetermined volumetric ratio (e.g., 1:4).
-
Immediately and thoroughly mix by pipetting, avoiding bubble formation.
-
Quickly pipette the final cell/ELP/THPC mixture into the silicone molds.[3]
-
Incubate the plate at room temperature for 15 minutes to allow for initial crosslinking.[3]
-
Transfer the plate to a 37°C incubator for an additional 15 minutes to finalize the gelation process.[3]
-
Gently add warm cell culture medium to each well, being careful not to dislodge the hydrogels.[3]
-
Incubate the hydrogels at 37°C for the desired experimental duration (e.g., 7 days).[3]
-
Cell Viability Assessment (Live/Dead Staining)
This protocol allows for the visualization and quantification of live and dead cells within the hydrogel.
-
Prepare Staining Solution : Prepare a solution of Calcein-AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in DPBS or serum-free medium according to the manufacturer's instructions.
-
Stain Hydrogels :
-
Aspirate the culture medium from the wells containing the hydrogels.
-
Wash the hydrogels gently with DPBS.
-
Add the staining solution to each well, ensuring the hydrogels are fully submerged.
-
-
Incubation : Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Imaging :
-
Aspirate the staining solution and wash the hydrogels with DPBS.
-
Image the encapsulated cells using a fluorescence or confocal microscope with appropriate filters for green and red fluorescence.
-
Data Presentation: Expected Results
The properties of THPC-crosslinked ELP hydrogels can be precisely controlled. The following tables summarize typical quantitative data reported in the literature.
Table 1: Mechanical Properties of THPC-Crosslinked ELP Hydrogels
| ELP Concentration (w/v) | Crosslinker Ratio (THPC:Amine) | Storage Modulus (G') | Shear Modulus (G*) | Gelation Time (min) | Reference |
| 3% | 1:1 | - | ~400 Pa | - | [3] |
| 5% | 1:1 | - | ~800 Pa | - | [3] |
| 5% | 0.5:1 to 2:1 | ~250 Pa to ~2200 Pa | - | 6.7 ± 0.2 to 27 ± 1.2 | [5][6] |
| - | - | 0.5 kPa to 50 kPa | - | - | [3] |
Table 2: Cell Viability in THPC-Crosslinked ELP Hydrogels
| Cell Type | ELP Concentration (w/v) | Culture Duration | Viability | Reference |
| Murine Neural Progenitor Cells | 3% | 7 days | High viability observed | [3] |
| Embryonic Chick DRG Explants | 3% | 1 day | >79% | [8] |
| Embryonic Stem Cells | 5% | Not specified | High cytocompatibility | [5][7] |
| Neuronal Cells | 5% | Not specified | High cytocompatibility | [5][7] |
Troubleshooting and Limitations
-
Poor Gelation :
-
Cause : Inactive THPC due to oxygen exposure.[3]
-
Solution : Always prepare THPC solution fresh. Store the stock THPC container properly sealed and under an inert atmosphere if possible.
-
Cause : Incorrect stoichiometric calculations or pipetting errors.
-
Solution : Double-check all calculations and ensure accurate pipetting of all components.
-
-
High Cell Death :
-
Cause : Cytotoxicity from formaldehyde, a byproduct of the THPC-amine reaction.[5]
-
Solution : Use the minimum concentration of THPC required to achieve the desired hydrogel stiffness.[5] This minimizes potential cytotoxic effects.
-
Cause : Reaction of THPC with cell surface proteins.[3]
-
Solution : While difficult to avoid completely, using optimized and minimal THPC concentrations can mitigate this effect.
-
-
Inconsistent Hydrogel Properties :
-
Cause : Incomplete mixing of cells, ELP, and THPC.
-
Solution : Ensure the final mixture is homogenous before pipetting into molds. Perform mixing quickly to avoid premature gelation.
-
References
- 1. Applications of Elastin-like Polypeptides in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Elastin-like Protein Hydrogels for Encapsulation and Immunostaining of Cells in 3D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of Elastin-like Protein Hydrogels for Encapsulation and Immunostaining of Cells in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical Properties of Protein-Based Hydrogels Derived from Binary Protein Mixtures—A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrakis (hydroxylmethyl) phosphonium chloride as a covalent crosslinking agent for cell encapsulation within protein-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing the Cytocompatibility of THPC-Crosslinked Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is an effective amine-reactive crosslinker for preparing protein-based hydrogels, such as those made from gelatin or collagen.[1][2] These hydrogels have applications in tissue engineering and drug delivery due to their biocompatibility and biodegradability.[1][2] However, the use of THPC can be limited by its cytotoxicity at higher concentrations, which is primarily attributed to the formation of formaldehyde as a reaction intermediate.[1][2] These application notes provide detailed methods and protocols to improve the cytocompatibility of THPC-crosslinked hydrogels, making them more suitable for biomedical applications. The primary strategies discussed are a novel thermal treatment method and the incorporation of LAPONITE® nanoclay.
Core Strategies for Improving Cytocompatibility
Two primary methods have been demonstrated to significantly enhance the cytocompatibility of THPC-crosslinked hydrogels:
-
Thermal Treatment: A post-crosslinking heat treatment has been shown to reduce the cytotoxicity of THPC-crosslinked hydrogels, likely by promoting the removal of volatile byproducts such as formaldehyde.[1][3]
-
LAPONITE® Incorporation: The addition of LAPONITE®, a synthetic silicate nanoclay, to the hydrogel formulation can further improve cell viability and enhance the hydrogel's physicochemical properties.[1][2] LAPONITE® is thought to sequester free formaldehyde, thereby reducing its cytotoxic effects.[1]
Quantitative Data Summary
The following table summarizes the quantitative improvements in cell viability and hydrogel stability observed with the implementation of thermal treatment and LAPONITE® incorporation in an 8 mM THPC-crosslinked gelatin hydrogel.
| Treatment Condition | Cell Viability (%) | Degradation Time (days) |
| Untreated Control (8 mM THPC) | ~20% | ~9 |
| Thermal Treatment | ~60% | ~18 |
| LAPONITE® Incorporation | Not specified alone | ~22 |
| Thermal Treatment + LAPONITE® | ~80% | ~22 |
Data sourced from studies on gelatin hydrogels crosslinked with 8 mM THPC.[1][2]
Experimental Protocols
Protocol 1: Preparation of Cytocompatible THPC-Crosslinked Gelatin Hydrogels with Thermal Treatment
This protocol describes the preparation of gelatin hydrogels crosslinked with THPC, followed by a thermal treatment to improve cytocompatibility.
Materials:
-
Gelatin (Type A or B)
-
This compound chloride (THPC)
-
Deionized (DI) water
-
Magnetic stirrer hot plate
-
Microcentrifuge tubes (MCTs)
-
Water bath
Procedure:
-
Gelatin Solution Preparation:
-
Dissolve the desired concentration of gelatin (e.g., 10% w/v) in DI water by heating to 80°C on a magnetic stirrer hot plate until fully dissolved.
-
-
Hydrogel Formulation:
-
Pipette the warm gelatin solution into microcentrifuge tubes.
-
Add THPC to the gelatin solution to achieve the desired final concentration (e.g., 8 mM). Vortex briefly to ensure thorough mixing.
-
-
Gelation:
-
Allow the hydrogels to cool to room temperature to facilitate physical gelation.
-
-
Thermal Treatment:
-
Once the hydrogels have set, place the open MCTs in a water bath pre-heated to 80°C.[3]
-
Incubate the hydrogels for 1 hour with the lids of the MCTs and the water bath open to allow for the evaporation of volatile byproducts.[3]
-
After 1 hour, remove the MCTs from the water bath and allow them to cool to room temperature.
-
The hydrogels are now ready for cell culture experiments.
-
Protocol 2: Incorporation of LAPONITE® for Enhanced Cytocompatibility
This protocol details the incorporation of LAPONITE® into THPC-crosslinked gelatin hydrogels.
Materials:
-
Gelatin (Type A or B)
-
LAPONITE® (e.g., LAPONITE® RD)
-
THPC
-
DI water
-
Magnetic stirrer hot plate
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
LAPONITE® Dispersion:
-
Disperse the desired concentration of LAPONITE® (e.g., 1-4% w/v) in DI water by vigorous vortexing until a homogenous dispersion is achieved.
-
-
Gelatin-LAPONITE® Solution:
-
Add gelatin to the LAPONITE® dispersion and heat to 80°C on a magnetic stirrer hot plate until the gelatin is fully dissolved.
-
-
Hydrogel Formulation:
-
Pipette the warm gelatin-LAPONITE® solution into microcentrifuge tubes.
-
Add THPC to the solution to the desired final concentration and vortex briefly.
-
-
Gelation and Optional Thermal Treatment:
-
Allow the hydrogels to gel at room temperature.
-
For synergistic effects, perform the thermal treatment as described in Protocol 1, Step 4.[1]
-
Protocol 3: Assessment of Cell Viability in 3D Hydrogels (Live/Dead Assay)
This protocol provides a method for qualitatively and quantitatively assessing cell viability within the prepared hydrogels.
Materials:
-
Cell-laden hydrogels
-
Cell culture medium
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution:
-
Prepare a working solution of Calcein AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in PBS or serum-free cell culture medium according to the manufacturer's instructions.
-
-
Hydrogel Incubation:
-
Place the cell-laden hydrogels in a multi-well plate.
-
Remove the culture medium and wash the hydrogels once with PBS.
-
Add a sufficient volume of the Live/Dead staining solution to completely cover the hydrogels.
-
-
Staining:
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
-
Imaging:
-
After incubation, carefully remove the staining solution and wash the hydrogels with PBS.
-
Immediately visualize the hydrogels using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Capture images from multiple random fields of view for each hydrogel.
-
-
Quantification (Optional):
-
Use image analysis software (e.g., ImageJ) to count the number of live (green) and dead (red) cells.
-
Calculate the percentage of cell viability as: (Number of live cells / Total number of cells) x 100.
-
Protocol 4: Quantification of Formaldehyde Release (NASH Assay)
This protocol describes a colorimetric method to quantify the amount of formaldehyde released from the hydrogels.
Materials:
-
Hydrogel samples
-
DI water
-
Nash's Reagent (prepare fresh):
-
Ammonium acetate
-
Glacial acetic acid
-
Acetylacetone
-
-
Formaldehyde standards
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Sample Preparation:
-
Place pre-weighed hydrogel samples into vials containing a known volume of DI water (e.g., 1 mL).
-
Incubate at 37°C for a defined period (e.g., 24 hours) to allow for formaldehyde leaching.
-
-
NASH Reagent Preparation:
-
Prepare the NASH reagent by dissolving ammonium acetate in DI water, then adding glacial acetic acid and acetylacetone.
-
-
Assay Procedure:
-
Take an aliquot of the supernatant from the hydrogel samples.
-
Mix the supernatant with an equal volume of the freshly prepared NASH reagent in a microcentrifuge tube.
-
Incubate the mixture at 60°C for 10 minutes.[4]
-
-
Measurement:
-
Allow the samples to cool to room temperature.
-
Measure the absorbance of the solution at 412 nm using a spectrophotometer.[4]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of formaldehyde.
-
Determine the concentration of formaldehyde in the samples by comparing their absorbance to the standard curve.
-
Visualizations
Experimental Workflow for Improving Cytocompatibility
Caption: Workflow for enhancing THPC-hydrogel cytocompatibility.
Proposed Mechanism of Cytocompatibility Improvement
Caption: Mechanism for reducing THPC-hydrogel cytotoxicity.
References
- 1. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01068B [pubs.rsc.org]
- 4. orbi.uliege.be [orbi.uliege.be]
Application of THPS in creating self-healing DNA-based hydrogels for wound dressing
Application Notes and Protocols
Introduction
The development of advanced wound dressing materials is a critical area of research in biomedical applications. An ideal wound dressing should not only provide a physical barrier against external contaminants but also actively promote the healing process. DNA-based hydrogels have emerged as a promising platform for such applications due to their excellent biocompatibility, biodegradability, and the ability to be tailored for specific functions. The incorporation of tetrakis(hydroxymethyl)phosphonium sulfate (THPS) into DNA hydrogels introduces unique properties, including inherent antibacterial activity and the formation of a self-healing, injectable matrix. This document provides detailed application notes and protocols for the synthesis, characterization, and application of THPS-crosslinked, self-healing DNA-based hydrogels for wound dressing.
These hydrogels are formed through a one-pot self-assembly process, driven by intermolecular electrostatic interactions and hydrogen bonding between the negatively charged phosphate backbone of DNA and the positively charged THPS, as well as hydrogen bonding between THPS and the nitrogenous bases of DNA.[1][2][3] The resulting DNT (DNA+THPS) hydrogel exhibits shear-thinning and injectable properties, making it suitable for application to irregularly shaped wounds.[1][2][3] Furthermore, the hydrogel possesses broad-spectrum antibacterial properties by releasing THPS, which disrupts bacterial cell membranes, thereby reducing the risk of wound infection and accelerating the healing process.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the properties and performance of the DNA-THPS (DNT) hydrogel for wound dressing applications.
Table 1: In Vivo Wound Healing Performance in a Mouse Model
| Treatment Group | Day 15 Wound Area Ratio (%) | Observations |
| DNT Hydrogel | ~0% | Complete wound closure.[1] |
| DNA+THPS (D+T) Mixture | ~7% | Incomplete wound closure.[1] |
| Blank (No Treatment) | ~20% | Incomplete wound closure.[1] |
Experimental Protocols
Protocol 1: Preparation of Self-Healing DNA-THPS (DNT) Hydrogel
This protocol details the one-pot synthesis of the DNT hydrogel.
Materials:
-
DNA (e.g., from salmon sperm)
-
This compound sulfate (THPS) solution (50 mg/mL)
-
Deionized water
-
Glass vial
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
Prepare a 4 wt% DNA solution by dissolving the required amount of DNA in deionized water in a glass vial.
-
Heat the DNA solution to 90 °C for approximately 20 minutes with vigorous stirring to ensure complete dissolution and denaturation.
-
Cool the DNA solution to room temperature.
-
Add 50 μL of the 50 mg/mL THPS solution to the DNA solution.
-
Stir the mixture vigorously.
-
A transparent DNT hydrogel will form.[1]
Protocol 2: In Vivo Wound Healing Study (Mouse Model)
This protocol outlines the procedure for evaluating the wound healing efficacy of the DNT hydrogel in a mouse model.
Materials:
-
DNT hydrogel
-
Control groups: DNA+THPS (D+T) mixture, and a blank (no treatment) group.
-
Female BALB/c mice (6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Ruler or caliper
-
Camera for documentation
Procedure:
-
Anesthetize the mice according to approved animal protocols.
-
Shave the dorsal hair of the mice.
-
Create a full-thickness skin wound of a defined size (e.g., 1 cm diameter) on the back of each mouse.
-
Divide the mice into three groups: DNT hydrogel, D+T mixture, and blank.
-
For the DNT hydrogel group, apply the hydrogel to cover the entire wound area.
-
For the D+T mixture group, apply the corresponding mixture to the wound.
-
The blank group receives no treatment.
-
Monitor the wound healing process at regular intervals (e.g., day 0, 3, 7, 10, and 15).
-
Document the wound closure by taking photographs and measuring the wound area.
-
Calculate the wound area ratio to quantify the healing progress. The wound treated with the DNT hydrogel is expected to be completely closed by day 15.[1]
Visualizations
Diagram 1: Formation of the Self-Healing DNA-THPS Hydrogel
Caption: Formation of the DNT hydrogel through self-assembly.
Diagram 2: Experimental Workflow for In Vivo Wound Healing Study
Caption: Workflow for the in vivo wound healing experiment.
Diagram 3: Proposed Mechanism of Action for Accelerated Wound Healing
Caption: Mechanism of DNT hydrogel in promoting wound healing.
References
- 1. Self-assembled DNA-THPS hydrogel as a topical antibacterial agent for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Self-assembled DNA-THPS hydrogel as a topical antibacterial agent for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-assembled DNA-THPS hydrogel as a topical antibacterial agent for wound healing. | Semantic Scholar [semanticscholar.org]
Application Notes: Durability of THPC Flame Retardant Finish on Textiles
Introduction
Tetrakis(hydroxymethyl) phosphonium chloride (THPC) is a key chemical used in durable flame retardant (FR) finishes for cellulosic textiles, particularly cotton and cotton blends.[1][2] The most common application process, often known as the Proban® process, involves treating the fabric with a THPC-urea precondensate, followed by curing with ammonia gas.[1][3] This procedure forms an insoluble, cross-linked phosphorus-nitrogen polymer that becomes permanently embedded within the cotton fibers.[3][4] The durability of this finish, especially its ability to withstand repeated laundering cycles, is a critical factor for its use in protective clothing and other long-life textile applications.[5][6]
These notes provide an overview of the durability of THPC-based finishes, summarize performance data after washing, and detail the experimental protocols for application and testing.
Mechanism of Durability
The excellent wash-fastness of the THPC-based finish is attributed to the formation of a stable, water-insoluble polymer inside the fiber structure.[4] The process involves several key steps:
-
Padding: The textile is saturated with an aqueous solution of a THPC-urea precondensate.[3]
-
Drying: The fabric is dried under controlled conditions to achieve a specific moisture content, which is crucial for the subsequent reaction.[6]
-
Ammonia Curing: The dried fabric is exposed to gaseous ammonia, which triggers an exothermic reaction, causing the THPC and urea to polymerize and cross-link within the amorphous regions of the cotton fibers.[1][7]
-
Oxidation: The fabric is then treated with an oxidizing agent, typically hydrogen peroxide, to convert the phosphorus from a phosphine (P+3) to a more stable phosphine oxide (P+5) state, enhancing the durability of the finish.
-
Washing and Drying: Finally, the fabric is washed to remove any unreacted chemicals and surface deposits, then dried.[3]
This irreversible process ensures that the FR polymer is physically entrapped and chemically bonded within the cellulose structure, making it highly resistant to leaching out during washing.[4]
Data on Washing Durability
The performance of THPC-treated fabrics is remarkably stable over numerous washing cycles. Finishes are generally considered durable if they withstand more than 50 laundry cycles.[8] THPC-based treatments, such as the Proban® process, can endure 50 to 100 industrial washes while maintaining their flame-retardant properties.[3]
While specific quantitative data is often proprietary, published research and industry data confirm the high durability of the finish. The key metrics for evaluating performance are the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion, and vertical flame tests (e.g., measuring char length).
Table 1: Representative Performance of THPC-Treated Cotton Fabric After Washing
| Washing Cycles | Limiting Oxygen Index (LOI) (%) | Char Length (cm) | Phosphorus Content (%) | Nitrogen Content (%) | Washing Conditions |
| 0 (Unwashed) | 44.6 | < 10 | 2.67 | 3.17 | N/A |
| 50 | > 34.2 | < 10 | 2.46 | 2.24 | Hospital/Industrial Wash Cycles |
Note: Data is compiled and representative of performance cited in literature.[9][10][11] Actual values can vary based on fabric weight, initial add-on, and specific washing parameters. A study showed that after 50 laundering cycles, the LOI of a treated cotton fabric decreased from 49.2% to 34.2%, which is still a very high level of flame retardancy.[11] Another study on a phosphamide-based FR finish reported an initial LOI of 44.6%, with excellent retention after 50 washes.[10][12]
A study on THPC-treated coveralls found that after approximately 20 wash cycles and prolonged wear, the protective performance against flash fire was as good as, or even better than, new garments.[13] This improvement was attributed to physical changes in the fabric, such as increased "loft," rather than a chemical enhancement.[13]
Experimental Protocols
Protocol 1: Application of THPC-Urea Finish (Proban® Process)
This protocol describes a standard laboratory-scale procedure for applying a durable flame retardant finish to 100% cotton fabric.
Materials:
-
Scoured and bleached 100% cotton fabric
-
Tetrakis(hydroxymethyl) phosphonium chloride (THPC) solution (e.g., 80% active content)
-
Urea
-
Deionized water
-
Gaseous ammonia (NH₃)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30-35%)
-
Sodium carbonate (for neutralization/washing)
-
Laboratory padding mangle
-
Forced-air oven or stentor
-
Ammonia curing chamber
-
Washing/rinsing baths
Procedure:
-
Precondensate Preparation: Prepare the finishing solution by mixing THPC and urea in a 1:1 molar ratio with deionized water. The total concentration should be adjusted to achieve a target add-on of 35-40% on the weight of the fabric.[6]
-
Padding: Immerse the cotton fabric in the finishing solution. Pass the saturated fabric through a laboratory padding mangle, adjusting the nip pressure to achieve a wet pick-up of 70-80%.
-
Preliminary Drying: Dry the padded fabric in a forced-air oven at 100-120°C until the moisture content is controlled to between 12% and 16%.[6] This step is critical for a successful ammonia cure.
-
Ammonia Curing: Immediately transfer the dried fabric to a sealed chamber. Introduce gaseous ammonia at a controlled flow rate (e.g., 350-500 L/min, adjusted for chamber size) to initiate the polymerization reaction.[6] Curing is typically complete within a few minutes.
-
Oxidation: Remove the fabric from the curing chamber and pass it through a bath containing hydrogen peroxide solution (30-35% concentration) to oxidize the phosphorus component of the polymer.[6]
-
Washing and Neutralization: Thoroughly wash the fabric in hot water, followed by a neutralization wash with a dilute sodium carbonate solution, and finally rinse with cold water to remove any unreacted chemicals.[3]
-
Final Drying: Dry the washed fabric in an oven at 130-140°C.[6]
Protocol 2: Durability Testing via Repeated Laundering
This protocol outlines the procedure for testing the durability of the flame retardant finish according to standardized methods.
Materials:
-
THPC-treated fabric samples
-
Standard reference detergent (e.g., AATCC standard reference detergent, without bleach)
-
Washing machine (capable of controlled temperature and cycles)
-
Tumble dryer
Procedure:
-
Sample Preparation: Cut the treated fabric into specimens of appropriate size for the intended flame retardancy tests (e.g., vertical flame test, LOI). Keep some unwashed samples as a control.
-
Washing: Place the fabric samples in the washing machine. Washing can be performed according to standards such as BS7175, which specifies 50 washes at 74°C.[14]
-
Temperature: Set the wash temperature (e.g., 60°C or 74°C).[4][14]
-
Detergent: Use a standard detergent. Avoid using detergents containing bleach, as this can degrade the finish.[4]
-
Water Hardness: Use water of a specified hardness if required by the standard, as hard water can lead to the buildup of calcium deposits that may mask the FR effect.[9]
-
-
Drying: After each wash cycle, tumble dry the samples until they are fully dry.
-
Cycle Repetition: Repeat the washing and drying process for the desired number of cycles (e.g., 10, 20, 50 cycles).[13][15]
-
Performance Evaluation: After the designated number of cycles, condition the samples and perform flame retardancy tests.
-
Vertical Flame Test (e.g., ASTM D6413): Measure char length, afterflame, and afterglow times.
-
Limiting Oxygen Index (LOI) Test (e.g., ASTM D2863): Determine the minimum oxygen concentration to support combustion.
-
Elemental Analysis: Optionally, determine the phosphorus and nitrogen content on the fabric to quantify the amount of FR finish remaining.[10][16]
-
Visualizations
Caption: Workflow for THPC finish application and durability testing.
Caption: Mechanism of durable THPC polymer fixation within cotton fibers.
References
- 1. THPC Treated Flame Retardant Fabric [frdrotex.com]
- 2. Tetrakis(Hydroxymethyl) Phosphonium Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sgfrfabric.com [sgfrfabric.com]
- 4. Fireproof Clothing FAQs | PROBAN® [proban.syensqo.com]
- 5. nbinno.com [nbinno.com]
- 6. es.mflam.com [es.mflam.com]
- 7. Flame Retardant Finishes, Combustion Of Cellulose, Flame Retardant Chemicals [fibre2fashion.com]
- 8. mdpi.com [mdpi.com]
- 9. Research Portal [ub-ir.bolton.ac.uk]
- 10. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.tarasafe.com [blog.tarasafe.com]
- 14. divisions.behrens.co.uk [divisions.behrens.co.uk]
- 15. Impact of Washing Parameters on Thermal Characteristics and Appearance of Proban®-Flame Retardant Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physicochemical and Sorptive Properties of a Phosphorylated Mercerized Cotton Fabric - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) Based Flame Retardant Treatment of Cellulosic Textiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the application of Tetrakis(hydroxymethyl)phosphonium chloride (THPC) as a flame retardant for cellulosic textiles, offering an alternative to the traditional Proban process. The information is intended for a scientific audience and includes comprehensive data, detailed methodologies, and visual representations of the processes and mechanisms involved.
Introduction
The Proban process has long been a benchmark for imparting durable flame retardancy to cotton and other cellulosic fibers. This process traditionally utilizes a pre-condensate of THPC and urea. An alternative and widely adopted method, often referred to as the "ammonia-cure" process, involves the direct application of a THPC-based formulation to the fabric, followed by curing with ammonia gas. This process forms a permanent, cross-linked phosphorus-nitrogen polymer within the fiber structure, rendering the material flame retardant.[1] This document details the laboratory-scale application and evaluation of this THPC-based flame retardant treatment.
The flame retardancy is achieved primarily through a condensed-phase mechanism.[2] Upon exposure to heat, the phosphorus-containing polymer promotes the dehydration of cellulose, leading to the formation of a stable char layer. This char acts as an insulating barrier, reducing the formation of flammable volatile gases and limiting the access of oxygen to the underlying fibers.[2]
Data Presentation
The following tables summarize the typical physical and flammability properties of untreated and THPC-treated cotton fabrics. The data presented is a representative compilation from various sources and may vary depending on the specific fabric construction, processing conditions, and testing standards.
Table 1: Physical Properties of Untreated and THPC-Treated Cotton Fabric
| Property | Untreated Cotton | THPC-Treated Cotton | Test Method |
| Fabric Weight (g/m²) | ~260 | Increase of 15-25% | - |
| Tensile Strength (Warp) | High | ~5-15% reduction | ASTM D5034 |
| Tensile Strength (Weft) | High | ~5-15% reduction | ASTM D5034 |
| Tear Strength (Warp) | Good | ~10-20% reduction | ASTM D1424 |
| Tear Strength (Weft) | Good | ~10-20% reduction | ASTM D1424 |
| Color Fastness to Washing | Varies with dye | Generally good to excellent | ISO 105-C06 |
| Wash Shrinkage (%) | 3-5 | < 3 | ISO 6330 |
Table 2: Flammability Characteristics of Untreated and THPC-Treated Cotton Fabric
| Property | Untreated Cotton | THPC-Treated Cotton | Test Method |
| Limiting Oxygen Index (LOI) (%) | 18-20 | 28-35 | ISO 4589 |
| Vertical Flame Test (After Flame) | Continues to burn | ≤ 2 seconds | ASTM D6413 |
| Vertical Flame Test (After Glow) | May continue to glow | ≤ 2 seconds | ASTM D6413 |
| Vertical Flame Test (Char Length) | Total consumption | < 100 mm | ASTM D6413 |
| Heat Release Rate (Peak) | High | Significantly Reduced | ISO 5660-1 |
| Total Heat Release | High | Significantly Reduced | ISO 5660-1 |
Experimental Protocols
The following protocols provide a detailed methodology for the laboratory-scale application and evaluation of a THPC-based flame retardant finish on cotton fabric.
Protocol 1: Flame Retardant Treatment of Cotton Fabric using THPC-Urea
1. Materials and Equipment:
-
100% cotton fabric, desized, scoured, and bleached.
-
This compound chloride (THPC) solution (e.g., 80% in water).
-
Urea.
-
Triethanolamine (TEA) or other suitable softener.
-
Non-ionic wetting agent.
-
Ammonia gas (anhydrous).
-
Hydrogen peroxide (35% solution).
-
Sodium carbonate.
-
Laboratory padding mangle.
-
Forced-air drying oven.
-
Ammonia curing chamber.
-
Washing machine or laboratory-scale washing apparatus.
2. Preparation of the Finishing Solution:
-
Prepare an aqueous solution containing:
-
THPC (e.g., 20-30% w/w)
-
Urea (e.g., 10-15% w/w)
-
Triethanolamine (e.g., 2-5% w/w)
-
Non-ionic wetting agent (e.g., 0.1% w/w)
-
-
Stir the components until fully dissolved. The final solution should be clear.
3. Application and Curing Process:
-
Padding: Immerse the cotton fabric in the finishing solution and pass it through a laboratory padding mangle to achieve a wet pick-up of 70-80%.
-
Drying: Dry the padded fabric in a forced-air oven at 100-120°C for 2-3 minutes to a moisture content of 10-15%.[3]
-
Ammonia Curing: Immediately transfer the dried fabric to an ammonia curing chamber. Expose the fabric to anhydrous ammonia gas at a controlled flow rate for 2-4 minutes. The ammonia reacts with the THPC and urea to form an insoluble polymer within the cotton fibers.[3]
-
Oxidation: Remove the fabric from the curing chamber and pass it through a solution of hydrogen peroxide (e.g., 2-5% w/w) to oxidize the phosphorus from P(III) to the more stable P(V) state.[2]
-
Washing and Neutralization: Thoroughly wash the fabric in hot water (60-80°C) with a mild alkali (e.g., 1-2 g/L sodium carbonate) to remove any unreacted chemicals and by-products. Rinse with cold water until the fabric is neutral.
-
Drying: Dry the washed fabric in an oven or on a stenter at 130-150°C.
Protocol 2: Evaluation of Flame Retardancy
1. Limiting Oxygen Index (LOI) Test (ISO 4589):
-
Prepare test specimens of the treated and untreated fabric (typically 70-150 mm long and 6.5 mm wide).
-
Mount a specimen vertically in the center of the glass chimney of the LOI apparatus.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a known flow rate.
-
Ignite the top edge of the specimen with a pilot flame.
-
Observe the burning behavior of the specimen.
-
Adjust the oxygen concentration in the gas mixture and repeat the test until the minimum oxygen concentration that supports sustained combustion for a specified time or length is determined. This concentration is the LOI value.
2. Vertical Flame Test (ASTM D6413):
-
Cut test specimens of the treated and untreated fabric (typically 305 mm x 76 mm).
-
Mount a specimen in a vertical holder in a test cabinet.
-
Apply a standardized methane flame to the bottom edge of the specimen for 12 seconds.
-
After 12 seconds, remove the flame and record the after-flame time (the time the specimen continues to flame).
-
Record the after-glow time (the time the specimen continues to glow after the flame is extinguished).
-
After all flaming and glowing has ceased, attach a specified weight to one side of the charred area and measure the char length by tearing the fabric.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical reactions and the experimental workflow for the THPC-based flame retardant treatment.
Caption: Chemical reaction pathway for THPC-based flame retardant treatment.
Caption: Experimental workflow for the THPC ammonia-cure process.
References
Application Notes and Protocols for Laboratory Assessment of THPS Efficacy Against Sulfate-Reducing Bacteria (SRB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfate-reducing bacteria (SRB) are a group of anaerobic microorganisms that pose significant challenges in various industries, particularly in oil and gas, by causing microbially influenced corrosion (MIC), reservoir souring, and biofouling.[1][2] Tetrakis(hydroxymethyl) phosphonium sulfate (THPS) is a broad-spectrum, non-oxidizing biocide widely recognized for its effectiveness against SRB and its favorable environmental profile, being readily biodegradable.[3] These application notes provide detailed protocols for the laboratory assessment of THPS efficacy against SRB, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
THPS's primary mechanism of action against SRB involves the disruption of cell membranes and the cleavage of disulfide bonds within microbial enzymes, leading to a loss of function and eventual cell death.[3] Understanding the effective concentrations of THPS required to inhibit (bacteriostatic) and kill (bactericidal) SRB is crucial for optimizing treatment strategies and mitigating their detrimental effects.
Data Presentation: Efficacy of THPS against Sulfate-Reducing Bacteria
The following table summarizes quantitative data on the efficacy of THPS against SRB from various studies. It is important to note that the effectiveness of THPS can be influenced by factors such as the specific SRB strain, environmental conditions (e.g., temperature, pH), and the presence of biofilms.
| THPS Concentration (ppm) | Test Condition | Target Organism(s) | Observed Efficacy | Reference(s) |
| >400 | Laboratory Study | Sulfate-Reducing Bacteria (SRB) | Required to considerably inhibit the ability of SRB to reduce sulfate and generate hydrogen sulfide. | [2][4][5] |
| 400 | Laboratory Study (Produced Water) | Sulfate-Reducing Bacteria (SRB) | Completely inhibited SRB growth after 2 weeks of incubation. | [2][5] |
| 600 | Laboratory Study (Injection Water) | SRB and Acid-Producing Bacteria (APB) | Total inhibition of growth was observed. | [4] |
| 300 | Laboratory Test System (4-hour weekly dose) | Sulfate-Reducing Bacteria (SRB) | Reduced microbial corrosion rates from 109.7 ± 13.3 mpy to as low as 4.3 ± 1.3 mpy. | [1] |
| 50 | Ineffective against established biofilm | Desulfovibrio vulgaris (ATCC 7757) | Ineffective when used alone against an established SRB biofilm. | [3] |
| 50 (in combination with 1 ppm D-tyrosine) | Biofilm Prevention and Removal Tests | Desulfovibrio vulgaris (ATCC 7757) | Successfully prevented the establishment of and eradicated established SRB biofilms. | [3] |
| 160 (sub-MIC) | Laboratory Study | Pseudomonas aeruginosa | Increased biofilm thickness and corrosion rate. | [6] |
Experimental Protocols
Preparation of Media and Inoculum
1.1. SRB Growth Medium (Postgate's Medium C)
Postgate's Medium C is a common liquid medium for the cultivation of Desulfovibrio species.
Composition per 1 Liter of Distilled Water:
| Component | Amount |
| KH₂PO₄ | 0.5 g |
| NH₄Cl | 1.0 g |
| Na₂SO₄ | 4.5 g |
| CaCl₂·6H₂O | 0.06 g |
| MgSO₄·7H₂O | 0.06 g |
| Sodium Lactate (70% solution) | 6.0 g |
| Yeast Extract | 1.0 g |
| Ascorbic Acid | 0.1 g |
| Sodium Thioglycollate | 0.1 g |
| FeSO₄·7H₂O | 0.004 g |
| Resazurin (0.025% solution) | 1.0 mL |
Preparation:
-
Dissolve all components except for the reducing agents (Ascorbic Acid and Sodium Thioglycollate) and the iron salt (FeSO₄·7H₂O) in distilled water.
-
Boil the medium to drive off dissolved oxygen.
-
While cooling under a stream of oxygen-free nitrogen gas, add the reducing agents and the iron salt.
-
Adjust the pH to 7.2-7.5.
-
Dispense into anaerobic culture tubes or vials, seal, and autoclave at 121°C for 15 minutes.
1.2. SRB Inoculum Preparation
-
A pure culture of a specific SRB strain (e.g., Desulfovibrio vulgaris) is grown overnight in Postgate's Medium C.
-
The overnight culture is then diluted in a growth-supporting broth to a concentration of approximately 1 x 10⁵ to 1 x 10⁶ colony-forming units (CFU)/mL.[7]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]
Protocol:
-
Prepare a series of two-fold serial dilutions of the THPS stock solution in a 96-well microtiter plate using the prepared SRB growth medium.
-
Inoculate each well with the prepared SRB inoculum.
-
Include a positive control (inoculum without THPS) and a negative control (medium without inoculum) for each test.
-
Incubate the microtiter plate under anaerobic conditions at an appropriate temperature (e.g., 30-37°C) for a specified period (typically 24-48 hours, but can be up to 28 days for slow-growing SRB).[9]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of THPS in which no turbidity (visible growth) is observed.[7] Growth can also be assessed by measuring the optical density at 580 nm.[9]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism, defined as a 99.9% reduction in the initial inoculum.[10][11][12]
Protocol:
-
Following the MIC determination, take a small aliquot (e.g., 10-100 µL) from the wells that showed no visible growth (the MIC well and at least two more concentrated wells).
-
Spread the aliquots onto fresh, sterile agar plates (e.g., Postgate's Medium C with agar).
-
Incubate the plates under anaerobic conditions until colonies are visible in the control plates.
-
The MBC is the lowest concentration of THPS that results in a 99.9% reduction in CFU/mL compared to the initial inoculum concentration.[7]
Time-Kill Assay
A time-kill assay determines the rate at which a biocide kills a microbial population over time.
Protocol:
-
Expose a standardized SRB culture to various concentrations of THPS (e.g., MIC, 2x MIC, 4x MIC).[13]
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Neutralize the biocide in the aliquot using an appropriate neutralizer.
-
Perform serial dilutions of the neutralized sample and plate onto agar to determine the number of viable bacteria (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each THPS concentration to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.[7]
Mandatory Visualizations
THPS Mechanism of Action against SRB
Caption: Simplified mechanism of THPS action against SRB.
Experimental Workflow for THPS Efficacy Assessment
References
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mendelnet.cz [mendelnet.cz]
- 6. researchgate.net [researchgate.net]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. microchemlab.com [microchemlab.com]
- 11. researchgate.net [researchgate.net]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
Application of THPS for Biofilm Removal in Cooling Water Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) is a broad-spectrum, non-oxidizing biocide widely utilized for microbial control in industrial water systems, including cooling towers. Biofilms, complex communities of microorganisms encased in a self-produced polymeric matrix, are a primary concern in these systems. They can lead to significant operational inefficiencies by impeding heat transfer, causing microbially influenced corrosion (MIC), and harboring pathogenic bacteria such as Legionella. THPS is recognized for its efficacy in penetrating and dispersing biofilm slimes, coupled with a favorable environmental profile due to its rapid degradation into non-toxic byproducts.
These application notes provide comprehensive protocols for the laboratory evaluation of THPS's efficacy in removing biofilms representative of those found in cooling water systems. The methodologies outlined here are intended to offer a standardized approach for researchers to generate reliable and reproducible data.
Quantitative Data on THPS Efficacy
The following tables summarize key quantitative data regarding the performance of THPS against planktonic and biofilm-forming bacteria.
Table 1: General Efficacy of THPS against Planktonic and Biofilm Bacteria
| Target Microorganism | System Type | THPS Concentration (ppm) | Efficacy Metric | Observed Result |
| Pseudomonas aeruginosa | Planktonic | 320 | Minimum Inhibitory Concentration (MIC) | Growth inhibition |
| Sulfate-Reducing Bacteria (SRB) | Biofilm on Carbon Steel | 100 | Sessile Cell Reduction | 5-log reduction (99.999% removal) |
| SRB | Planktonic (Produced Water) | 400 | Growth Inhibition | Complete inhibition |
| SRB and Acid-Producing Bacteria (APB) | Planktonic (Injection Water) | 600 | Growth Inhibition | Total inhibition |
| General Aerobic Bacteria | Cooling Tower Water | 75 - 150 | Maintenance Dosage | Control of microbial growth |
| Badly Fouled System | Cooling Tower Water | up to 250 | Initial Shock Dosage | Reduction of heavy biofouling |
Table 2: Synergistic Effect of THPS with D-Tyrosine on Sulfate-Reducing Bacteria (SRB) Biofilm
| Treatment Combination | THPS Concentration (ppm) | D-Tyrosine Concentration (ppm) | Efficacy Metric | Observed Result |
| THPS Alone | 50 | 0 | Biofilm Prevention & Removal | Ineffective |
| D-Tyrosine Alone | 0 | 100 | Biofilm Prevention & Removal | Ineffective |
| THPS + D-Tyrosine | 50 | 1 | Biofilm Prevention | Successful prevention of biofilm establishment |
| THPS + D-Tyrosine | 50 | 1 | Biofilm Removal (1 & 3-hour shock) | Eradication of established biofilm |
| THPS + D-Tyrosine | 50 | 1 | Sessile Cell Reduction | 6-log reduction |
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of THPS efficacy against biofilms in a laboratory setting.
Protocol for Growing a Mixed-Species Cooling Tower Biofilm on Coupons
This protocol details the generation of a reproducible mixed-species biofilm on material coupons, simulating conditions found in industrial cooling water systems.
Materials:
-
CDC Biofilm Reactor (per ASTM E3161 standard)
-
Polyvinyl chloride (PVC) and stainless steel coupons
-
Synthetic Cooling Water Medium (see formulation below) or Tryptic Soy Broth (TSB)
-
Pure cultures of relevant bacteria (e.g., Pseudomonas aeruginosa ATCC 15442, Klebsiella pneumoniae, and a Flavobacterium species)
-
Sterile, deionized water
-
Autoclave and incubator
Synthetic Cooling Water Medium Formulation (per liter of deionized water):
-
Adjust pH to 8.0-8.5. Sterilize by autoclaving.
Procedure:
-
Preparation:
-
Thoroughly clean and sterilize the CDC Biofilm Reactor and all components.
-
Clean, degrease, and sterilize the PVC and stainless steel coupons.
-
-
Inoculum Preparation:
-
Grow individual bacterial cultures in TSB overnight at 30-35°C.
-
Prepare a mixed inoculum by combining equal volumes of the overnight cultures. Wash and resuspend the cells in the synthetic cooling water medium to a final density of approximately 10⁶ CFU/mL.
-
-
Biofilm Growth:
-
Assemble the CDC Biofilm Reactor with the sterile coupons.
-
Fill the reactor with the inoculated synthetic cooling water medium.
-
Operate the reactor under controlled conditions:
-
Temperature: 30-35°C
-
Agitation: to create shear forces representative of cooling systems.
-
Nutrient supply: continuous or intermittent flow of fresh medium.
-
-
Allow the biofilm to establish and mature on the coupons over 48 to 96 hours.
-
Protocol for THPS Treatment of Established Biofilms
Materials:
-
Biofilm-coated coupons
-
THPS stock solution (e.g., 75% w/w)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 50 mL conical tubes or other suitable containers
-
Orbital shaker or incubator shaker
Procedure:
-
Preparation of THPS Solutions:
-
Create a series of THPS dilutions (e.g., 50, 100, 150, 250 ppm) from the stock solution using sterile PBS or synthetic cooling water medium.
-
-
Biofilm Treatment:
-
Aseptically transfer the biofilm-coated coupons from the reactor.
-
Gently rinse each coupon in sterile PBS to remove non-adherent, planktonic cells.
-
Place each coupon into a separate sterile container holding a specific concentration of THPS solution. A control group should contain only the diluent.
-
Incubate for a predetermined contact time (e.g., 1, 4, or 24 hours) at 30-35°C with gentle agitation.
-
Protocol for Quantitative Analysis of Biofilm Removal
Materials:
-
Treated and control coupons
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Sterile deionized water
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Staining:
-
Following THPS treatment, gently rinse the coupons with sterile deionized water.
-
Immerse the coupons in the 0.1% crystal violet solution for 15 minutes at room temperature.
-
-
Washing:
-
Carefully remove the crystal violet solution and wash the coupons multiple times with deionized water until the wash water is clear.
-
-
Destaining:
-
Air dry the coupons and then place them in a clean container (e.g., a well of a 6-well plate).
-
Add a defined volume of 30% acetic acid to each container to solubilize the bound crystal violet. Incubate for 15-20 minutes.
-
-
Quantification:
-
Transfer the acetic acid solution to a new 96-well plate.
-
Measure the absorbance at 590 nm. The absorbance value is directly proportional to the amount of biofilm biomass.
-
Materials:
-
Treated and control coupons
-
Sterile PBS
-
Sonicator bath
-
Vortex mixer
-
Tryptic Soy Agar (TSA) plates
-
Incubator
Procedure:
-
Biofilm Dislodgement:
-
Place each coupon into a sterile tube containing a known volume of sterile PBS.
-
Dislodge the biofilm from the coupon surface using sonication (e.g., 5-10 minutes) followed by vigorous vortexing (e.g., 1-2 minutes).
-
-
Serial Dilution and Plating:
-
Perform a ten-fold serial dilution of the resulting bacterial suspension in sterile PBS.
-
Spread plate aliquots of the appropriate dilutions onto TSA plates.
-
-
Incubation and Enumeration:
-
Incubate the plates at 30-35°C for 24-48 hours.
-
Count the resulting colonies and calculate the number of colony-forming units (CFU) per unit area of the coupon.
-
-
Log Reduction Calculation:
-
Determine the log reduction in viable bacteria by comparing the CFU counts from THPS-treated coupons to the control coupons.
-
Visualizations
Experimental Workflow for THPS Efficacy Testing
Application Notes and Protocols: Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) for In-Situ Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is an efficient and cost-effective crosslinking agent for the in-situ formation of hydrogels from protein-based and other amine-containing polymers.[1][2][3][4] This technology is particularly valuable for applications in three-dimensional (3D) cell encapsulation, tissue engineering, and controlled drug delivery due to its ability to form hydrogels under mild, aqueous conditions that are compatible with biological systems.[1][3][4]
THPC is a tetra-functional crosslinker that reacts with primary and secondary amines via a Mannich-type condensation reaction.[1][2] This reaction proceeds at physiological pH and results in the formation of stable, covalently crosslinked hydrogel networks.[1] A key advantage of using THPC is the ability to tune the mechanical properties and gelation time of the hydrogels by simply adjusting the concentration of THPC and the polymer.[1][3][4] This allows for the creation of customized hydrogel microenvironments that can mimic the properties of native tissues.[1][4]
Recent studies have demonstrated the cytocompatibility of THPC-crosslinked hydrogels for encapsulating various cell types, including embryonic stem cells and neuronal cells, which have shown the ability to differentiate and grow within these scaffolds.[1][3][4] While the reaction can generate a formaldehyde intermediate, at the concentrations typically used for hydrogel formation, significant cytotoxicity has not been observed.[1] However, it is recommended to minimize THPC concentration to mitigate any potential cytotoxic effects.[1] Furthermore, innovative methods such as thermal treatment have been developed to enhance the cytocompatibility of THPC-based hydrogels, making them even more suitable for biomedical applications.[2][5][6]
These application notes provide an overview of the use of THPC for in-situ hydrogel formation, including key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Data Summary
The following tables summarize the quantitative data on the properties of THPC-crosslinked hydrogels from cited research, providing a clear comparison for experimental design.
Table 1: Gelation Time and Mechanical Properties of THPC-Crosslinked Elastin-Like Protein (ELP) Hydrogels
| Polymer Concentration (wt%) | THPC:Amine Molar Ratio | Gelation Time (min) | Storage Modulus (G') (Pa) |
| 5 | 0.5:1 | 27.0 ± 1.2 | ~250 |
| 5 | 1:1 | 6.7 ± 0.2 | ~1300 |
| 5 | 2:1 | 10.5 ± 0.5 | ~2200 |
| 3 | 1:1 | - | 300 ± 22 |
| 10 | 1:1 | - | 3090 ± 16 |
Data extracted from Chung et al.[1]
Table 2: Mechanical Properties of THPC-Crosslinked Gelatin Hydrogels with and without Thermal Treatment
| THPC Concentration (mM) | Treatment | Elastic Modulus (kPa) |
| 6 | Untreated | - |
| 6 | Thermally Treated | 23.22 ± 1.2 |
| 8 | Untreated | ~20% cell viability |
| 8 | Thermally Treated | - |
| 16 | Untreated | 54.45 ± 1.31 |
| 16 | Thermally Treated | 25.38 ± 1.8 |
Data extracted from Pandit et al.[2]
Table 3: Swelling Ratio and Degradation of THPC-Crosslinked Gelatin Hydrogels
| THPC Concentration (mM) | Treatment | Swelling Ratio (24h) (%) | Degradation Time (days) |
| 6 | Thermally Treated | 225.21 ± 11.25 | - |
| 8 | Untreated | ~160 | ~9 |
| 8 | Thermally Treated | ~200 | ~18 |
| 8 | Thermally Treated with Laponite® | - | ~22 |
Data extracted from Pandit et al.[2][5][6]
Experimental Protocols
Protocol 1: In-Situ Formation of a THPC-Crosslinked Elastin-Like Protein (ELP) Hydrogel for 3D Cell Encapsulation
This protocol is adapted from the methodology described by Chung et al.[1]
Materials:
-
Recombinant elastin-like protein (ELP) with primary amine groups
-
This compound chloride (THPC) solution (e.g., 80% in water)
-
Phosphate-buffered saline (PBS), sterile
-
Cells for encapsulation (e.g., embryonic stem cells, neuronal cells)
-
Cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare ELP Solution: Dissolve the lyophilized ELP in sterile PBS to the desired final concentration (e.g., 5 wt%). Ensure complete dissolution by gentle vortexing or pipetting. Maintain sterility throughout.
-
Prepare THPC Crosslinker Solution: Prepare a stock solution of THPC in sterile PBS. The concentration will depend on the desired THPC:amine molar ratio. For example, to achieve a 1:1 molar ratio for a 5 wt% ELP solution, a specific concentration of THPC will be required (calculation based on the number of reactive amine groups in the ELP).
-
Cell Preparation: Harvest and centrifuge the cells to be encapsulated. Resuspend the cell pellet in a small volume of the prepared ELP solution. Keep the cell-ELP suspension on ice.
-
Hydrogel Formation: a. In a sterile microcentrifuge tube, add the calculated volume of the THPC crosslinker solution. b. To initiate crosslinking, add the cell-ELP suspension to the THPC solution. c. Gently but quickly mix the components by pipetting up and down a few times. Avoid introducing air bubbles. d. Immediately pipette the mixture into the desired mold or culture well.
-
Gelation: a. Allow the hydrogel to crosslink at room temperature for a specified time (e.g., 10 minutes).[1] b. Transfer the hydrogel to a 37°C incubator for an additional period to ensure complete gelation (e.g., 10 minutes).[1]
-
Cell Culture: After gelation, add pre-warmed cell culture medium to the hydrogel construct.
-
Incubation: Culture the cell-laden hydrogels in an incubator at 37°C and 5% CO2. Change the medium regularly.
Protocol 2: Preparation and Thermal Treatment of THPC-Crosslinked Gelatin Hydrogels for Improved Cytocompatibility
This protocol is based on the work of Pandit et al.[2]
Materials:
-
Gelatin (Type A or B)
-
This compound chloride (THPC)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Oven or water bath capable of maintaining 80°C
Procedure:
-
Prepare Gelatin Solution: Dissolve gelatin in deionized water at a specific concentration (e.g., 10% w/v) by heating to 60°C with constant stirring until fully dissolved.
-
Prepare THPC Solution: Prepare a stock solution of THPC in deionized water at the desired concentration (e.g., 8 mM).
-
Hydrogel Formation: a. Cool the gelatin solution to 37°C. b. Add the THPC solution to the gelatin solution and mix thoroughly. c. Cast the mixture into a mold and allow it to gel at 4°C for 2 hours.
-
Thermal Treatment: a. Place the formed hydrogels in a sealed container with a small amount of PBS to maintain humidity. b. Heat the hydrogels in an oven or water bath at 80°C for 6 hours. c. After heating, allow the hydrogels to cool to room temperature.
-
Washing: Wash the thermally treated hydrogels extensively with PBS to remove any unreacted THPC and byproducts.
-
Characterization: The hydrogels are now ready for characterization studies, such as swelling tests, mechanical analysis, or cell viability assays.
Visualizations
Caption: Mechanism of THPC crosslinking with primary amines.
Caption: Experimental workflow for in-situ hydrogel formation.
References
- 1. Tetrakis (hydroxylmethyl) phosphonium chloride as a covalent crosslinking agent for cell encapsulation within protein-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01068B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Controlling particle size distribution in gold nanoparticle synthesis with THPC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of gold nanoparticles (AuNPs) using tetrakis(hydroxymethyl)phosphonium chloride (THPC).
Frequently Asked Questions (FAQs)
Q1: What is the role of THPC in gold nanoparticle synthesis?
A1: THPC serves a dual function in the synthesis of gold nanoparticles. It acts as a reducing agent, reducing gold ions (Au³⁺) from a precursor like chloroauric acid (HAuCl₄) to metallic gold (Au⁰). Simultaneously, it or its derivatives act as a stabilizing agent (capping agent), adsorbing to the surface of the nanoparticles to prevent them from aggregating.[1][2]
Q2: What is the typical size range of gold nanoparticles synthesized with THPC?
A2: The THPC method is most renowned for producing very small gold nanoparticles, typically with mean diameters below 5 nm, and often in the 1-4 nm range.[2][3] Achieving significantly larger nanoparticles with THPC as the primary reducing and stabilizing agent is not a standard application of this method.
Q3: How does pH affect the THPC synthesis of gold nanoparticles?
A3: The synthesis of gold nanoparticles using THPC is typically conducted under alkaline (basic) conditions. The pH of the solution can significantly influence the reaction. Alkaline conditions facilitate the reduction of gold ions by THPC. Variations in pH can alter the particle size, with alkaline conditions generally favoring the formation of smaller, more well-dispersed nanoparticles.[4][5][6]
Q4: Can temperature be used to control particle size in the THPC method?
A4: Yes, temperature is a critical parameter in nanoparticle synthesis. Generally, higher reaction temperatures increase the rate of nucleation and growth.[7][8] For many gold nanoparticle synthesis methods, higher temperatures can lead to smaller and more uniform nanoparticles, as nucleation is favored over growth.[7][9] Conversely, lower temperatures can result in larger particles due to slower nucleation rates.[10]
Q5: What is the mechanism of particle formation in the THPC synthesis?
A5: In an alkaline solution, THPC is converted to tris(hydroxymethyl)phosphine (THP). The mechanism involves the slow conversion of THPC to THP and then to tris(hydroxymethyl)phosphine oxide (THPO).[3] THPO has been identified as a key stabilizing agent in the process, while methanol and hydrogen generated during the reaction can act as the actual reducing agents.[3]
Troubleshooting Guides
Issue 1: The resulting gold nanoparticles are larger than the expected 1-5 nm range.
-
Q: My AuNPs are 10-15 nm instead of the expected <5 nm. What went wrong?
-
A: This issue often points to a slow nucleation rate relative to the growth rate. Consider the following factors:
-
Incorrect pH: The reaction may not have been sufficiently alkaline. Ensure that the pH is properly adjusted before the addition of the gold precursor. A lower pH can slow down the reduction process, leading to fewer nuclei and consequently larger particles.[4][5]
-
Low THPC to Gold Ratio: An insufficient amount of THPC can lead to incomplete stabilization and a slower reduction, favoring the growth of existing nuclei over the formation of new ones. Try increasing the molar ratio of THPC to HAuCl₄.
-
Low Temperature: If the reaction is performed at a temperature that is too low, the nucleation rate will be reduced. Consider moderately increasing the reaction temperature.[10]
-
Inefficient Mixing: If the reagents are not mixed rapidly and thoroughly, localized areas of low reagent concentration can lead to non-uniform nucleation and the growth of larger particles. Ensure vigorous and consistent stirring throughout the addition of reagents.
-
Issue 2: The particle size distribution is broad (high polydispersity).
-
Q: My TEM images show a wide variety of particle sizes. How can I achieve a more monodisperse sample?
-
A: A high polydispersity index (PDI) suggests that the nucleation and growth phases were not well-separated. To achieve a narrower size distribution:
-
Optimize Temperature: Temperature control is crucial. A higher, stable temperature often promotes a burst of nucleation, leading to more uniform particle sizes.[7][9][11] Avoid temperature fluctuations during the synthesis.
-
Adjust Reagent Addition: The order and speed of reagent addition can be critical. A rapid addition of the reducing agent (THPC) to the gold salt solution with vigorous stirring can help ensure that nucleation occurs simultaneously throughout the solution.
-
Control pH: A stable and optimal pH is necessary for uniform reaction kinetics. Use a buffer if you observe significant pH shifts during the reaction. Monodisperse nanoparticles are more likely to be produced at higher pH values (>5).[12]
-
Purity of Reagents and Glassware: Impurities can act as unintended nucleation sites, leading to a secondary population of nanoparticles and thus increasing polydispersity. Ensure all glassware is scrupulously clean and use high-purity reagents.
-
Issue 3: The solution color is blue or purple, or a precipitate has formed.
-
Q: My final solution is purple/blue instead of the typical red/brown, and I can see some black precipitate.
-
A: A blue or purple color indicates that the nanoparticles have aggregated. A black precipitate is a sign of bulk gold formation due to extensive aggregation. This is a result of insufficient stabilization.
-
Insufficient Stabilizer: The ratio of THPC to the gold precursor may be too low. Increase the concentration of THPC in the reaction.
-
Incorrect pH: The stabilizing power of THPC and its derivatives is pH-dependent. If the pH is too low (acidic or neutral), the nanoparticles may not be adequately stabilized. Verify and adjust the pH to an alkaline range.
-
High Ionic Strength: The presence of excess ions in the solution can screen the electrostatic repulsion between nanoparticles, leading to aggregation. Ensure you are using deionized water and check the concentration of all reagents.
-
Experimental Protocols & Data
Table 1: Influence of Reaction Parameters on Gold Nanoparticle Size
| Parameter | Change | Expected Effect on Particle Size | Rationale |
| THPC:Au Molar Ratio | Increase | Decrease | A higher concentration of the reducing/stabilizing agent leads to a faster nucleation rate and provides more capping molecules to stabilize a larger number of smaller particles.[13][14][15] |
| Decrease | Increase | Fewer nucleation sites are formed, and there is less stabilizer available per particle, allowing for more growth.[13] | |
| pH | Increase (more alkaline) | Decrease | Increased pH enhances the reducing power of THPC, leading to a burst of nucleation and the formation of smaller particles.[5][16] |
| Decrease (less alkaline) | Increase | Slower reduction kinetics favor the growth of existing nuclei over the formation of new ones. | |
| Temperature | Increase | Decrease | Higher temperatures can accelerate nucleation, leading to a larger number of initial seeds and consequently smaller final particles.[7][8][9] |
| Decrease | Increase | Lower reaction temperatures slow down the nucleation rate, resulting in fewer seeds that grow to a larger size.[10] |
Protocol: Synthesis of ~2-4 nm Gold Nanoparticles
This protocol is a standard method for producing small, relatively monodisperse gold nanoparticles using THPC.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (e.g., 1% w/v)
-
This compound chloride (THPC) solution (e.g., 80% in water)
-
Sodium hydroxide (NaOH), 0.2 M
-
High-purity deionized water (18.2 MΩ·cm)
-
Glassware (e.g., Erlenmeyer flask, graduated cylinders, pipettes)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of THPC solution: Prepare a dilute aqueous solution of THPC. For example, add 12 µL of 80% THPC solution to 1 mL of deionized water.
-
Reaction Setup: In a clean Erlenmeyer flask, combine 45 mL of deionized water with 2 mL of 0.2 M NaOH solution while stirring.
-
Add THPC: To the stirring NaOH solution, add 1 mL of the freshly prepared dilute THPC solution.
-
Initiate Reaction: Rapidly add 2 mL of a 1% HAuCl₄ solution to the flask with vigorous stirring.
-
Reaction and Observation: The solution should quickly turn from yellow to a dark brown or reddish-brown color, indicating the formation of gold nanoparticles.
-
Stabilization: Allow the solution to stir for an additional 15-30 minutes to ensure the reaction is complete and the nanoparticles are well-stabilized.
-
Storage: Store the resulting colloidal gold solution at 4°C in a dark container.
To Tune Particle Size:
-
To decrease size: Try increasing the amount of the dilute THPC solution added in step 3, or increase the concentration of the NaOH solution in step 2.
-
To increase size: Cautiously decrease the amount of the dilute THPC solution. Be aware that this may lead to instability and aggregation. This method is not ideal for producing particles larger than ~5-10 nm.
Visualizations
Caption: Workflow for THPC-mediated synthesis of gold nanoparticles.
Caption: Decision tree for troubleshooting common AuNP synthesis problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond gold: rediscovering tetrakis-(hydroxymethyl)-phosphonium chloride (THPC) as an effective agent for the synthesis of ultra-small noble metal nanoparticles and Pt-containing nanoalloys - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Insights into the mechanism of the formation of noble metal nanoparticles by in situ NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH Dependence of Size Control in Gold Nanoparticles Synthesized at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
- 6. Gold nanoparticles: Synthesis properties and applications - Journal of King Saud University - Science [jksus.org]
- 7. Temperature‐regulated gold nanoparticle sensors for immune chromatographic rapid test kits with reproducible sensitivity: a study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymer size and concentration effects on the size of gold nanoparticles capped by polymeric thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing THPC-Crosslinked Hydrogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(hydroxymethyl)phosphonium chloride (THPC)-crosslinked hydrogels. The following sections address common issues encountered during experimentation to help you optimize your hydrogel gelation time and properties.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems you might face during the preparation and characterization of THPC-crosslinked hydrogels.
Issue 1: Gelation is too slow or does not occur.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient THPC Concentration | Increase the concentration of THPC. A higher crosslinker concentration generally leads to a faster gelation time.[1] For gelatin-based hydrogels, concentrations can range from 6 mM to 16 mM, with higher concentrations resulting in shorter gelation times.[1] |
| Low Polymer Concentration | Increase the concentration of the polymer (e.g., gelatin). A higher polymer concentration provides more reactive sites for crosslinking, which can accelerate gelation.[2] |
| Incorrect pH of the Solution | While THPC can crosslink under various pH conditions, the optimal pH for the reaction with specific polymers may vary. Ensure the pH of your polymer solution is within the recommended range for the specific polymer being used. |
| Low Reaction Temperature | Increasing the reaction temperature can accelerate the crosslinking reaction, thus reducing gelation time.[3] For example, gelatin-THPC hydrogels are often prepared at elevated temperatures (e.g., 80°C) to ensure the gelatin is fully dissolved and to facilitate the crosslinking reaction.[1][4] |
| Presence of Inhibitors | Certain impurities or additives in your polymer solution could inhibit the crosslinking reaction. Ensure high-purity reagents and water are used. |
Issue 2: Gelation is too fast and uncontrollable.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive THPC Concentration | Decrease the concentration of THPC. As observed in gelatin-THPC hydrogels, a lower THPC concentration (e.g., 6 mM) results in a longer gelation time compared to a higher concentration (e.g., 16 mM).[1] |
| High Polymer Concentration | Reduce the concentration of the polymer. Fewer available reactive sites will slow down the crosslinking process. |
| High Reaction Temperature | Lower the reaction temperature. Performing the crosslinking reaction at a lower temperature will decrease the reaction kinetics.[3] |
| Rapid Mixing Technique | If using a very rapid mixing method, consider a gentler or more controlled mixing process to avoid instantaneous, localized gelation before the solution is homogenous. |
Issue 3: Poor mechanical properties of the final hydrogel.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Crosslinking Density | This can result from insufficient THPC concentration. Increasing the THPC concentration generally improves the mechanical strength of the hydrogel.[4] However, be mindful of potential cytotoxicity at higher concentrations.[1][5][6] |
| Incomplete Crosslinking Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time to form a well-crosslinked network. Monitor the gelation process until a stable gel is formed. |
| Polymer Degradation | Prolonged exposure to high temperatures can lead to the degradation of some polymers like gelatin, which can weaken the final hydrogel.[1] Optimize the heating time and temperature to balance dissolution and crosslinking without causing significant degradation. |
| Non-uniform Mixing | Inhomogeneous mixing of the polymer and crosslinker can lead to a hydrogel with weak spots. Ensure thorough and uniform mixing of the components before gelation occurs. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of THPC crosslinking?
A1: THPC is an amine-reactive crosslinker. Its four reactive hydroxymethyl groups can react with amine groups present in polymers like gelatin to form a stable, crosslinked three-dimensional network.[1][5]
Q2: How does THPC concentration affect the properties of the hydrogel?
A2: Increasing the THPC concentration generally leads to:
-
Decreased gelation time: The hydrogel forms more quickly.[1]
-
Increased mechanical strength: The hydrogel becomes stiffer and more robust.
-
Decreased swelling ratio: A higher crosslinking density restricts the hydrogel's ability to absorb water.[1]
-
Increased potential for cytotoxicity: Higher concentrations of THPC can be cytotoxic due to the potential formation of formaldehyde as a reaction intermediate.[1][5][6]
Q3: Are there any biocompatibility concerns with using THPC?
A3: Yes, at higher concentrations, THPC can exhibit cytotoxicity.[1][5][6] It is crucial to optimize the THPC concentration to achieve the desired mechanical properties without compromising biocompatibility. Post-fabrication treatments, such as thermal treatment, have been explored to improve the cytocompatibility of THPC-crosslinked hydrogels.[1][5]
Q4: What methods can be used to measure the gelation time of THPC-crosslinked hydrogels?
A4: Several methods can be used to determine the gelation time:
-
Tube Inversion Method: This is a simple and common method where the vial containing the hydrogel solution is inverted at regular intervals. The gelation time is the point at which the solution no longer flows.[4]
-
Viscometry: A viscometer can be used to monitor the viscosity of the solution over time. The gelation point is often identified by a sharp increase in viscosity.[7][8]
-
Rheometry: A rheometer provides a more detailed analysis of the gelation process by measuring the storage modulus (G') and loss modulus (G''). The gel point is typically defined as the time at which G' and G'' crossover.[9][10]
Q5: Can additives be used to modify the properties of THPC-crosslinked hydrogels?
A5: Yes, additives can be incorporated to enhance the properties of the hydrogel. For instance, the addition of Laponite®, a synthetic nanosized clay, to gelatin-THPC hydrogels has been shown to improve cytocompatibility and other physicochemical properties.[1][4] However, it's important to note that additives can also influence the gelation time and the amount of unreacted THPC.[1]
Data Presentation
Table 1: Effect of THPC Concentration on Gelation Time of 20% Gelatin Hydrogels
| THPC Concentration (mM) | Average Gelation Time (seconds) |
| 6 | 150 ± 5 |
| 8 | 120 ± 4 |
| 16 | 90 ± 6 |
Data adapted from studies on gelatin-THPC hydrogels.[1]
Table 2: Influence of THPC Concentration on Swelling Ratio of Gelatin-THPC Hydrogels
| THPC Concentration (mM) | Swelling Ratio (%) after 24 hours |
| 6 | 190.76 ± 6.22 |
| 8 | 165.43 ± 8.13 |
| 16 | 142.89 ± 5.98 |
Data reflects that a higher crosslinking density reduces the swelling capacity.[1]
Experimental Protocols
Protocol 1: Preparation of Gelatin-THPC Hydrogels
-
Preparation of Gelatin Solution:
-
Addition of THPC:
-
Mixing and Gelation:
-
Immediately vortex the mixture to ensure uniform distribution of the crosslinker.[4]
-
Monitor the gelation process using one of the methods described in the FAQs (e.g., tube inversion method).
-
Protocol 2: Measurement of Gelation Time using the Tube Inversion Method
-
Prepare the hydrogel solution as described in Protocol 1.
-
Immediately after mixing the components, start a timer.
-
At regular intervals (e.g., every 10-15 seconds), tilt the tube to a horizontal position.
-
The gelation time is recorded as the time point at which the solution no longer flows upon inversion.[4]
Visualizations
Caption: Experimental workflow for the preparation and characterization of THPC-crosslinked hydrogels.
Caption: Key factors influencing the gelation time of THPC-crosslinked hydrogels.
References
- 1. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01068B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Effect of Processing Conditions on Physical Properties of Thermally Set Cellulose Hydrogels | MDPI [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Gelation time characterization method for polyvinyl alcohol-based hydrogel | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. qualitest.ae [qualitest.ae]
Reducing cytotoxicity of THPC in 3D cell culture applications
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize the cytotoxicity of Tetrakis(hydroxymethyl) phosphonium chloride (THPC) in 3D cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is THPC and why is it used in 3D cell culture?
A1: Tetrakis(hydroxymethyl) phosphonium chloride (THPC) is an inexpensive, water-soluble, amine-reactive crosslinking agent used to form protein-based hydrogels for 3D cell encapsulation.[1] It allows for the tuning of hydrogel properties like gelation time and mechanical stiffness, which is crucial for mimicking the native tissue environment.[1][2]
Q2: What is the primary cause of THPC-induced cytotoxicity?
A2: The primary cause of cytotoxicity is the generation of formaldehyde as a reaction intermediate during the crosslinking process.[1][3] While micromolar concentrations of formaldehyde generated at low THPC concentrations may not cause significant cell death, higher concentrations of THPC can lead to cytotoxic levels of formaldehyde.[1][3]
Q3: How does THPC crosslink proteins to form a hydrogel?
A3: THPC crosslinks proteins through a Mannich-type reaction with primary and secondary amines, such as those found in amino acids like lysine.[1][2] The reaction is initiated by the generation of formaldehyde, which reacts with an amine to form an immonium ion. A THPC derivative then reacts with this ion to complete the stable crosslink.[1]
Q4: Is THPC cytotoxicity cell-type dependent?
A4: Yes, the cytotoxic effect of covalent crosslinkers can vary between different cell types. It is essential to assess cell viability for each specific combination of crosslinker, cell type, and hydrogel system.[1] For example, THPC has been shown to be cytocompatible for encapsulating embryonic stem cells and neuronal cells under optimized conditions.[1]
Troubleshooting Guide: High Cell Viability Issues
This guide addresses common problems encountered when using THPC for 3D cell encapsulation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death immediately after encapsulation. | THPC concentration is too high: Leads to the generation of toxic levels of formaldehyde.[3] | Optimize THPC Concentration: Perform a dose-response experiment to determine the lowest effective concentration of THPC that achieves desired hydrogel properties. Start with concentrations in the low millimolar range (e.g., 2-8 mM).[1][3] |
| Unreacted THPC: Residual, unreacted crosslinker can be toxic to cells over time. | Introduce a Quenching Step: After gelation, incubate the hydrogel in a culture medium containing amine-rich molecules (e.g., glycine or Tris buffer) to neutralize unreacted hydroxymethyl arms. | |
| Cell type sensitivity: The specific cell line being used may be particularly sensitive to formaldehyde or the crosslinking reaction itself.[1] | Screen Cell Lines: If possible, test the protocol on a more robust cell line to confirm the method before proceeding with a sensitive one. | |
| Gradual decrease in cell viability over several days. | Hydrogel Degradation & Toxin Release: Slow release of trapped, unreacted reagents or toxic degradation byproducts. | Implement a Thermal Treatment: For gelatin-based hydrogels, a post-fabrication thermal treatment can significantly improve cytocompatibility by potentially stabilizing the hydrogel and reducing the release of toxic components.[3] This has been shown to increase cell viability from ~20% to ~60% at 8 mM THPC.[3] |
| Nutrient/Waste Diffusion Limitation: The hydrogel is too dense, preventing adequate transport of nutrients to the cells and removal of waste products.[4] | Adjust Hydrogel Properties: Lower the protein concentration or the THPC-to-amine molar ratio to create a hydrogel with larger pore sizes. THPC allows for tuning mechanical properties (storage moduli from ~250 Pa to ~2200 Pa), which can influence diffusion.[1][2] | |
| Inconsistent results and poor reproducibility. | Variable Gelation Time: Inconsistent mixing or temperature can alter the crosslinking kinetics. | Standardize Gelation Protocol: Ensure consistent and thorough mixing of the cell-hydrogel solution and maintain a constant temperature during the gelation process. Gelation times can be tuned from approximately 7 to 27 minutes.[1] |
| Batch-to-batch variability of reagents: Natural polymers like gelatin can have inherent variability. | Use High-Quality Reagents: Use reagents from a reliable source and consider characterizing each new batch if consistency is critical. |
Data on Improving Cytocompatibility with Thermal Treatment
A novel thermal treatment method has been shown to significantly enhance the cytocompatibility of THPC-crosslinked gelatin hydrogels. The incorporation of LAPONITE® clay nanoparticles can further boost cell viability.[3]
| THPC Concentration | Treatment | Resulting Cell Viability (%) |
| 8 mM | None | ~20% |
| 8 mM | Thermal Treatment | ~60% |
| 8 mM | Thermal Treatment + LAPONITE® | ~80% |
Data summarized from a study on gelatin-THPC hydrogels.[3]
Key Experimental Protocols & Visualizations
THPC-Amine Crosslinking Mechanism
The crosslinking process involves a multi-step reaction that covalently links protein chains.
Caption: Suggested mechanism for THPC-amine crosslinking.[1]
Protocol: Thermal Treatment to Enhance Cytocompatibility
This protocol describes a method to improve cell viability in THPC-crosslinked gelatin hydrogels.[3]
Materials:
-
Gelatin (Type A or B)
-
THPC solution
-
LAPONITE® (optional)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Desired cell line
Methodology:
-
Hydrogel Preparation:
-
Prepare a gelatin solution (e.g., 10% w/v) in PBS at 37°C.
-
If using, prepare a LAPONITE® dispersion in PBS and mix it with the gelatin solution.
-
Add the desired concentration of THPC (e.g., 8 mM) to the gelatin or gelatin-LAPONITE® solution and vortex thoroughly.
-
Dispense the mixture into well plates or molds and allow it to gel at room temperature. Gelation time can vary from ~7 to 27 minutes depending on the formulation.[1]
-
-
Thermal Treatment:
-
After gelation, place the hydrogels in an oven or incubator at a controlled temperature (a specific temperature, e.g., 37°C or higher, should be optimized for your system) for a defined period (e.g., 24 hours). This step is critical for improving cytocompatibility.[3]
-
After the thermal treatment, allow the hydrogels to cool to room temperature.
-
-
Washing and Cell Seeding:
-
Wash the hydrogels extensively with sterile PBS and then with a complete cell culture medium to remove any residual unreacted compounds.
-
Seed cells onto the surface of the hydrogels or proceed with cell encapsulation if the protocol is adapted for that purpose.
-
-
Cell Viability Assessment:
-
Culture the cells for the desired period (e.g., 1, 3, 7 days).
-
Assess cell viability using a suitable assay, such as a Live/Dead assay (e.g., FDA-PI staining) or a metabolic assay (e.g., MTT, PrestoBlue).
-
Troubleshooting Workflow for THPC Cytotoxicity
Use this workflow to diagnose and resolve issues with low cell viability in your 3D cultures.
Caption: A decision tree for troubleshooting THPC-related cytotoxicity.
References
Technical Support Center: Long-Term Stability of THPC-Stabilized Noble Metal Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of noble metal nanoparticles synthesized using tetrakis(hydroxymethyl)phosphonium chloride (THPC).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of THPC in the synthesis of noble metal nanoparticles?
A1: THPC serves a dual role in nanoparticle synthesis; it acts as both a reducing agent and a stabilizing agent.[1] In the presence of a metal salt precursor, THPC reduces the metal ions to form nanoparticles. Subsequently, its oxidized form, primarily tris(hydroxymethyl)phosphine oxide (THPO), adsorbs onto the nanoparticle surface, providing colloidal stability and preventing aggregation.[2]
Q2: What are the most common signs of instability in a THPC-stabilized nanoparticle solution?
A2: The most common signs of instability are a visible color change and the formation of a precipitate. For gold nanoparticles, a color change from red to blue or purple indicates aggregation.[3] For other noble metal nanoparticles, a loss of solution clarity or the appearance of visible aggregates at the bottom of the container are key indicators of instability. These changes are often accompanied by a broadening of the surface plasmon resonance (SPR) peak in the UV-Vis spectrum.
Q3: How long can I expect my THPC-stabilized nanoparticles to be stable?
A3: The long-term stability of THPC-stabilized nanoparticles can vary from several weeks to months, depending on the noble metal, storage conditions, and the specific synthesis protocol used.[4][5] For instance, THPC-stabilized silver nanoparticles have been reported to be stable for several weeks without detectable aggregation.[4] Colloidal suspensions of various noble metal nanoparticles synthesized with THPC have shown high stability in aqueous solutions for extended periods.[5] Proper storage is crucial for maximizing shelf life.
Q4: What are the ideal storage conditions for long-term stability?
A4: For optimal long-term stability, it is recommended to store THPC-stabilized noble metal nanoparticles in a refrigerated environment, typically between 2°C and 8°C.[6] It is also crucial to store them in a dark container to prevent any light-induced degradation. Freezing the nanoparticle solution should be avoided as the formation of ice crystals can lead to irreversible aggregation.[7] Maintaining the appropriate pH of the storage solution is also critical.[6]
Troubleshooting Guide
Issue 1: Nanoparticle Aggregation and Precipitation
Symptoms:
-
Visible change in the color of the nanoparticle solution (e.g., for gold nanoparticles, a shift from red to blue/purple).[3]
-
Formation of a visible precipitate or sediment.
-
Broadening and red-shifting of the surface plasmon resonance (SPR) peak in the UV-Vis spectrum.[3]
-
Increase in hydrodynamic diameter as measured by Dynamic Light Scattering (DLS).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect pH | Adjust the pH of the solution. The stability of THPC-stabilized nanoparticles is highly pH-dependent. For instance, the disassembly of THPC-gold nanoparticle chains is quenched in the presence of HCl.[3] It is advisable to maintain the pH within the recommended range for the specific nanoparticle system.[6] |
| High Ionic Strength of Buffer | Avoid using buffers with high salt concentrations, such as Phosphate Buffered Saline (PBS), as high ionic strength can shield the surface charge of the nanoparticles, leading to aggregation.[6] If a buffer is necessary, use one with a low ionic strength. |
| Improper Storage Temperature | Store nanoparticles at recommended temperatures, typically 2-8°C.[6] Avoid freezing, as this can cause irreversible aggregation due to ice crystal formation and phase separation.[7] |
| Contamination | Ensure all glassware and reagents are scrupulously clean. Contaminants can alter the surface chemistry of the nanoparticles and induce aggregation. |
| Excessive Centrifugation Speed | When concentrating or washing nanoparticles, use the recommended centrifugation speed and time. Excessive centrifugal forces can cause irreversible aggregation.[6] |
Issue 2: Changes in Nanoparticle Size and Shape Over Time
Symptoms:
-
Gradual shift in the SPR peak in the UV-Vis spectrum.
-
Changes in particle size and morphology observed via Transmission Electron Microscopy (TEM).
-
Increase in the Polydispersity Index (PDI) measured by DLS.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ostwald Ripening | This phenomenon, where larger particles grow at the expense of smaller ones, can occur over long storage periods. To minimize this, ensure a narrow initial size distribution by optimizing the synthesis protocol. Store at lower temperatures (2-8°C) to slow down this process.[7] |
| Oxidation of the Nanoparticle Surface | For nanoparticles susceptible to oxidation, such as silver, store them in deoxygenated solutions or under an inert atmosphere (e.g., argon or nitrogen) to prevent surface oxidation, which can alter their properties. |
| Ligand Desorption | Over time, the stabilizing THPO ligand may slowly desorb from the nanoparticle surface, leading to instability. If this is suspected, it may be necessary to add a small amount of a stabilizing agent, such as a PEGylated thiol, to provide steric stabilization.[6] |
Experimental Protocols
Protocol 1: Synthesis of THPC-Stabilized Gold Nanoparticles
This protocol is a common method for producing small (~2-4 nm) gold nanoparticles.
Materials:
-
Hydrogen tetrachloroaurate (HAuCl4) solution (1.0 mM)
-
This compound chloride (THPC) solution (freshly prepared)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Deionized water
Procedure:
-
To a clean glass flask, add 20 mL of 1.0 mM HAuCl4 solution.
-
While stirring vigorously, add 2 mL of a freshly prepared 1% (w/v) THPC solution.
-
Immediately add 0.5 mL of 0.1 M NaOH solution dropwise.
-
The solution color will change from yellow to brown, indicating the formation of gold nanoparticles.
-
Continue stirring for 15-30 minutes to ensure the reaction is complete.
-
The resulting nanoparticle solution can be stored at 4°C.
This protocol is a generalized representation and may require optimization based on specific experimental needs.
Protocol 2: Monitoring Long-Term Stability
Materials and Equipment:
-
THPC-stabilized nanoparticle solution
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
pH meter
Procedure:
-
Baseline Characterization (Day 0):
-
Measure the UV-Vis spectrum of the freshly synthesized nanoparticle solution to determine the initial SPR peak wavelength and absorbance.
-
Measure the hydrodynamic diameter and Polydispersity Index (PDI) using DLS.
-
Acquire TEM images to observe the initial size, shape, and morphology of the nanoparticles.
-
Measure and record the pH of the solution.
-
-
Storage:
-
Divide the nanoparticle solution into several aliquots and store them under different conditions (e.g., 4°C, room temperature, different pH values) in sealed, dark containers.
-
-
Periodic Monitoring:
-
At regular intervals (e.g., weekly, monthly), take a sample from each storage condition.
-
Repeat the characterization steps (UV-Vis, DLS, TEM, and pH measurement) for each sample.
-
-
Data Analysis:
-
Compare the results over time to the baseline measurements.
-
Plot the changes in SPR peak wavelength, hydrodynamic diameter, and PDI as a function of time for each storage condition to assess long-term stability.
-
Visualizations
Caption: Experimental workflow for assessing the long-term stability of nanoparticles.
Caption: Key pathways for stabilization and destabilization of THPC-nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the mechanism of the formation of noble metal nanoparticles by in situ NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spontaneous Self-Assembly and Disassembly of Colloidal Gold Nanoparticles Induced by Tetrakis(hydroxymethyl) Phosphonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. Beyond gold: rediscovering tetrakis-(hydroxymethyl)-phosphonium chloride (THPC) as an effective agent for the synthesis of ultra-small noble metal nanoparticles and Pt-containing nanoalloys - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. nanohybrids.net [nanohybrids.net]
- 7. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Wash Fastness of THPC Flame Retardant Treatments on Cotton
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the durability of tetrakis(hydroxymethyl)phosphonium chloride (THPC) flame retardant treatments on cotton fabrics.
Troubleshooting Guide
This guide addresses common issues encountered during the application of THPC-based flame retardants on cotton, offering potential causes and solutions to enhance wash fastness.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Wash Fastness / Loss of Flame Retardancy After Laundering | Incomplete Polymerization and Crosslinking: Insufficient reaction of the THPC precondensate within the cotton fibers. This can be due to incorrect moisture content before ammonia curing, inadequate ammonia gas concentration or flow rate, or improper curing temperature and time.[1] | - Optimize Moisture Content: Ensure the fabric has a moisture content of 12-16% before entering the ammonia curing chamber. This is critical for the crosslinking reaction.[1] - Control Ammonia Flow: Maintain an ammonia flow rate of 350-500 L/min to ensure sufficient reaction with the THPC.[1] - Verify Curing Parameters: For heat-cured THPC-urea systems, ensure a curing temperature of 160°C for 1-2 minutes.[2] |
| Inadequate Oxidation: The phosphorus in the polymer is not fully oxidized from P(III) to the more stable P(V) state. | - Ensure Proper Hydrogen Peroxide Concentration: Use a 30-35% hydrogen peroxide solution for the oxidation step.[1] - Optimize Oxidation Time: Allow sufficient time for the hydrogen peroxide to penetrate the fabric and complete the oxidation. However, avoid excessively long oxidation times, which can degrade fabric strength.[1] | |
| Improper Laundering Procedures: Using harsh washing conditions, such as high temperatures, strong oxidizing agents (like hypochlorite bleach), or soap-based detergents in hard water, can degrade the flame-retardant finish.[3] | - Follow Recommended Care Instructions: Wash treated fabrics using synthetic detergents at temperatures up to 60°C. Avoid soap powders and bleaches containing sodium hypochlorite.[2][3] | |
| Fabric Stiffness or Harsh Handle | Excessive Add-on of Flame Retardant: Applying too much of the THPC formulation can lead to a stiff fabric. | - Control Add-on Percentage: Aim for an add-on of 35-40% for medium to thick fabrics. The exact amount should be determined based on fabric weight and construction.[1] |
| High Curing Temperature or Time: Over-curing can lead to excessive crosslinking and embrittlement of the fibers. | - Optimize Curing Conditions: While a high temperature is needed for curing, avoid exceeding the recommended temperature and time. For THPC-urea treatments, 160°C for 1-2 minutes is a typical starting point.[2] | |
| Significant Loss of Fabric Strength (Tensile or Tear) | Acidic Conditions During Curing: The release of acids during the polymerization process can degrade the cellulosic fibers of the cotton. | - pH Control of the Padding Bath: For THPC-urea formulations catalyzed by sodium phosphate, adjust the pH of the padding solution to around 6.[2] - Use of Catalysts: Incorporating catalysts like dibasic sodium phosphate can improve the reaction efficiency and may allow for milder curing conditions, thus preserving fabric strength.[2] |
| Excessive Curing Temperature or Time: Over-curing can lead to thermal degradation of the cotton. | - Optimize Curing Parameters: Carefully control the curing temperature and duration to achieve a balance between flame retardancy and mechanical properties. | |
| Inconsistent Flame Retardancy Across the Fabric | Uneven Application of the Finishing Solution: Non-uniform padding can result in areas with insufficient flame retardant. | - Ensure Uniform Padding: Check the pressure and alignment of the padding rollers to ensure even pickup of the THPC solution across the fabric width. |
| Non-uniform Moisture Content Before Curing: Variations in moisture content can lead to differential rates of the crosslinking reaction.[1] | - Ensure Uniform Drying: The preliminary drying step (typically at 100-120°C) should result in a uniform moisture content of 12-16% across the fabric.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the Proban® process and how does it relate to THPC?
A1: The Proban® process is a well-established commercial method for applying a durable flame retardant finish to cotton and cotton-blend fabrics. It utilizes a THPC-urea precondensate that is padded onto the fabric. The key to its durability is the subsequent curing step with gaseous ammonia, which causes the THPC and urea to form a cross-linked, insoluble polymer within the cotton fibers.[4] This is followed by an oxidation step to stabilize the polymer.
Q2: How many wash cycles can a THPC-treated cotton fabric typically withstand?
A2: A properly applied THPC flame retardant finish, such as that achieved through the Proban® process, is designed to be durable for the life of the garment.[2] Some studies and manufacturers claim that the flame retardancy can be maintained for 50 to 100 industrial laundry cycles.[1] One study showed that a THPC-treated fabric not only maintained but even showed enhanced arc protection after 50 washes.[1]
Q3: What is the typical add-on percentage required for effective and durable flame retardancy?
A3: The required add-on of the THPC formulation depends on the fabric weight and construction. For medium to thick cotton fabrics, an add-on of 35-40% by weight is generally recommended.[1]
Q4: What are the critical parameters in the ammonia curing step?
A4: The ammonia curing step is crucial for forming the durable polymer network within the cotton fibers. The two most critical parameters are:
-
Moisture Content: The fabric entering the ammonia chamber should have a uniform moisture content of 12-16%. This moisture is essential for the chemical reaction to occur effectively.[1]
-
Ammonia Flow Rate: A consistent and adequate supply of ammonia gas is necessary for complete crosslinking. A typical flow rate is between 350 and 500 liters per minute.[1]
Q5: Why is the oxidation step with hydrogen peroxide necessary?
A5: The oxidation step is vital for the long-term stability and durability of the flame retardant finish. The phosphorus in the initially formed polymer is in a lower oxidation state (P+3). Hydrogen peroxide oxidizes it to a more stable P+5 state, which enhances the wash fastness of the treatment.[1]
Q6: Can other crosslinking agents be used with THPC?
A6: Yes, while urea is commonly used in the Proban® process, other nitrogen-containing compounds like melamine-formaldehyde (M-F) resins can also be used as crosslinking agents. M-F can be a more effective nitrogen provider, potentially enhancing the phosphorus-nitrogen synergistic effect and improving flame retardancy. However, M-F may lead to greater fabric strength loss compared to urea-based systems.[5]
Quantitative Data on THPC Treatment Parameters and Performance
The following table summarizes key quantitative data related to the THPC treatment process and its effect on the flame retardancy and durability of cotton fabrics.
| Parameter | Value/Range | Effect on Performance | Source |
| THPC-Urea Solution Composition | 26.6% THPC, 8.4% Urea, 4% Dibasic Sodium Phosphate, pH 6 | Provides durable flame retardancy after 50 laundry cycles. | [2] |
| Add-on Percentage | 35-40% (for medium to thick fabrics) | Sufficient add-on is crucial for achieving the desired level of flame retardancy. | [1] |
| Preliminary Drying Temperature | 100-120°C | To achieve the optimal moisture content before ammonia curing. | [1] |
| Moisture Content Before Ammonia Curing | 12-16% | Critical for facilitating the crosslinking reaction with ammonia. | [1] |
| Ammonia Flow Rate | 350-500 L/min | Ensures sufficient ammonia for complete polymerization. | [1] |
| Curing Temperature (Heat Cure for THPC-Urea) | 160°C | Promotes the crosslinking reaction. | [2] |
| Curing Time (Heat Cure for THPC-Urea) | 1-2 minutes | Sufficient time for the curing reaction to complete. | [2] |
| Hydrogen Peroxide Concentration for Oxidation | 30-35% | Ensures complete oxidation of phosphorus for improved stability. | [1] |
| Limiting Oxygen Index (LOI) of Untreated Cotton | ~18% | Baseline flammability of untreated cotton. | [3] |
| LOI of THPC-Treated Cotton | 25% or higher | A significant increase in LOI indicates effective flame retardancy. | [5] |
| Arc Thermal Performance Value (ATPV) after 5 Washes | 14 cal/cm² | Demonstrates the initial high level of thermal protection. | [1] |
| ATPV after 50 Washes | 19 cal/cm² | Shows an increase in thermal protection after multiple washes, indicating excellent durability. | [1] |
Experimental Protocols
Laboratory-Scale THPC-Urea Treatment with Ammonia Cure
This protocol outlines a typical laboratory procedure for applying a durable THPC-based flame retardant finish to a cotton fabric sample.
Materials and Equipment:
-
100% cotton fabric, desized, scoured, and bleached.
-
This compound chloride (THPC)
-
Urea
-
Dibasic sodium phosphate (Na₂HPO₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Laboratory padding machine
-
Forced-air oven
-
Ammonia curing chamber with controlled ammonia gas flow
-
Hydrogen peroxide (H₂O₂) solution (30-35%)
-
Washing machine for laundering tests
-
Equipment for flammability testing (e.g., vertical flame tester, LOI tester)
Procedure:
-
Preparation of the Finishing Solution:
-
Prepare an aqueous solution containing:
-
26.6% (w/w) THPC
-
8.4% (w/w) Urea
-
4.0% (w/w) Dibasic sodium phosphate
-
-
Adjust the pH of the solution to 6.0 using a dilute sodium hydroxide solution.
-
-
Padding:
-
Immerse the cotton fabric sample in the finishing solution.
-
Pass the fabric through a laboratory padding machine to achieve a wet pick-up of 80-100%.
-
-
Preliminary Drying:
-
Dry the padded fabric in a forced-air oven at 100-120°C until the moisture content reaches 12-16%.
-
-
Ammonia Curing:
-
Immediately transfer the dried fabric to an ammonia curing chamber.
-
Expose the fabric to gaseous ammonia at a controlled flow rate (e.g., equivalent to 350-500 L/min in an industrial setting) for 2-4 minutes to facilitate polymerization and crosslinking.
-
-
Oxidation:
-
Remove the fabric from the ammonia chamber and immediately pad it with a 30-35% hydrogen peroxide solution.
-
Allow the fabric to dwell for a few minutes to ensure complete oxidation.
-
-
Washing and Drying:
-
Thoroughly rinse the fabric with water to remove any unreacted chemicals.
-
Neutralize if necessary.
-
Dry the fabric in an oven or at ambient temperature.
-
Wash Fastness Testing (Adapted from AATCC Test Method 61)
This method is used to evaluate the durability of the flame retardant finish to laundering.
Procedure:
-
Sample Preparation: Cut a sample of the treated fabric to the specified dimensions.
-
Laundering: Place the sample in a stainless steel container of a launder-ometer with a specified volume of detergent solution and a set number of stainless steel balls to simulate abrasive action.
-
Washing Cycles: Conduct the washing test for a specified number of cycles at a controlled temperature (e.g., 60°C).
-
Rinsing and Drying: After the washing cycles, thoroughly rinse the fabric sample and dry it.
-
Flammability Testing: Evaluate the flame retardancy of the washed sample using standard tests such as the Vertical Flame Test (ASTM D6413) to measure char length and the Limiting Oxygen Index (LOI) test (ASTM D2863).
-
Comparison: Compare the flammability test results of the washed sample with an unwashed sample to determine the wash fastness of the treatment.
Visualizations
Signaling Pathway: Chemical Fixation of THPC on Cotton
Caption: Chemical fixation of THPC on cotton via a pad-dry-cure-oxidation process.
Experimental Workflow for Optimizing Wash Fastness
Caption: Workflow for optimizing the wash fastness of THPC treatments on cotton.
References
Enhancing the biocidal efficacy of THPS against resistant microbial strains
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered when working to enhance the biocidal efficacy of Tetrakis(hydroxymethyl) phosphonium sulfate (THPS) against resistant microbial strains.
Frequently Asked Questions (FAQs)
Q1: Why is THPS showing reduced efficacy against our microbial strain?
A1: Reduced efficacy of THPS can be attributed to several factors. Primarily, many bacterial strains develop resistance, particularly those existing within a biofilm. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which can physically prevent THPS from reaching the cells.[1] Additionally, some bacteria may develop intrinsic or acquired resistance mechanisms, such as altered cell membranes or efflux pumps that actively remove the biocide from the cell.[2][3] Sub-lethal concentrations of THPS might also inadvertently stimulate biofilm development in some bacteria, such as Pseudomonas, further decreasing its effectiveness.
Q2: What are the primary mechanisms of bacterial resistance to biocides like THPS?
A2: Bacterial resistance to biocides is a multifaceted issue. Key mechanisms include:
-
Limiting Uptake: The outer membrane of Gram-negative bacteria acts as a natural barrier, and alterations in this membrane can reduce biocide permeability.[2][3]
-
Efflux Pumps: These are membrane proteins that actively transport biocides out of the bacterial cell, preventing them from reaching their target.[2][3]
-
Enzymatic Inactivation: Some bacteria can produce enzymes that degrade or modify the biocide, rendering it harmless.[4][5]
-
Target Modification: Bacteria may alter the cellular components that the biocide targets, reducing its binding and effectiveness.[4]
-
Biofilm Formation: The EPS matrix of a biofilm provides a protective barrier, and the physiological state of cells within a biofilm can make them less susceptible to antimicrobial agents.[1][5]
Q3: How can the biocidal activity of THPS be enhanced, especially against resistant strains?
A3: A promising strategy is the use of synergistic or potentiating agents. Combining THPS with other compounds can overcome resistance mechanisms and improve its efficacy. Notable enhancers include:
-
D-Amino Acids: Certain D-amino acids, such as D-tyrosine, D-methionine, D-tryptophan, and D-leucine, have been shown to signal for biofilm dispersal, making the embedded bacteria more susceptible to THPS.[6][7][8]
-
Chelating Agents: Compounds like ethylenediamine-N,N'-disuccinic acid (EDDS) can enhance the efficacy of THPS, potentially by destabilizing the biofilm matrix.[9]
-
Combination with Other Biocides: While some combinations may be antagonistic, others, like with certain quaternary ammonium salts, can be synergistic.[10] It is crucial to experimentally verify the nature of the interaction.
Q4: What is the mechanism of action for THPS?
A4: THPS is a broad-spectrum biocide that acts by disrupting the cell walls of bacteria, algae, and fungi.[11] As a cationic compound, it is thought to adsorb to the negatively charged surfaces of microorganisms.[12] Its mechanism of action also involves the disruption of disulfide bonds in microbial enzymes.
Q5: Are there any known antagonisms between THPS and other compounds?
A5: Yes, studies have shown that THPS can have antagonistic interactions with certain other biocides. For example, antagonism has been observed in combinations of THPS with formaldehyde and bronopol. Therefore, it is essential to perform synergy testing before combining biocides.
Troubleshooting Guides
Issue 1: Inconsistent results in Minimum Inhibitory Concentration (MIC) assays for THPS.
| Possible Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure the bacterial suspension is standardized to a consistent density (e.g., 0.5 McFarland standard) for each experiment. |
| THPS Solution Degradation | THPS solutions can be oxidized by air.[10] Prepare fresh stock solutions for each experiment and store them protected from light at room temperature.[10] |
| Media and pH | The efficacy of THPS can be influenced by the pH and composition of the growth medium.[13] Ensure consistent use of the same batch of media and verify the pH. |
| Incubation Conditions | Maintain consistent incubation temperature and duration. For some slow-growing or biofilm-forming strains, a longer incubation period may be necessary. |
Issue 2: THPS is effective against planktonic (free-floating) cells but not against biofilms.
| Possible Cause | Troubleshooting Steps |
| Biofilm Matrix Barrier | The extracellular matrix of the biofilm is likely preventing THPS penetration. |
| Action: Combine THPS with a biofilm-dispersing agent like a mixture of D-amino acids (e.g., D-tyrosine, D-methionine, D-tryptophan, D-leucine).[9] | |
| Action: Consider pre-treating the biofilm with a chelating agent such as EDDS to help break down the matrix before applying THPS.[9] | |
| Physiological State of Biofilm Cells | Cells within a biofilm are often in a slower-growing, more resistant state. |
| Action: Increase the contact time of the THPS treatment to allow for better penetration and action on the less metabolically active cells. | |
| Action: Use a higher concentration of THPS, as biofilms often require significantly higher doses of biocides compared to planktonic cells. |
Issue 3: A combination of THPS and another agent shows no synergistic effect in a checkerboard assay.
| Possible Cause | Troubleshooting Steps |
| Antagonistic or Additive Interaction | Not all combinations are synergistic. The two agents may have an antagonistic or merely additive effect. |
| Action: Review the literature for known interactions with THPS. Antagonism has been reported with compounds like formaldehyde. | |
| Incorrect Concentration Range | The concentrations tested may not be in the optimal range to observe synergy. |
| Action: Adjust the concentration gradients in the checkerboard assay to cover a wider range, including sub-MIC levels for both compounds. | |
| Assay Interpretation | The calculation of the Fractional Inhibitory Concentration Index (FICI) may be incorrect. |
| Action: Double-check the FICI calculation: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 indicates synergy.[14][15][16] |
Quantitative Data Summary
Table 1: Synergistic Effect of D-Tyrosine with THPS on Desulfovibrio vulgaris Biofilm
| Treatment | Sessile Cell Log Reduction (Biofilm Prevention) | Sessile Cell Log Reduction (Established Biofilm Removal) |
| 50 ppm THPS | 3 | 3 |
| 100 ppm THPS | 5 | 5 |
| 50 ppm THPS + 1 ppm D-Tyrosine | 6 | 5 |
| Data adapted from studies on the enhancement of THPS efficacy.[17] |
Table 2: Efficacy of a Triple Biocide Cocktail against D. vulgaris Biofilm
| Treatment | Efficacy |
| 30 ppm THPS + 500 ppm EDDS + 6.6 ppm D-amino acid mix* | More effective than THPS and EDDS alone or in binary combination for preventing and removing SRB biofilms.[9] |
| D-amino acid mixture contained equimolar D-tyrosine, D-methionine, D-tryptophan, and D-leucine.[9] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of THPS that inhibits the visible growth of a microbial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase, adjusted to ~5x10^5 CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth)
-
THPS stock solution of known concentration
-
Sterile broth medium
-
Multichannel pipette
-
Plate reader (optional, for OD measurements)
Methodology:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the THPS stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
The last column should serve as a positive control (no THPS), and a few wells with sterile broth only should be included as a negative control (no bacteria).
-
Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of THPS in which no visible growth (turbidity) is observed.[18][19]
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To assess the synergistic, additive, indifferent, or antagonistic effect of THPS in combination with another agent (e.g., a D-amino acid).
Methodology:
-
Prepare a 96-well plate. Along the x-axis, create serial dilutions of THPS. Along the y-axis, create serial dilutions of the second agent.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Include a row with only THPS dilutions and a column with only the second agent's dilutions to determine their individual MICs in the same experiment.
-
Inoculate all wells with a standardized bacterial suspension (~5x10^5 CFU/mL).
-
Incubate the plate under appropriate conditions.
-
After incubation, determine the MIC for each compound alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:
-
FIC of THPS = (MIC of THPS in combination) / (MIC of THPS alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FICI = FIC of THPS + FIC of Agent B
-
-
Interpret the results:
Protocol 3: Biofilm Prevention and Removal Assay
Objective: To evaluate the efficacy of THPS and its combinations in preventing biofilm formation and removing established biofilms.
Materials:
-
96-well microtiter plates or coupons of relevant material (e.g., carbon steel for corrosion studies)
-
Bacterial culture
-
Biofilm-inducing medium
-
THPS and enhancer solutions
-
Crystal Violet (CV) stain (0.1%)
-
Ethanol (95%) or acetic acid (33%) for destaining
-
Plate reader
Methodology for Biofilm Prevention:
-
In a 96-well plate, add the bacterial inoculum (~1x10^6 CFU/mL) to wells containing the biofilm-inducing medium.
-
Add different concentrations of THPS, the enhancer, and their combinations to the wells.
-
Incubate the plate for 24-72 hours without shaking to allow biofilm formation.
-
Gently wash the wells with a sterile saline solution to remove planktonic cells.
-
Stain the remaining biofilms with 0.1% Crystal Violet for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound CV with ethanol or acetic acid and measure the absorbance (e.g., at 570 nm) to quantify the biofilm biomass.
Methodology for Biofilm Removal:
-
First, grow mature biofilms in the wells or on coupons by incubating with the bacterial culture in a biofilm-inducing medium for 24-72 hours.
-
After biofilm formation, remove the medium and gently wash to remove planktonic cells.
-
Add the treatment solutions (THPS, enhancer, and combinations) to the wells with the established biofilms.
-
Incubate for a defined contact time (e.g., 1, 3, or 24 hours).
-
Wash, stain, and quantify the remaining biofilm as described in the prevention assay.
Visualizations
References
- 1. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crstoday.com [crstoday.com]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. youtube.com [youtube.com]
- 6. D-amino acids trigger biofilm disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Amino Acids Trigger Biofilm Disassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of D-Amino Acids as Biofilm Dispersing Agent in Dental Unit Waterlines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-amino acids for the enhancement of a binary biocide cocktail consisting of THPS and EDDS against an SRB biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrakis Hydroxymethyl Phosphonium Sulphate (THPS) Use Guide 2019 - IRO Water Treatment [irowater.com]
- 11. What chemical is THPS and why does it matter [sinobiochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. emerypharma.com [emerypharma.com]
- 16. benchchem.com [benchchem.com]
- 17. sites.ohio.edu [sites.ohio.edu]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: THPS Degradation Kinetics in Aqueous Environments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the degradation kinetics of Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) in aqueous environments under alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: What is THPS and why is its degradation in alkaline conditions a subject of study?
A1: this compound sulfate (THPS) is a broad-spectrum biocide widely used in various industrial applications, including oil and gas operations and water treatment.[1][2] Its degradation is crucial as it determines its efficacy over time.[1] Under alkaline conditions (high pH), THPS degradation is significantly accelerated, which is a key consideration for its application in environments like seawater.[1][3]
Q2: What are the primary factors that influence the degradation rate of THPS in an aqueous environment?
A2: The primary factors influencing THPS degradation include:
-
pH: The degradation rate increases significantly with higher pH (alkaline conditions).[1][3]
-
Temperature: Higher temperatures accelerate the degradation process, following the Arrhenius equation.[1][3]
-
Presence of Mild Steel: The presence of mild steel has been shown to increase the rate of THPS degradation.[3][4]
-
Other factors: The presence of oxygen, light, and microbes can also affect degradation.[1]
Q3: What is the kinetic model that typically describes THPS degradation?
A3: THPS degradation in an aqueous solution is generally found to follow first-order kinetics.[1][3][4][5]
Q4: What are the main degradation products of THPS?
A4: The primary degradation product of THPS is tris(hydroxymethyl)phosphine oxide (THPO).[6][7] Formaldehyde can also be produced during its decomposition.[2][8] Under anaerobic conditions, the degradation of THP+ (the active ion from THPS) can lead to the formation of THPO and potentially methanol.[7]
Troubleshooting Guide
This guide addresses common issues encountered during THPS degradation experiments.
Issue 1: Observed THPS degradation is much faster than anticipated based on literature values.
-
Potential Cause 1: Inaccurate pH Measurement or Control. The pH of the aqueous medium is a critical factor, with higher pH values leading to faster degradation.[1][3]
-
Solution: Calibrate your pH meter before each use with fresh, certified buffer solutions. Ensure the pH of your experimental medium is stable throughout the experiment. For buffered solutions, confirm the buffer capacity is sufficient to handle any potential pH shifts.
-
-
Potential Cause 2: Temperature Fluctuations. Higher than expected temperatures in the incubator or water bath will increase the degradation rate.[1][3]
-
Solution: Use a calibrated thermometer to verify the temperature of your experimental setup. Monitor the temperature regularly throughout the duration of the experiment.
-
-
Potential Cause 3: Unaccounted for Presence of Catalytic Surfaces. The presence of mild steel can accelerate THPS degradation.[3][4]
-
Solution: Ensure all glassware is thoroughly cleaned. If your experimental design includes metallic components (e.g., steel coupons), their surface area to volume ratio should be consistent across all experiments and reported in your methodology.[3]
-
Issue 2: Observed THPS degradation is slower than expected.
-
Potential Cause 1: Lower than expected pH. Protons can act as an inhibitor to THPS degradation.[3]
-
Solution: Verify the pH of your solution. Ensure your alkaline solution has not absorbed atmospheric CO2, which can lower the pH. Prepare fresh solutions and verify the pH just before starting the experiment.
-
-
Potential Cause 2: Presence of Inhibiting Substances. While not extensively documented in the provided search results, the presence of certain ions or compounds could potentially slow the degradation.
-
Solution: Use high-purity water and reagents. If using a complex matrix like seawater, be aware that its buffering capacity can cause pH shifts over the initial days of the experiment.[3]
-
Issue 3: High variability in results between replicate experiments.
-
Potential Cause 1: Inconsistent Experimental Conditions. Minor differences in pH, temperature, or the surface area of any present steel between replicates can lead to significant variations.[1][3]
-
Solution: Standardize your experimental protocol meticulously. Ensure all parameters are set and measured identically for each replicate.
-
-
Potential Cause 2: Issues with THPS Analysis. Inaccurate quantification of THPS can lead to apparent variability.
-
Solution: Validate your analytical method. If using a colorimetric method for formaldehyde, be aware of potential interferences from other aldehydes or ketones, or from sample color and turbidity.[2] Consider using an alternative method like quantitative Raman spectroscopy for more complex samples.[2]
-
Quantitative Data Summary
The following tables summarize the kinetic data for THPS degradation under various conditions.
Table 1: Effect of Temperature on the First-Order Degradation Rate Constant (k) of THPS in Persian Gulf Seawater at pH 8.1.
| Temperature (°C) | Rate Constant (k) (day⁻¹) |
| 4 | 0.005 |
| 23 | 0.04 |
| 31 | 0.1 |
| 37 | 0.2 |
Data extracted from a study by Zhao et al. (2009).[3][4]
Table 2: Effect of pH on the First-Order Degradation Rate Constant (k) of THPS in Persian Gulf Seawater at 37°C.
| pH | Rate Constant (k) (day⁻¹) |
| 6.3 | ~0.03 |
| 7.0 | ~0.07 |
| 7.5 | ~0.12 |
| 8.1 | 0.2 |
Data estimated from graphical representations in a study by Zhao et al. (2009).[3]
Experimental Protocols
Protocol: Studying the Degradation Kinetics of THPS in an Alkaline Aqueous Solution
This protocol outlines a typical experiment to determine the degradation rate of THPS.
-
Preparation of the Aqueous Medium:
-
Prepare the desired aqueous solution (e.g., deionized water, artificial seawater).
-
If necessary, deoxygenate the medium by sparging with an inert gas like nitrogen (N₂).[1]
-
Adjust the solution to the target alkaline pH using a suitable base (e.g., NaOH).
-
Sterilize the medium by autoclaving if microbial influence is to be excluded.[1]
-
-
Experimental Setup:
-
Dispense a known volume of the prepared medium into replicate sterile serum bottles.[1]
-
If studying the effect of steel, add pre-weighed and sterilized mild steel coupons to each bottle, maintaining a consistent surface area to volume ratio.[1][3]
-
Seal the bottles to prevent contamination and changes in the headspace.
-
-
Initiation of the Experiment:
-
Prepare a stock solution of THPS of known concentration.
-
Spike each serum bottle with the THPS stock solution to achieve the desired initial concentration (e.g., 100-200 ppm).[5]
-
Gently mix the contents of each bottle.
-
Place the bottles in a temperature-controlled environment (e.g., incubator or water bath).
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw an aliquot from each replicate bottle using a sterile syringe.
-
Immediately analyze the sample for THPS concentration. Common analytical methods include iodometric titration or instrumental techniques like quantitative Raman spectroscopy.[2][7]
-
It is also advisable to measure the pH of the solution at each time point to monitor for any shifts.
-
-
Data Analysis:
-
Plot the natural logarithm of the THPS concentration (ln[THPS]) versus time.
-
If the degradation follows first-order kinetics, the plot should yield a straight line.
-
The negative of the slope of this line represents the first-order degradation rate constant (k).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ondavia.com [ondavia.com]
- 3. sites.ohio.edu [sites.ohio.edu]
- 4. scribd.com [scribd.com]
- 5. (THPS BIOCIDE BASE ) moniotoring in sea water | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound sulfate | C8H24O12P2S | CID 41478 - PubChem [pubchem.ncbi.nlm.nih.gov]
Challenges of using THPC as a reducing agent in complex media
Welcome to the technical support center for the use of Tetrakis(hydroxymethyl)phosphonium chloride (THPC) as a reducing agent. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using THPC, particularly in challenging biological media. Here you will find answers to frequently asked questions and detailed guides to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is THPC and how does it function as a reducing agent?
A1: this compound chloride (THPC) is a phosphonium salt widely used in chemical synthesis. In an aqueous solution, particularly under alkaline conditions, THPC is in equilibrium with its derivative, tris(hydroxymethyl)phosphine (THP). THP is the primary active reducing species. The reduction process is complex and can involve the generation of formaldehyde and hydrogen, which also act as reducing agents.[1] THPC is frequently used for the synthesis of noble metal nanoparticles, such as gold (AuNPs), where it also serves as a stabilizing ligand.[1]
Q2: Why is the pH of the reaction medium critical for THPC's activity?
A2: The pH of the solution dictates the stability and reactivity of THPC. Aqueous solutions of THPC are acidic, and in this state, the compound is relatively stable. As the pH increases (becomes more alkaline), the equilibrium shifts from the phosphonium salt (THPC) to the more reactive tertiary phosphine (THP).[2] This conversion is crucial for its reducing function but also accelerates its degradation. At a pH above 8.0, THPC converts completely to THP and its oxidation product, tri-hydroxymethyl phosphine oxide (TrHPO).[3] Therefore, precise pH control is essential for reproducible results.
Q3: Can THPC react with common biological buffer components?
A3: Yes. Complex media often contain molecules with primary and secondary amines, such as Tris buffer, amino acids, and proteins. THPC is known to be an amine-reactive compound.[4][5] This reaction, a Mannich-type condensation, consumes both the THPC and the amine-containing molecule, which can inhibit the desired reduction reaction and lead to inconsistent results.[4] Buffers without primary or secondary amines, such as HEPES or phosphate buffers (PBS), are generally more compatible, although HEPES has been shown to potentially influence ATP-dependent cellular processes.[6]
Q4: What causes the cytotoxicity observed when using THPC in cell culture?
A4: The primary source of cytotoxicity is the generation of formaldehyde as a reaction intermediate and byproduct of THPC's decomposition and reaction with amines.[7] Formaldehyde is a well-known cytotoxic agent. The use of high concentrations of THPC (e.g., >6-8 mM) can release sufficient formaldehyde to induce cell death.[7] Additionally, unreacted THPC itself can be toxic. Acute oral LD50 values in rats are reported to be between 161–282 mg/kg.[8]
Q5: How does the presence of proteins, like serum albumin, affect my experiment?
A5: Proteins present a significant challenge. They contain numerous amine groups (e.g., on lysine residues) and sulfhydryl groups (on cysteine residues) that can react with THPC.[4][5] This interaction can lead to several issues:
-
Consumption of THPC: The reducing agent is sequestered by the protein, lowering its effective concentration for the primary reaction.
-
Protein Cross-linking: THPC can act as a cross-linking agent, causing proteins to aggregate and potentially precipitate out of solution.[4][5]
-
Inhibition of Nanoparticle Formation: The protein may coat the nascent nanoparticles, preventing further growth or causing aggregation.
Data Summary Tables
Table 1: Stability of Aqueous THPS Solutions at Different pH Values*
| pH | Half-life (in sterile aqueous/buffered medium) | Stability |
| 5 | 131 days | High |
| 7 | 72 days | Moderate |
| 9 | 7 days | Low |
*Data for this compound sulfate (THPS), which exhibits similar pH-dependent stability to THPC.[2]
Table 2: Acute Oral Cytotoxicity of THPC
| Species | LD50 (Single Dose) |
| Rat | 161–282 mg/kg |
| Mouse | 280–600 mg/kg |
Source: National Toxicology Program, 1987.[3][8]
Troubleshooting Guides
This section provides systematic approaches to resolving common problems encountered when using THPC in complex media.
Problem 1: Failed or Inconsistent Nanoparticle Synthesis
Symptoms:
-
No color change indicative of nanoparticle formation.
-
Final solution color is weak or inconsistent between batches.
-
Characterization (e.g., UV-Vis spectroscopy) shows no or a weak surface plasmon resonance peak.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed nanoparticle synthesis.
Problem 2: Unintended Precipitation or Aggregation
Symptoms:
-
Visible precipitate or cloudiness forms in the reaction vessel.
-
Dynamic Light Scattering (DLS) shows very large or polydisperse particles.
-
Nanoparticles crash out of solution over time.
Potential Causes & Solutions:
-
Protein Cross-linking: If your medium contains high concentrations of protein (e.g., FBS), THPC may be cross-linking them.
-
Solution: Reduce the protein concentration, or ideally, perform the reduction in a protein-free buffer first and add the nanoparticles to the complex medium afterward.
-
-
Incorrect pH: A pH that is too high can cause rapid, uncontrolled reduction, leading to large, unstable aggregates.
-
Solution: Carefully titrate the pH into the optimal range (e.g., 8-9) and avoid overshooting into highly alkaline conditions.
-
-
High Ionic Strength: While not a direct reactant, high salt concentrations in some media can destabilize newly formed nanoparticles, causing them to aggregate.
-
Solution: If possible, dilute the complex medium or perform the synthesis in a lower ionic strength buffer.
-
Problem 3: High Cytotoxicity in Cell-Based Assays
Symptoms:
-
Significant cell death observed after introducing THPC or THPC-synthesized nanoparticles.
-
Control experiments with THPC alone show toxicity.
Potential Causes & Solutions:
-
Formaldehyde Release: The reaction between THPC and amine-containing molecules in your cell culture medium (amino acids, vitamins, proteins) is likely generating cytotoxic formaldehyde.[7]
-
Solution: It is crucial to remove unreacted THPC and its byproducts before adding the nanoparticles to your cells. Use purification methods like centrifugation or dialysis (see Protocol 3).
-
-
Excess THPC: Unreacted THPC is toxic.
-
Solution: Use the minimum effective concentration of THPC required for the reduction. After synthesis, purify the nanoparticles thoroughly to remove any residual reducing agent. A thermal treatment of hydrogels crosslinked with THPC has been shown to improve cell viability by reducing formaldehyde release.[7]
-
Key Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) in Aqueous Solution
This protocol is a standard method for producing small (~3-5 nm) AuNPs and serves as a good positive control.
Materials:
-
Chloroauric acid (HAuCl₄) solution (e.g., 25 mM)
-
THPC solution (e.g., 65 mM)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Deionized (DI) water
Procedure:
-
In a clean glass vial with a magnetic stir bar, add 14 mL of DI water.
-
While stirring, add 165 µL of 1 M NaOH solution.
-
Add 333 µL of 65 mM THPC solution.
-
Rapidly add 1 mL of the chloroauric acid solution.
-
The solution should immediately turn dark brown, indicating the formation of AuNPs.[1]
-
Allow the solution to stir for 15-30 minutes to ensure the reaction is complete.
Workflow Diagram:
Caption: Experimental workflow for THPC-mediated gold nanoparticle synthesis.
Protocol 2: Quantification of THPC (Iodometric Titration)
This method can be used to determine the concentration of your THPC stock solution, as its reducing equivalents will react quantitatively with iodine.
Materials:
-
THPC solution (unknown concentration)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Potassium iodide (KI)
-
Sulfuric acid (H₂SO₄), ~2 M
-
Starch indicator solution (1%)
-
Buret, flask, and other standard titration equipment
Procedure:
-
Pipette a known volume (e.g., 10.00 mL) of your THPC solution into a 250 mL Erlenmeyer flask.
-
Dilute with ~50 mL of DI water.
-
Carefully add ~10 mL of 2 M H₂SO₄.
-
Add an excess of solid KI (approx. 1-2 grams). The solution will turn a reddish-brown as the oxidant (in this context, the species that will be reduced by iodide) reacts to form iodine (I₂).
-
Titrate immediately with your standardized sodium thiosulfate solution.
-
As the reddish-brown color fades to a pale yellow, add 1-2 mL of starch indicator. The solution will turn a deep blue/black.
-
Continue titrating dropwise until the blue color completely disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate used and calculate the initial concentration of THPC based on the stoichiometry of the redox reactions.
Protocol 3: Removal of Unreacted THPC and Byproducts
Purification is essential for biological applications to avoid cytotoxicity. Centrifugation is effective for larger or denser nanoparticles.
Materials:
-
Nanoparticle solution post-synthesis.
-
Appropriate buffer for final resuspension (e.g., PBS, saline).
-
High-speed centrifuge and appropriate tubes.
Procedure:
-
Transfer the nanoparticle solution to centrifuge tubes.
-
Centrifuge the solution at a speed and time sufficient to pellet the nanoparticles. This will depend heavily on particle size, density, and medium viscosity (e.g., 12,000 x g for 20 minutes is a common starting point for ~15-20 nm AuNPs).
-
Carefully decant the supernatant, which contains unreacted THPC, formaldehyde, and other soluble byproducts.
-
Add a fresh volume of the desired buffer (e.g., PBS) to the tube.
-
Resuspend the nanoparticle pellet thoroughly using a vortex or sonication. Sonication should be used cautiously as it can sometimes induce aggregation.[9]
-
Repeat the centrifugation and resuspension steps (Steps 2-5) at least two more times to ensure complete removal of contaminants.
-
After the final wash, resuspend the purified nanoparticle pellet in the final desired buffer and volume.
Diagram of Potential Interferences in Complex Media:
Caption: Interference pathways for THPC in complex biological media.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrakis(Hydroxymethyl) Phosphonium Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tetrakis (hydroxylmethyl) phosphonium chloride as a covalent crosslinking agent for cell encapsulation within protein-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01068B [pubs.rsc.org]
- 8. Tetrakis(hydroxymethyl) Phosphonium Salts - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Microbial Resistance to THPS-Based Biocides in Biofilms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(hydroxymethyl)phosphonium sulfate (THPS)-based biocides against microbial biofilms.
Troubleshooting Guides
This section addresses common issues encountered during experimentation with THPS and biofilms.
Issue 1: THPS treatment is ineffective against established biofilms, even at high concentrations.
-
Possible Cause 1: Biofilm Matrix as a Physical Barrier. The extracellular polymeric substance (EPS) matrix of mature biofilms can prevent THPS from penetrating and reaching the microbial cells within.[1][2][3]
-
Solution: Consider using a biofilm dispersal agent in combination with THPS. D-amino acids, such as D-tyrosine and D-methionine, have been shown to signal biofilm dispersal and can enhance the efficacy of THPS.[4][5][6] For instance, a combination of 1 ppm D-tyrosine with 50 ppm THPS has been effective against Desulfovibrio vulgaris biofilms.[5][6]
-
-
Possible Cause 2: Presence of Persister Cells. Biofilms can harbor persister cells, which are dormant variants of regular cells that exhibit high tolerance to antimicrobials.[7][8][9]
-
Solution: A pulsed dosing strategy, where THPS is applied intermittently, may be more effective than continuous application. This can help to eliminate resuscitating persister cells. Additionally, combining THPS with a metabolic inhibitor could target the unique physiological state of these cells.
-
-
Possible Cause 3: THPS Degradation. THPS can degrade under certain experimental conditions, reducing its effective concentration.[10][11]
Issue 2: Inconsistent results in THPS efficacy studies.
-
Possible Cause 1: Variability in Biofilm Formation. The age and structure of the biofilm can significantly impact its susceptibility to biocides.
-
Possible Cause 2: THPS Incompatibility with Other Reagents. THPS may interact with other components in your experimental system, leading to reduced activity.
-
Solution: Review the composition of your growth medium and any other additives. Some studies have noted antagonistic effects when THPS is combined with certain biocides like formaldehyde.[18] It is advisable to test the compatibility of THPS with other chemicals in your system.
-
-
Possible Cause 3: Inaccurate Dosing or Concentration Calculations.
-
Solution: Double-check all calculations for preparing THPS solutions. Use calibrated equipment for all measurements. When preparing standards for calibration, it is recommended to use a buffered medium to prevent THPS oxidation.[15]
-
Frequently Asked Questions (FAQs)
General Questions
-
What is THPS and why is it used as a biocide?
-
This compound sulfate (THPS) is a broad-spectrum biocide effective against a wide range of microorganisms, including sulfate-reducing bacteria (SRB) which are problematic in various industries.[10][19] It is considered an environmentally friendly or "green" chemical due to its biodegradability.[11][19]
-
-
What are the primary mechanisms of microbial resistance to THPS in biofilms?
-
Biofilm resistance to THPS is multifactorial and includes:
-
Reduced Penetration: The EPS matrix acts as a barrier, limiting THPS diffusion.[1][2]
-
Altered Metabolic States: Nutrient and oxygen gradients within the biofilm can lead to slow-growing or dormant cells (persisters) that are less susceptible to biocides.[7][8]
-
Enzymatic Degradation: Some microorganisms may possess enzymes that can degrade THPS.
-
Horizontal Gene Transfer: The close proximity of cells in a biofilm facilitates the exchange of resistance genes.[1]
-
-
Questions on Overcoming Resistance
-
How can I enhance the efficacy of THPS against resistant biofilms?
-
Use of Biocide Enhancers: D-amino acids (e.g., D-tyrosine, D-methionine) can trigger biofilm dispersal, making the embedded cells more accessible to THPS.[4][5][6][19] Chelating agents like Ethylenediamine-N,N'-disuccinic acid (EDDS) have also been shown to enhance the activity of THPS.[4]
-
Synergistic Combinations: Combining THPS with other biocides or metabolic inhibitors can be effective. However, compatibility testing is crucial as some combinations may be antagonistic.[18][20]
-
-
What concentrations of D-amino acids are effective in enhancing THPS activity?
-
Studies have shown that even low concentrations of D-amino acids can be effective. For example, 1 ppm of D-tyrosine combined with 50 ppm of THPS successfully prevented the formation of an SRB biofilm, whereas 100 ppm of D-tyrosine or 50 ppm of THPS alone were ineffective.[5][6] A mixture of D-amino acids (D-mix) at 50 ppm has also been shown to significantly enhance the performance of 50 ppm THPS.[19]
-
Experimental Design and Troubleshooting
-
My THPS solution is not effective. Could it be degrading?
-
What methods can I use to quantify the effectiveness of my THPS treatment against biofilms?
-
Several methods can be used:
-
Sessile Cell Counts: This involves removing the biofilm from a surface (e.g., a coupon), disaggregating the cells, and performing plate counts to determine the number of viable cells.
-
Crystal Violet (CV) Staining: This method quantifies the total biofilm biomass.[17][21]
-
Metabolic Assays: Dyes like resazurin or tetrazolium salts can be used to assess the metabolic activity and viability of the cells within the biofilm.[17][21]
-
Microscopy: Techniques like Confocal Laser Scanning Microscopy (CLSM) and Scanning Electron Microscopy (SEM) can be used to visualize the biofilm structure and the effect of the biocide treatment.[19]
-
-
Data Presentation
Table 1: Efficacy of THPS and D-Amino Acid Combinations against Desulfovibrio vulgaris Biofilms
| Treatment | Concentration | Outcome | Reference |
| D-tyrosine alone | 100 ppm | Ineffective | [5][6] |
| THPS alone | 50 ppm | Ineffective | [5][6] |
| D-tyrosine + THPS | 1 ppm + 50 ppm | Successful prevention of biofilm establishment | [5][6] |
| D-methionine + THPS | 100 ppm + 50 ppm | Synergistic effect, better than 500 ppm THPS alone | [5] |
Table 2: Efficacy of THPS and D-Amino Acid Mixture (D-mix) against Biofilm Consortium I
| Treatment | Concentration | Sessile SRB Cell Reduction | Reference |
| THPS alone | 50 ppm | No reduction | [19] |
| D-mix alone | 500 ppm | 2-log reduction | [19] |
| THPS + D-mix | 50 ppm + 50 ppm | 4-log reduction | [19] |
Experimental Protocols
Protocol 1: Biofilm Prevention Assay
This protocol is adapted from studies investigating the prevention of SRB biofilm formation on carbon steel coupons.[6][19]
-
Preparation of Materials:
-
Sterilize C1018 carbon steel coupons.
-
Prepare the appropriate growth medium (e.g., modified Baar's medium for SRB).
-
Prepare stock solutions of THPS and any enhancers (e.g., D-tyrosine).
-
-
Inoculation and Treatment:
-
Place a sterile coupon in a vial containing the growth medium.
-
Add the desired concentrations of THPS and/or enhancers to the vials.
-
Inoculate the medium with a culture of the target microorganism (e.g., Desulfovibrio vulgaris).
-
Include a control group with no treatment.
-
-
Incubation:
-
Incubate the vials under appropriate conditions (e.g., anaerobically at a specific temperature) for a set period (e.g., 7 days).
-
-
Assessment:
-
After incubation, gently rinse the coupons with a sterile buffer to remove planktonic cells.
-
Quantify the biofilm on the coupons using methods such as sessile cell counting, CV staining, or microscopy.
-
Protocol 2: Biofilm Removal Assay
This protocol is designed to assess the efficacy of THPS in removing established biofilms.[6][19]
-
Biofilm Growth:
-
Grow biofilms on coupons as described in the Biofilm Prevention Assay (steps 1-3, without the addition of biocides).
-
-
Treatment of Established Biofilms:
-
After the incubation period, transfer the coupons with established biofilms to a new set of vials containing a treatment solution (e.g., THPS with or without enhancers in a suitable buffer).
-
Include a control group with no biocide.
-
-
Shock Treatment:
-
Expose the biofilms to the treatment solution for a defined period (e.g., 1 or 3 hours).
-
-
Assessment:
-
After the shock treatment, rinse the coupons and quantify the remaining biofilm as described in the Biofilm Prevention Assay.
-
Protocol 3: Quantification of Biofilm using Crystal Violet (CV) Staining
This is a common method for quantifying total biofilm biomass in a microtiter plate format.[17][21][22]
-
Biofilm Growth:
-
Grow biofilms in the wells of a 96-well microtiter plate.
-
-
Washing:
-
Carefully discard the culture medium from the wells.
-
Wash the wells gently with a buffer (e.g., phosphate-buffered saline) to remove planktonic cells. Repeat this step 2-3 times.
-
-
Fixation (Optional but Recommended):
-
Add a fixative (e.g., methanol) to each well and incubate for 15 minutes.
-
Remove the fixative and allow the plate to air dry.
-
-
Staining:
-
Add a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
-
Solubilization and Quantification:
-
Add a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound dye.
-
Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 570-595 nm) using a microplate reader.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. microbiolab.it [microbiolab.it]
- 3. Innovative Strategies to Overcome Biofilm Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.ohio.edu [sites.ohio.edu]
- 5. researchgate.net [researchgate.net]
- 6. A synergistic D-tyrosine and tetrakis hydroxymethyl phosphonium sulfate biocide combination for the mitigation of an SRB biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of antibiotic resistance in bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persister cells: molecular mechanisms related to antibiotic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. estechlab.com [estechlab.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. sites.ohio.edu [sites.ohio.edu]
- 13. ondavia.com [ondavia.com]
- 14. WO2022094561A1 - Methods for detecting and quantifying this compound sulfate (thps) in biocide products - Google Patents [patents.google.com]
- 15. lovibond.com [lovibond.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Synergistic Inhibition of Microbial Sulfide Production by Combinations of the Metabolic Inhibitor Nitrite and Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhanced Biocide Mitigation of Field Biofilm Consortia by a Mixture of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of Biofilm Production and Its Impact on Antibiotic Resistance Profile of Bacterial Isolates from Chronic Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetrakis(hydroxymethyl)phosphonium Sulfate (THPS)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effects of pH and temperature on the degradation and performance of Tetrakis(hydroxymethyl)phosphonium sulfate (THPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving THPS.
| Question | Answer |
| Why is my THPS solution losing efficacy much faster than expected in my application? | Several factors could be accelerating the degradation of THPS. Increased temperature and alkaline pH are the most significant contributors to faster degradation.[1][2] The degradation process follows first-order kinetics and is strongly dependent on these two parameters.[2][3] Additionally, the presence of mild steel, oxygen, light, and certain microbes can also increase the rate of degradation.[4] It is recommended to verify the pH and temperature of your system and consider other interacting materials. |
| I'm observing a pungent odor when using THPS in a high-temperature application. What is the cause? | THPS is susceptible to thermal decomposition at very high temperatures. At temperatures around 111°C, THPS is likely to decompose, which can release irritating odors.[5] These odors may be from decomposition byproducts, which differ from the slight formaldehyde scent the product may have on its own.[5] It is crucial to operate within the recommended temperature limits to avoid decomposition. |
| My THPS-based scale dissolver is not performing well in dissolving iron sulfide. What parameters should I check? | The performance of THPS for dissolving iron sulfide (FeS) is highly dependent on temperature and pH. The dissolution process is often significantly more effective at elevated temperatures (e.g., starting at 45°C and showing maximum dissolution around 85°C).[6] The pH of the solution is also critical; the synergistic effect of additives like ammonium chloride is often attributed to a decrease in pH.[7] Verify the operational temperature and pH, and consider optimizing the formulation with appropriate additives. |
| The biocidal activity of my THPS treatment is low in a cold-water system. Is this expected? | Yes, this is a known phenomenon. Low water temperatures (around 5°C) can reduce the bactericidal efficiency of disinfectants.[8] While THPS is a broad-spectrum biocide, its kinetic activity, like most chemical reactions, is reduced at lower temperatures. For cold systems, you may need to consider increasing the dose or contact time, after verifying that the reduced performance is not due to other factors like pH. |
| My THPS solution, stored in a cold environment, has become solid. Is it still usable? | THPS has a melting point of approximately -35°C and can freeze or solidify in very cold conditions.[5] This is a physical change and does not necessarily indicate chemical degradation. The product should be usable after it has been carefully thawed and homogenized. However, it is always good practice to verify its concentration and activity after a freeze-thaw cycle. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal pH range for THPS stability? | THPS is most stable in acidic to neutral pH environments.[1][3] Its degradation rate increases significantly under alkaline (high pH) conditions.[1][2] This is because protons appear to act as an inhibitor for the degradation reaction.[2] |
| How does temperature impact the degradation rate of THPS? | The degradation rate of THPS increases with temperature.[1][2] This relationship is well-defined and follows the Arrhenius equation, which describes the temperature dependence of reaction rates.[1][3] |
| What are the primary degradation products of THPS? | THPS degrades relatively quickly under both aerobic and anaerobic conditions.[4] The main degradation products are trihydroxymethyl phosphine oxide (THPO) and bishydroxymethyl phosphonic acid (BMPA).[4][9] In the presence of a strong base, THPS degradation can also release formaldehyde.[10] |
| Does the presence of metals, like steel, affect THPS stability? | Yes, the presence of mild steel has been shown to accelerate the degradation of THPS.[2][3] This is an important consideration in applications involving carbon steel pipelines or vessels, such as in the oil and gas industry.[1][2] |
| What other environmental factors can influence THPS degradation? | Besides pH, temperature, and the presence of mild steel, other factors that can affect THPS degradation include exposure to oxygen, light, and the presence of microbes.[1][4] |
| Is THPS effective in both acidic and alkaline environments? | THPS demonstrates effectiveness as a biocide and scale dissolver in both acidic and alkaline conditions, although its stability is lower in alkaline environments.[1][11] The optimal pH for performance can depend on the specific application (e.g., biocide vs. scale removal) and formulation.[7] |
Data Presentation
The degradation of THPS follows first-order kinetics, where the rate is proportional to the THPS concentration. The rate constant, k, is strongly influenced by pH and temperature.
Table 1: Qualitative Effect of pH on THPS Degradation Rate
| pH Condition | Relative Degradation Rate | Stability |
| Acidic (e.g., pH < 6) | Low | High |
| Neutral (e.g., pH ~7) | Moderate | Moderate |
| Alkaline (e.g., pH > 8) | High | Low |
| Note: This table illustrates the general trend. Actual degradation rates are dependent on the specific temperature and other system conditions.[1][2] |
Table 2: Qualitative Effect of Temperature on THPS Degradation Rate
| Temperature | Relative Degradation Rate | Time to Efficacy Loss |
| Low (e.g., 4°C) | Very Low | Long |
| Ambient (e.g., 23°C) | Moderate | Moderate |
| Elevated (e.g., >37°C) | High to Very High | Short |
| Note: This table illustrates the general trend based on the Arrhenius relationship.[1][3] |
Table 3: Summary of Factors Influencing THPS Degradation and Performance
| Factor | Effect on Degradation | Effect on Performance | Notes |
| High pH (Alkaline) | Accelerates Degradation[1][2] | Can be effective, but stability is reduced[11] | Protons act as an inhibitor to degradation.[2] |
| High Temperature | Accelerates Degradation[1] | Can enhance performance (e.g., scale dissolution)[6] | Degradation follows Arrhenius kinetics. |
| Mild Steel | Accelerates Degradation[2][3] | N/A | Important consideration for steel pipelines/tanks. |
| Oxygen & Light | Can Accelerate Degradation[1] | N/A | Should be considered during storage and application. |
| Microbes | Can Contribute to Biodegradation[1] | Effective biocide against microbes[1] | Higher doses may be needed for established biofilms.[1] |
Experimental Protocols
Protocol 1: Determination of THPS Degradation Rate
This protocol outlines a method to determine the degradation rate of THPS as a function of temperature and pH, based on methodologies described in the literature.[1][2]
1. Materials and Equipment:
-
THPS solution of known concentration
-
Test medium (e.g., sterile seawater, buffer solution)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
100-mL anaerobic serum bottles with butyl rubber stoppers
-
Carbon steel coupons (e.g., X65 pipeline steel) (optional, to test metal influence)[1]
-
Nitrogen gas for deoxygenation
-
Incubators or water baths set to desired temperatures
-
pH meter
-
Analytical equipment for THPS concentration measurement (e.g., iodometric titration apparatus, HPLC, or Raman spectrometer for formaldehyde analysis)[9][10]
2. Procedure:
-
Preparation of Test Media: Prepare the desired test medium (e.g., seawater). Deoxygenate the medium by sparging with nitrogen gas for at least one hour.[1]
-
Setup of Test Bottles:
-
Under an anaerobic environment (e.g., glove box), dispense the deoxygenated medium into 100-mL serum bottles.
-
If testing the effect of steel, add a pre-weighed and sterilized carbon steel coupon to each bottle.[1]
-
Seal the bottles with sterile butyl rubber stoppers.
-
-
pH Adjustment:
-
Adjust the pH of the media in the bottles to the desired levels (e.g., pH 6, 7, 8, 9) using sterile solutions of HCl or NaOH.
-
-
THPS Dosing:
-
Inject the THPS stock solution into each bottle to achieve the target initial concentration (e.g., 100 ppm).[1]
-
Gently swirl to mix.
-
-
Incubation:
-
Place sets of bottles in incubators or water baths maintained at the desired experimental temperatures (e.g., 4°C, 23°C, 37°C).[3]
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), remove a bottle from each condition for analysis.
-
Withdraw a liquid sample from the bottle.
-
Immediately measure the pH of the sample.
-
Analyze the concentration of the remaining THPS using a validated analytical method.
-
-
Data Analysis:
-
Plot the natural logarithm of the THPS concentration versus time for each condition.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the degradation rate constant (-k).
-
Compare the calculated rate constants (k) across different pH and temperature conditions to determine their effect.
-
Mandatory Visualization
Caption: Factors influencing THPS degradation and performance.
Caption: Experimental workflow for THPS stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. sites.ohio.edu [sites.ohio.edu]
- 3. scribd.com [scribd.com]
- 4. onepetro.org [onepetro.org]
- 5. Tetrakis Hydroxymethyl Phosphonium Sulfate Uses Guide - IRO Water [irowater.com]
- 6. ijcsi.pro [ijcsi.pro]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Temperature and pH on Reduction of Bacteria in a Point-of-Use Drinking Water Treatment Product for Emergency Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ondavia.com [ondavia.com]
- 11. researchgate.net [researchgate.net]
Stabilizing THPC solutions for consistent experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, handling, and stabilization of Tetrakis(hydroxymethyl)phosphonium chloride (THPC) solutions to ensure consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is THPC and what is its active form in solution?
A1: this compound chloride (THPC) is an organophosphorus compound. In aqueous solutions, particularly under neutral to basic conditions, THPC is in equilibrium with its more reactive form, Tris(hydroxymethyl)phosphine (THP), and formaldehyde. THP is a strong reducing agent and is often the species responsible for the desired chemical reactivity.[1]
Q2: What are the main factors that affect the stability of THPC solutions?
A2: The primary factors influencing the stability of THPC solutions are pH and temperature.[1] THPC is most stable in acidic conditions (pH < 5.0).[2] As the pH increases, the equilibrium shifts towards the formation of the less stable but more reactive THP.[1] Elevated temperatures can also accelerate the degradation of THPC.
Q3: How does pH affect THPC stability and reactivity?
A3: In acidic solutions (pH < 5.0), THPC is relatively stable.[2] At a pH of around 5.0, it begins to decompose.[2] Under basic conditions (pH > 7), the degradation is spontaneous, leading to the release of formaldehyde and the formation of THP.[1] By pH 8.0, the conversion to THP and its oxidation product, Tris(hydroxymethyl)phosphine oxide (THPO), is complete.[2] This pH-dependent conversion is critical for applications where THP is the desired reactive species, such as in the synthesis of nanoparticles.
Q4: What is the recommended storage procedure for THPC solutions?
A4: To ensure maximum stability and shelf-life, THPC solutions should be stored in a tightly closed container in a cool, dry, and well-ventilated area, at temperatures below 44°C (110°F).[3] It is advisable to protect the solution from light. For long-term storage, maintaining a slightly acidic pH can help preserve the integrity of the compound.
Q5: My experimental results using a THPC solution are inconsistent. What could be the cause?
A5: Inconsistent results are often due to the degradation of the THPC solution. This can be caused by changes in pH over time, exposure to elevated temperatures, or improper storage. The concentration of the active THP species can vary significantly if the solution is not prepared and stored correctly, leading to variability in experimental outcomes. It is crucial to use freshly prepared or properly stored and verified solutions for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no reactivity in experiments (e.g., nanoparticle synthesis) | 1. Incorrect pH: The pH of the reaction mixture may not be optimal for the formation of the active reducing agent (THP).2. Degraded THPC solution: The THPC may have degraded due to improper storage (high pH, high temperature). | 1. Verify and adjust pH: Ensure the reaction mixture is at the recommended pH (typically alkaline for reduction reactions). Use a calibrated pH meter.2. Use fresh solution: Prepare a fresh THPC solution for each experiment or use a recently prepared and properly stored stock solution. |
| Precipitate forms in the THPC solution | 1. Contamination: The solution may be contaminated with other reagents.2. pH change: A significant shift in pH could lead to the formation of insoluble byproducts. | 1. Use high-purity water and clean glassware: Prepare solutions using deionized or distilled water and ensure all glassware is thoroughly cleaned.2. Check and buffer pH: If necessary for your application, use a suitable buffer to maintain the desired pH. |
| Color change in the THPC solution upon storage | Oxidation/Degradation: The solution may be degrading due to exposure to air or light. | Store properly: Store the solution in a tightly sealed, opaque container in a cool, dark place. Consider purging the headspace with an inert gas like nitrogen or argon before sealing. |
| Variable results between different batches of THPC | Purity and concentration differences: The purity or concentration of the commercial THPC solution may vary between lots. | Perform quality control: It is good practice to perform a quality control check on new batches of THPC. This could involve a simple functional test or analytical methods like titration to confirm the concentration. |
Quantitative Data on THPC Stability
The stability of THPC is highly dependent on the pH of the solution. The following table summarizes the observed half-life of a related compound, THPS (this compound sulfate), which exhibits similar pH-dependent stability.
| pH | Half-life |
| 5 | 131 days |
| 7 | 72 days |
| 9 | 7 days |
| (Data for THPS in sterile aqueous/buffered medium)[1] |
Regarding thermal stability, an 80% aqueous solution of THPC is reported to be stable at 100°C for over 24 hours.[1] The structure of THPC begins to change when heated to 152.4°C.
Experimental Protocols
Protocol 1: Preparation of a Standardized Aqueous THPC Stock Solution (e.g., 1% w/v)
This protocol describes the preparation of a general-purpose THPC stock solution.
Materials:
-
This compound chloride (THPC) (typically supplied as an ~80% solution in water)
-
High-purity deionized or distilled water
-
Calibrated pH meter
-
Sterile glassware (volumetric flask, beaker)
-
Magnetic stirrer and stir bar
-
0.1 M HCl and 0.1 M NaOH for pH adjustment (optional)
Procedure:
-
Calculate the required volume of commercial THPC solution. Based on the concentration of your commercial THPC solution (e.g., 80%), calculate the volume needed to prepare your desired final concentration. For example, to prepare 100 mL of a 1% (1 g/100 mL) THPC solution from an 80% stock, you would need 1.25 mL of the commercial solution (1 g / 0.80 = 1.25 g, and assuming a density of ~1 g/mL for calculation simplicity, though using the actual density is more accurate).
-
Dissolution. In a clean beaker, add approximately 80 mL of high-purity water. While stirring, carefully add the calculated volume of the commercial THPC solution.
-
Volume Adjustment. Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of water and add the rinsing to the volumetric flask. Bring the final volume to 100 mL with water.
-
pH Measurement and Adjustment (Optional but Recommended). Measure the pH of the solution. Commercial THPC solutions are typically acidic. If your application requires a specific pH, you can adjust it at this stage using 0.1 M HCl or 0.1 M NaOH. For general stability, a slightly acidic pH (4-5) is recommended.
-
Storage. Transfer the solution to a clean, clearly labeled, and tightly sealed glass bottle. For enhanced stability, use an amber bottle or wrap the bottle in aluminum foil to protect it from light. Store in a cool, dark place.
Visualizations
Caption: THPC degradation and activation pathway.
Caption: Workflow for preparing a stable THPC solution.
Caption: Troubleshooting logic for inconsistent THPC results.
References
Addressing loss of mechanical strength in THPC-treated fabrics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(hydroxymethyl)phosphonium chloride (THPC) treated fabrics. It specifically addresses the common issue of mechanical strength loss in fabrics post-treatment.
Troubleshooting Guide: Loss of Mechanical Strength
This guide provides a systematic approach to diagnosing and mitigating the loss of tensile and tear strength in THPC-treated fabrics.
Initial Assessment:
Before proceeding with in-depth troubleshooting, it's crucial to quantify the extent of strength loss. This is achieved by comparing the tensile and tear strength of the treated fabric against an untreated control sample.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Excessive THPC Concentration | 1. Review the THPC concentration in your treatment bath. 2. Compare your concentration to established protocols for your specific fabric type. | Reduce the THPC concentration in incremental steps and re-evaluate the mechanical strength and flame retardancy of the treated fabric. |
| Inadequate Curing Parameters | 1. Verify the curing temperature and duration. 2. High temperatures and prolonged curing can lead to thermal degradation of the cellulose fibers. | Optimize the curing process by systematically varying the temperature and time. Aim for the lowest effective temperature and shortest duration that still achieves the desired flame retardancy. |
| Inappropriate Catalyst/Crosslinker Concentration | 1. If using catalysts (e.g., MgCl₂) or crosslinkers (e.g., DMDHEU), review their concentrations. 2. High concentrations of acidic catalysts can accelerate the hydrolysis of cellulose. | Reduce the catalyst/crosslinker concentration or explore alternative, less harsh catalytic systems. |
| Suboptimal pH of Treatment Bath | 1. Measure the pH of your THPC treatment solution. 2. A highly acidic bath can contribute to the degradation of the fabric. | Adjust the pH of the treatment bath to a less acidic range, while ensuring the efficacy of the flame retardant chemistry is maintained. |
| Improper Post-Treatment Neutralization | 1. Ensure that the fabric is thoroughly neutralized after the acid-catalyzed curing step. 2. Residual acid can continue to degrade the fabric over time. | Implement a thorough washing and neutralization step using a mild alkali solution (e.g., sodium carbonate) after curing. |
| Fabric Preparation Issues | 1. Confirm that the fabric was properly scoured and desized before treatment. 2. Residual impurities can interfere with the THPC treatment and affect the final fabric properties. | Ensure a rigorous and standardized pre-treatment protocol for all fabric samples. |
Frequently Asked Questions (FAQs)
Q1: Why does THPC treatment lead to a loss of mechanical strength in cotton fabrics?
A1: The primary reason for the reduction in mechanical strength is the chemical modification of the cotton's cellulose structure. THPC and associated crosslinking agents form a polymer network within and between the cellulose fibers. This process, while imparting flame retardancy, can make the fibers more brittle. Additionally, the acidic conditions and high temperatures used during the curing process can lead to acid-catalyzed hydrolysis of the cellulose polymer chains, further reducing the fabric's tensile and tear strength.
Q2: How does the concentration of THPC affect the mechanical properties of the treated fabric?
A2: Generally, a higher concentration of THPC can lead to a greater degree of crosslinking, which may result in a more significant loss of mechanical strength. It is crucial to find an optimal concentration that provides the desired level of flame retardancy without excessively compromising the fabric's strength.
Q3: What is the role of curing temperature and time in the loss of mechanical strength?
A3: Curing is a critical step where the THPC-based finish is fixed onto the fabric. Increasing the curing temperature and time can enhance the cross-linking reaction, but it also increases the risk of thermal and acidic degradation of the cellulose fibers. This degradation leads to a reduction in the degree of polymerization of the cellulose, which directly correlates with a loss of mechanical strength.[1]
Q4: Can the addition of other chemicals, like DMDHEU, impact the fabric's strength?
A4: Yes, the inclusion of crosslinking agents like dimethylol dihydroxy ethylene urea (DMDHEU) can further impact the mechanical properties. While DMDHEU can improve wrinkle resistance, its application, particularly in the presence of an acid catalyst, can contribute to a reduction in tensile and tear strength due to increased crosslinking and potential for acid-catalyzed hydrolysis.[2][3][4]
Q5: Are there any post-treatment methods to recover some of the lost mechanical strength?
A5: Some research suggests that a carefully controlled partial hydrolysis of the THPC-treated fabric using a dilute mineral acid, followed by neutralization, can improve tear strength without significantly diminishing flame resistance. Additionally, after-treatment with softeners can help to improve the hand-feel of the fabric, which may be perceived as an improvement in its mechanical properties.
Q6: How can I accurately measure the loss of mechanical strength in my treated fabrics?
A6: Standardized testing protocols should be used to quantify the loss of mechanical strength. The most common methods are:
-
Tensile Strength: ASTM D5034 (Grab Test) or ASTM D5035 (Strip Test)
-
Tear Strength: ASTM D2261 (Tongue Tear Test) or ASTM D5587 (Trapezoid Tear Test)
It is essential to test both untreated (control) and treated samples under the same conditions to obtain a reliable measure of the strength loss.
Data Presentation
The following tables summarize the expected trends in mechanical strength loss based on data from analogous crosslinking systems. Note: This data is illustrative and the actual strength loss will vary depending on the specific fabric, THPC formulation, and processing conditions.
Table 1: Effect of Crosslinker Concentration on Tensile Strength Retention (Illustrative Data)
| Crosslinker Concentration (g/L) | Tensile Strength Retention (%) - Warp | Tensile Strength Retention (%) - Weft |
| 0 (Control) | 100 | 100 |
| 30 | 85 | 82 |
| 60 | 72 | 68 |
| 90 | 61 | 58 |
| 120 | 50 | 47 |
Table 2: Effect of Curing Temperature on Tear Strength Retention (Illustrative Data)
| Curing Temperature (°C) | Curing Time (min) | Tear Strength Retention (%) - Warp | Tear Strength Retention (%) - Weft |
| 140 | 3 | 88 | 85 |
| 150 | 3 | 79 | 76 |
| 160 | 3 | 68 | 65 |
| 170 | 3 | 55 | 52 |
| 180 | 3 | 45 | 41 |
Experimental Protocols
Determination of Tensile Strength (ASTM D5034 - Grab Test)
a. Apparatus:
-
Constant-Rate-of-Extension (CRE) type tensile testing machine.
-
Clamps with smooth, rubber-faced jaws.
b. Specimen Preparation:
-
Cut specimens from the fabric with dimensions of 100 mm x 150 mm (4 in x 6 in).
-
Prepare separate sets of specimens for the warp and weft directions.
-
Condition the specimens at 21 ± 1°C and 65 ± 2% relative humidity for at least 4 hours.
c. Procedure:
-
Set the distance between the clamps (gauge length) to 75 mm.
-
Mount the specimen in the center of the clamps.
-
Set the testing machine to a constant rate of extension.
-
Initiate the test and record the force required to rupture the fabric.
-
Record the breaking force and elongation.
Determination of Tear Strength (ASTM D2261 - Tongue Tear Test)
a. Apparatus:
-
Constant-Rate-of-Extension (CRE) type tensile testing machine.
-
Clamps with jaws of a specified size.
b. Specimen Preparation:
-
Cut rectangular specimens from the fabric.
-
Make a single slit in the center of the shorter side to create two "tongues".
-
Prepare separate sets of specimens for the warp and weft directions.
-
Condition the specimens at 21 ± 1°C and 65 ± 2% relative humidity for at least 4 hours.
c. Procedure:
-
Mount one "tongue" in the upper clamp and the other in the lower clamp.
-
Set the testing machine to a constant rate of extension.
-
Initiate the test, which will propagate the tear along the slit.
-
Record the force required to continue the tear. The tearing force will be irregular; the average of the highest peaks is typically reported.
Visualizations
Caption: Logical relationship between the THPC treatment process and factors leading to strength loss.
Caption: Simplified signaling pathway of acid-catalyzed hydrolysis of cellulose.
Caption: Troubleshooting workflow for addressing loss of mechanical strength in THPC-treated fabrics.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrakis(Hydroxymethyl) Phosphonium Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Flame Retardant Finish of Cotton Fabrics by Ammonia Curing/THPC-Urea | Semantic Scholar [semanticscholar.org]
Biocompatibility issues of THPC crosslinker in tissue engineering scaffolds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biocompatibility issues with Tetrakis(hydroxymethyl)phosphonium chloride (THPC) as a crosslinker in tissue engineering scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity in THPC-crosslinked scaffolds?
A1: The primary cause of cytotoxicity associated with THPC as a crosslinker is the formation of formaldehyde as a reaction intermediate.[1][2][3] At high concentrations, residual formaldehyde can be toxic to cells, leading to reduced cell viability and proliferation.[1][2][3][4]
Q2: What are the typical signs of THPC-induced cytotoxicity in my cell-seeded scaffolds?
A2: Signs of THPC-induced cytotoxicity can include:
-
Poor cell attachment and spreading: Cells may appear rounded and fail to adhere properly to the scaffold surface.
-
Reduced cell proliferation: A lower than expected cell number over time, which can be quantified using assays like MTT or AlamarBlue.
-
Increased cell death: Observable through Live/Dead staining, where a high proportion of cells stain red (dead).
-
Altered cell morphology: Cells may exhibit abnormal shapes or appear shrunken.
-
Apoptosis or Necrosis: Increased expression of markers for programmed cell death (e.g., Caspase-3) or signs of necrotic cell death.
Q3: How can I reduce the cytotoxicity of my THPC-crosslinked scaffolds?
A3: Several strategies can be employed to mitigate the cytotoxic effects of THPC:
-
Optimize THPC Concentration: Use the minimum concentration of THPC required to achieve the desired mechanical properties of your scaffold.[4]
-
Thermal Treatment: Post-crosslinking heat treatment can significantly reduce the amount of residual formaldehyde and improve cell viability.[1][5]
-
Incorporate LAPONITE®: The addition of this synthetic nanosilicate clay to the hydrogel formulation can enhance cytocompatibility.[2][3]
-
Thorough Washing: Extensive washing of the crosslinked scaffolds with a suitable buffer (e.g., PBS) can help remove unreacted THPC and residual formaldehyde.[6]
Q4: What is the mechanism behind formaldehyde-induced cytotoxicity?
A4: Formaldehyde is a highly reactive molecule that can induce cytotoxicity through several mechanisms, including:
-
Protein and DNA Crosslinking: Formaldehyde can form crosslinks with proteins and DNA, disrupting normal cellular functions.[7][8]
-
Oxidative Stress: It can lead to an increase in reactive oxygen species (ROS), causing oxidative damage to cellular components.[1][5]
-
Inflammatory Response: Formaldehyde can trigger pro-inflammatory responses in immune cells like macrophages.[9]
-
Activation of Signaling Pathways: It has been shown to activate signaling pathways such as YAP/TAZ and NF-κB, which are involved in cellular stress and inflammatory responses.[1]
Troubleshooting Guides
Issue 1: Poor Cell Viability and Attachment on THPC-Crosslinked Scaffolds
Symptoms:
-
Low cell counts in proliferation assays (e.g., MTT, PrestoBlue).
-
High percentage of dead cells in Live/Dead staining.
-
Cells appear rounded and are not well-spread on the scaffold surface when observed under a microscope.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High concentration of residual THPC or formaldehyde. | 1. Reduce THPC Concentration: Titrate the THPC concentration to the lowest effective level for your application. 2. Implement Post-Crosslinking Treatments: - Thermal Treatment: Apply a thermal treatment protocol post-crosslinking. A common starting point is incubation at 37°C for 24-48 hours.[1] - Thorough Washing: Increase the duration and frequency of washing steps with sterile PBS or cell culture medium to leach out residual chemicals.[6] |
| Suboptimal scaffold properties. | 1. Incorporate LAPONITE®: The addition of LAPONITE® to the hydrogel formulation can improve biocompatibility.[2][3] - Start with a low concentration (e.g., 0.5-1% w/v) and optimize based on cell response and scaffold mechanics.[10][11] 2. Adjust Crosslinking Density: A very high crosslinking density can create a stiff environment that may not be conducive to cell attachment and proliferation.[4] |
| Cell handling and seeding issues. | 1. Ensure even cell seeding: Use a sufficient volume of cell suspension to cover the scaffold and ensure even distribution. 2. Check cell health pre-seeding: Confirm the viability of your cells before seeding them onto the scaffolds. |
Issue 2: Inconsistent or Unreliable Results with Biocompatibility Assays
Symptoms:
-
High background signal in MTT or other colorimetric assays.
-
Difficulty in distinguishing live and dead cells clearly in Live/Dead staining.
-
Large variability between replicate samples.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Assay interference from the scaffold material. | 1. MTT Assay: Porous scaffolds can absorb the formazan dye, leading to inaccurate readings.[12] - Troubleshooting: Transfer the supernatant containing the dissolved formazan to a new plate for reading. Include scaffold-only controls to quantify any background absorbance.[13] 2. Live/Dead Staining: Hydrogels can sometimes cause non-specific binding of the fluorescent dyes. - Troubleshooting: Increase the concentration of the Live/Dead reagents (e.g., 4-10 times the recommended concentration for 2D culture) and optimize the incubation time.[14] Thoroughly wash the scaffolds with PBS after staining to reduce background fluorescence.[15] |
| Uneven cell distribution within the scaffold. | 1. Improve Seeding Technique: Ensure a homogenous cell suspension and even distribution during seeding. For thicker scaffolds, consider perfusion seeding if equipment is available. 2. Imaging: When performing fluorescent imaging of 3D scaffolds, acquire z-stacks to visualize cells at different depths. |
| Suboptimal assay protocol for 3D cultures. | 1. Reagent Penetration: Ensure that the assay reagents have sufficient time to penetrate the entire scaffold. This may require longer incubation times than for 2D cultures. 2. Cell Lysis (for DNA/protein-based assays): If lysing cells within the scaffold, ensure the lysis buffer is effective and can penetrate the matrix. Mechanical disruption may be necessary. |
Issue 3: Evidence of an Inflammatory Response to the Scaffold
Symptoms:
-
When co-cultured with immune cells (e.g., macrophages), there is an upregulation of pro-inflammatory markers.
-
In vivo implantation results in a significant inflammatory infiltrate around the scaffold.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Residual formaldehyde leaching from the scaffold. | 1. Quantify and Minimize Residuals: Use a formaldehyde quantification assay (e.g., carbazole assay) to measure the amount of residual formaldehyde in your scaffolds.[1] Implement thermal treatment and extensive washing to reduce levels. 2. Incorporate LAPONITE®: This has been shown to reduce formaldehyde release.[2] |
| Inherent immunogenicity of the scaffold material or crosslinker. | 1. Assess Inflammatory Markers: When testing in vitro, quantify the expression of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using techniques like RT-PCR or ELISA.[4][16][17][18][19] 2. Material Modification: If the base material is causing an inflammatory response, consider alternative materials or surface modifications to improve its immunomodulatory properties. |
Quantitative Data Summary
Table 1: Effect of THPC Concentration and Thermal Treatment on Cell Viability
| THPC Concentration (mM) | Treatment | Cell Viability (%) | Reference |
| 8 | Untreated | ~20 | [2][3] |
| 8 | Thermally Treated | ~60 | [2][3] |
| 8 | Thermally Treated + LAPONITE® | ~80 | [2][3] |
Table 2: Effect of THPC Concentration on Residual Formaldehyde
| THPC Concentration (mM) | Treatment | Residual Formaldehyde (mM) | Reference |
| 6 | Untreated | 2.12 ± 0.31 | [1] |
| 16 | Untreated | 6.83 ± 0.09 | [1] |
| 6 | Thermally Treated | 1.46 ± 0.07 | [1] |
| 16 | Thermally Treated | 4.21 ± 0.28 | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability on Scaffolds
-
Preparation:
-
Prepare a 1 mg/mL MTT reagent solution in phenol red-free culture medium and filter sterilize.[10]
-
-
Incubation:
-
Remove the culture medium from the cell-seeded scaffolds.
-
Add 1 mL of the MTT reagent to each well containing a scaffold. Include a cell-free scaffold as a negative control.
-
Incubate at 37°C in a 5% CO₂ incubator for 1-4 hours, protected from light.[10]
-
-
Solubilization:
-
Carefully aspirate the MTT solution.
-
Add a sufficient volume of a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to fully cover the scaffold.[10]
-
Incubate on a shaker for at least 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Measurement:
-
Transfer 100-200 µL of the supernatant from each well to a new 96-well plate.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Live/Dead Staining for Scaffolds
-
Preparation of Staining Solution:
-
Prepare a working solution of Calcein AM (for live cells, typically green fluorescence) and Ethidium Homodimer-1 (for dead cells, typically red fluorescence) in sterile PBS. A common starting concentration is 2 µM Calcein AM and 4 µM Ethidium Homodimer-1.[15] For thick hydrogels, consider increasing the concentration.[14]
-
-
Staining:
-
Wash the cell-seeded scaffolds once with sterile PBS.
-
Add enough staining solution to completely cover the scaffolds.
-
Incubate for 30-60 minutes at room temperature, protected from light.[15]
-
-
Washing:
-
Remove the staining solution and wash the scaffolds 1-2 times with PBS to reduce background fluorescence.[15]
-
-
Imaging:
-
Image the scaffolds immediately using a fluorescence or confocal microscope with appropriate filters for green and red fluorescence.
-
Acquire z-stack images to visualize cells throughout the thickness of the scaffold.
-
Visualizations
Signaling Pathway of Formaldehyde-Induced Cytotoxicity
Caption: Formaldehyde-induced cytotoxicity signaling cascade.
Troubleshooting Workflow for Poor Cell Viability
Caption: Workflow for troubleshooting poor cell viability.
References
- 1. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01068B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Digestive Inflammatory Environment and Genipin Crosslinking on Immunomodulatory Capacity of Injectable Musculoskeletal Tissue Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Biocompatibility enhancement via post-processing of microporous scaffolds made by optical 3D printer [frontiersin.org]
- 7. Laponite-Based Nanocomposite Hydrogels for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addition of Laponite to gelatin methacryloyl bioinks improves the rheological properties and printability to create mechanically tailorable cell culture matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. Addition of Laponite to gelatin methacryloyl bioinks improves the rheological properties and printability to create mechanically tailorable cell culture matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Recent Progress on Biodegradable Tissue Engineering Scaffolds Prepared by Thermally-Induced Phase Separation (TIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laponite for biomedical applications: An ophthalmological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gelatin Methacryloyl and Laponite bioink for 3D bioprinted Organotypic Tumor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immune evaluation of biomaterials in TNF-alpha and IL-1beta at mRNA level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immune evaluation of biomaterials in TNF-alpha and IL-1beta at mRNA level. | Semantic Scholar [semanticscholar.org]
- 17. TNF-α and IL-6 as Biomarkers of Impaired Lung Functions in Dimethylacetamide Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inflammatory Biomarkers Interleukin 1 Beta (IL-1β) and Tumour Necrosis Factor Alpha (TNF-α) Are Differentially Elevated in Tobacco Smoke Associated COPD and Biomass Smoke Associated COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]
Validation & Comparative
A Comparative Guide to Gold Nanoparticle Synthesis: THPC vs. Sodium Borohydride
The synthesis of gold nanoparticles (AuNPs) with precise control over size and stability is paramount for their application in diagnostics, therapeutics, and catalysis. The choice of reducing agent is a critical factor that dictates the final characteristics of the nanoparticles. This guide provides an objective comparison between two commonly used reducing agents: Tetrakis(hydroxymethyl)phosphonium chloride (THPC) and sodium borohydride (NaBH₄), supported by experimental data to aid researchers in selecting the appropriate method for their needs.
Mechanism of Action and Reaction Pathways
The fundamental difference between THPC and sodium borohydride lies in their reaction mechanisms and their dual functionality, or lack thereof.
This compound chloride (THPC): THPC is unique in that it serves as both a reducing and stabilizing agent in a one-pot synthesis, particularly for producing very small AuNPs (2-4 nm)[1][2]. The mechanism is complex; recent studies using NMR spectroscopy have shown that THPC is first converted to tris(hydroxymethyl)phosphine (THP) and then to tris(hydroxymethyl)phosphine oxide (THPO). THPO is identified as the actual stabilizing agent that caps the nanoparticle surface. The reduction of gold ions is carried out by methanol and hydrogen, which are formed as byproducts of the reaction of THPC in a basic medium[3]. This dual role simplifies the synthesis process and results in highly stable colloidal solutions[2].
Sodium Borohydride (NaBH₄): In contrast, sodium borohydride is a very strong and fast-acting reducing agent[4]. It rapidly reduces Au³⁺ ions to metallic Au⁰, which leads to the quick formation of nanoparticle nuclei[4][5]. This rapid reaction can sometimes be difficult to control, often resulting in very small particles (< 5 nm)[4]. Unlike THPC, NaBH₄ does not act as a stabilizer. Therefore, a separate capping agent, such as sodium citrate or polyvinylpyrrolidone (PVP), must be included in the reaction mixture to prevent the nanoparticles from aggregating[4][6][7]. The final size and stability of the AuNPs are highly dependent on the nature and concentration of this stabilizing agent[8].
Performance Comparison: Size and Stability
The choice between THPC and NaBH₄ significantly impacts the size, polydispersity, and long-term stability of the resulting AuNPs.
-
Size Control : THPC is renowned for producing ultra-small monometallic nanoparticles, typically with mean diameters below 4 nm and narrow size distributions[2][9]. The synthesis is highly reproducible[1]. Sodium borohydride also yields small nanoparticles, often in the 1.7 to 8.2 nm range. The final particle size can be tuned by adjusting the molar ratio of NaBH₄ to the gold precursor[10]. However, the rapid nature of the reduction can sometimes lead to a broader size distribution if not carefully controlled[4].
-
Stability : AuNPs synthesized with THPC demonstrate high stability in aqueous solutions for extended periods[2]. This is attributed to the effective capping by the in-situ-generated THPO ligand[3]. For NaBH₄-synthesized particles, stability is entirely dependent on the co-existing stabilizing agent. While NaBH₄ itself can offer some transient stabilization, long-term stability requires a robust capping layer from an agent like sodium citrate[8][11]. Studies have shown that citrate-stabilized particles are generally more stable than those relying solely on borohydride reduction byproducts[8].
Data Summary
| Parameter | THPC | Sodium Borohydride (NaBH₄) |
| Role | Reducing & Stabilizing Agent[2][3] | Strong Reducing Agent[4] |
| Typical Particle Size | 1-4 nm[1][2] | < 10 nm (tunable, e.g., 1.7-8.2 nm)[4][10] |
| Size Distribution | Narrow / Monodisperse[2] | Can be broad if not controlled[4] |
| Reaction Speed | Slower, more controlled | Very fast, can be difficult to control[4] |
| Requires Stabilizer? | No (THPO is formed in-situ)[3] | Yes (e.g., Sodium Citrate, PVP)[4][6] |
| Key Advantage | One-pot synthesis of very small, highly stable AuNPs[2] | Rapid synthesis, size tunable with reactant ratio[10] |
| Key Disadvantage | Complex reaction mechanism[3] | Requires a separate stabilizer for long-term stability[8] |
Experimental Protocols
Below are representative protocols for the synthesis of AuNPs using each method, derived from published literature.
Protocol 1: THPC-Mediated Synthesis
This protocol is adapted from a method used to study the synthesis mechanism[3].
-
Preparation : Add 111 μL of a 1 M NaOH solution to 10 mL of D₂O in a glass vial under magnetic stirring.
-
Gold Precursor : Add 2 mg of HAuCl₄ solution to the mixture.
-
Reduction : After several minutes, add 222 μL of a 65 mM THPC solution to initiate the reaction.
-
Reaction : Keep the mixture stirring at room temperature for up to 3 days to ensure completion.
Protocol 2: Sodium Borohydride-Mediated Synthesis
This protocol is a common method for producing small, citrate-stabilized AuNPs[4].
-
Preparation : Prepare an aqueous solution (150 mL) of HAuCl₄ (0.25 mmol L⁻¹) and add 0.22 mL of a 340 mmol L⁻¹ sodium citrate solution.
-
Cooling : Stir the mixture vigorously in an ice bath.
-
Reduction : To this solution, add 0.375 mL of an ice-cold, freshly prepared solution of NaBH₄ (100 mmol L⁻¹).
-
Observation : An instantaneous color change from pale yellow to deep red-orange indicates the formation of AuNPs (approx. 4 ± 1 nm).
Comparative Experimental Workflow
The following diagram illustrates the generalized workflows for synthesizing AuNPs using THPC and NaBH₄, highlighting the key differences in their procedures.
Conclusion
Both THPC and sodium borohydride are effective reducing agents for the synthesis of small gold nanoparticles, but they offer different advantages and levels of control.
-
Choose THPC for applications requiring very small (< 4 nm), highly monodisperse, and stable nanoparticles from a simplified one-pot synthesis. Its dual role as a reductant and stabilizer precursor makes it an excellent choice for reproducible production of ultra-small colloids.
-
Choose Sodium Borohydride for the rapid synthesis of small nanoparticles where the size can be tuned by adjusting reactant concentrations. This method is versatile but requires the careful selection and optimization of a separate stabilizing agent to ensure long-term colloidal stability.
For drug development professionals and researchers, the choice will depend on the specific requirements of the end application, balancing the need for precise size and stability control against the complexity and speed of the synthesis method.
References
- 1. Spontaneous Self-Assembly and Disassembly of Colloidal Gold Nanoparticles Induced by Tetrakis(hydroxymethyl) Phosphonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond gold: rediscovering tetrakis-(hydroxymethyl)-phosphonium chloride (THPC) as an effective agent for the synthesis of ultra-small noble metal nanoparticles and Pt-containing nanoalloys - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Insights into the mechanism of the formation of noble metal nanoparticles by in situ NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [cora.ucc.ie]
- 5. Comparison between the synthesis of gold nanoparticles with sodium citrate and sodium tetraboreto - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.blucher.com.br [pdf.blucher.com.br]
- 7. confer.cz [confer.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Sodium borohydride stabilizes very active gold nanoparticle catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comparative study of THPC and citrate reduction for nanoparticle synthesis
A Comparative Guide to THPC and Citrate Reduction for Nanoparticle Synthesis
For researchers, scientists, and drug development professionals, the choice of synthesis method for metallic nanoparticles is a critical step that dictates the physicochemical properties and subsequent performance of the nanomaterials. Among the various wet-chemical approaches, reduction of a metal salt precursor is the most common. This guide provides a detailed comparative analysis of two widely used reduction methods: the use of tetrakis(hydroxymethyl)phosphonium chloride (THPC) and sodium citrate. This comparison is supported by experimental data from peer-reviewed literature to facilitate an informed decision for your research needs.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters of nanoparticles synthesized using THPC and citrate reduction methods. It is important to note that these values can vary based on specific reaction conditions.
| Parameter | THPC Reduction | Citrate Reduction (Turkevich Method) |
| Typical Nanoparticle Size | 1-5 nm[1][2] | 10-150 nm[3][4][5][6] |
| Size Distribution | Narrow, monodisperse[1][2] | Broader, can be controlled by reactant ratio[4][5] |
| Reaction Temperature | Room Temperature[2] | High Temperature (typically boiling)[3][7][8] |
| Reaction Time | Rapid[9] | Slower, typically minutes to hours[7][8] |
| pH of Reaction | Basic (NaOH is added)[1] | Acidic to neutral[10][11] |
| Stability | High colloidal stability[1][2] | Good, stabilized by citrate ions[12][13] |
| Reducing Agent Strength | Strong[9] | Mild[12] |
| Capping Agent | Tris(hydroxymethyl)phosphine oxide (THPO)[1] | Citrate ions and their oxidation products[11][12] |
Experimental Protocols
Detailed methodologies for both synthesis techniques are crucial for reproducibility. Below are representative protocols for the synthesis of gold nanoparticles (AuNPs) using THPC and citrate reduction.
THPC Reduction Method for Gold Nanoparticle Synthesis
This protocol is adapted from a method known to produce small, monodisperse gold nanoparticles.[1]
Materials:
-
Gold(III) chloride solution (HAuCl₄)
-
This compound chloride (THPC) solution
-
Sodium hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
In a clean glass vial under magnetic stirring, add a specific volume of deionized water.
-
Add a calculated amount of NaOH solution to the water.
-
Introduce the desired volume of HAuCl₄ solution to the mixture.
-
Finally, add the THPC solution to initiate the reduction of gold ions.
-
The reaction mixture is typically stirred at room temperature for a set period, often for several hours to ensure completion. The solution will change color, indicating the formation of gold nanoparticles.
Citrate Reduction Method (Turkevich Method) for Gold Nanoparticle Synthesis
This is a classic and widely used protocol for synthesizing spherical gold nanoparticles.[3][7]
Materials:
-
Gold(III) chloride solution (HAuCl₄)
-
Trisodium citrate (Na₃C₆H₅O₇) solution
-
Deionized water
Procedure:
-
All glassware must be meticulously cleaned, often with aqua regia, to avoid unwanted nucleation.[14]
-
A specific volume of HAuCl₄ solution is diluted with deionized water in a flask equipped with a condenser and a magnetic stir bar.
-
The solution is heated to a rolling boil while stirring vigorously.
-
A pre-determined volume of trisodium citrate solution is rapidly added to the boiling gold solution.
-
The solution's color will gradually change from pale yellow to blue and finally to a deep red, indicating the formation and stabilization of gold nanoparticles.
-
The solution is kept boiling and stirring for a defined period (e.g., 15-30 minutes) after the color change is complete to ensure the reaction goes to completion.[15]
-
The solution is then allowed to cool to room temperature.
Visualizing the Processes
Experimental Workflow
The following diagram illustrates the key steps in both the THPC and Citrate reduction synthesis of gold nanoparticles.
References
- 1. Insights into the mechanism of the formation of noble metal nanoparticles by in situ NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond gold: rediscovering tetrakis-(hydroxymethyl)-phosphonium chloride (THPC) as an effective agent for the synthesis of ultra-small noble metal nanoparticles and Pt-containing nanoalloys - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations | MDPI [mdpi.com]
- 4. Comparative analysis of synthesis techniques for citrate-capped gold nanoparticles: insights into optimized wet-chemical approaches for controlled morphology and stability - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spontaneous Self-Assembly and Disassembly of Colloidal Gold Nanoparticles Induced by Tetrakis(hydroxymethyl) Phosphonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Role of Citric Acid in Gold Nanoparticle Synthesis [nanopartz.com]
- 13. scribd.com [scribd.com]
- 14. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 15. Efficient production of uniform gold nanoparticles via a streamlined low-cost, semi-automated, open-source platform - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06491C [pubs.rsc.org]
Efficacy of THPC as a reducing agent compared to other phosphine derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein biochemistry and drug development, the reduction of disulfide bonds is a critical step in various applications, from protein characterization and refolding to the development of antibody-drug conjugates. Phosphine-based reducing agents have emerged as powerful tools for this purpose, offering distinct advantages over traditional thiol-based reagents like dithiothreitol (DTT). This guide provides an in-depth comparison of two key phosphine derivatives: Tetrakis(hydroxymethyl)phosphonium chloride (THPC) and Tris(2-carboxyethyl)phosphine (TCEP), focusing on their efficacy, chemical properties, and practical applications.
At a Glance: Key Differences
| Feature | THPC (active form: THP) | TCEP |
| Active Reducing Species | Tris(hydroxymethyl)phosphine (THP) | Tris(2-carboxyethyl)phosphine |
| Optimal pH for Reduction | Alkaline (pH > 7) | Wide range (pH 1.5-8.5)[1] |
| Stability in Aqueous Solution | pH-dependent; stable at acidic pH, decomposes to active form at alkaline pH.[2] | Generally stable, but can be less stable in phosphate buffers at neutral pH.[1] |
| Odor | Odorless | Odorless[3] |
| Selectivity | High for disulfides | High for disulfides[3] |
Quantitative Comparison of Reducing Agent Performance
Direct quantitative comparisons of the reaction kinetics between THPC (as its active form, THP) and TCEP for protein disulfide reduction are not extensively documented in publicly available literature. However, we can infer their relative performance based on their chemical properties and studies comparing them individually to other reducing agents like DTT.
| Parameter | THPC (inferred for THP) | TCEP |
| Reaction Speed | Rapid at alkaline pH where THP is generated. | Rapid, often complete in minutes at room temperature.[3][4] |
| Effective Concentration | Typically used in the millimolar range. | 5-50 mM for most protein applications.[5] |
| Redox Potential | Strong reducing agent. | Considered a more powerful reducing agent than DTT.[6] |
| Air Oxidation | THP is susceptible to air oxidation, especially at acidic pH. | More resistant to air oxidation compared to thiol-based reductants.[3] |
Chemical Mechanisms of Disulfide Reduction
The reduction of disulfide bonds by phosphine derivatives proceeds via a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bond. This is followed by hydrolysis to yield two free thiols and the corresponding phosphine oxide.
THPC/THP Reduction Pathway
THPC itself is not the primary reducing agent. In aqueous solutions, particularly under alkaline conditions, THPC undergoes a reversible reaction to form Tris(hydroxymethyl)phosphine (THP) and formaldehyde.[7] THP is the active species that reduces disulfide bonds.
Caption: Activation of THPC to its active reducing form, THP, under alkaline conditions.
The generated THP then follows the general mechanism for phosphine-mediated disulfide reduction.
General Phosphine Disulfide Reduction Mechanism
The reduction of a disulfide bond by a phosphine (R₃P), such as THP or TCEP, is a two-step process.
Caption: General mechanism of disulfide bond reduction by phosphine reducing agents.
Experimental Protocols
Detailed experimental protocols for protein reduction are crucial for reproducible results. Below are representative protocols for TCEP and a proposed protocol for THPC based on its chemical properties.
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This protocol is adapted from standard molecular biology and protein chemistry procedures.[8]
Materials:
-
Protein sample in a suitable buffer (e.g., Tris, HEPES). Avoid phosphate buffers if long-term stability of TCEP is required.[1]
-
TCEP hydrochloride (TCEP-HCl) stock solution (e.g., 0.5 M, pH 7.0).
-
Alkylation reagent (optional, e.g., iodoacetamide) to prevent re-oxidation.
-
Reaction buffer (pH 6.5-8.5).
Procedure:
-
Prepare a fresh working solution of TCEP in the reaction buffer.
-
Add TCEP to the protein sample to a final concentration of 5-50 mM. The optimal concentration depends on the protein concentration and the number of disulfide bonds.
-
Incubate the reaction mixture at room temperature for 15-60 minutes. For proteins with buried disulfide bonds, incubation at 37°C or the addition of a denaturant (e.g., urea, guanidine-HCl) may be necessary.
-
(Optional) To prevent the reformation of disulfide bonds, add an alkylating agent such as iodoacetamide to a final concentration of 2-5 fold molar excess over the total thiol concentration. Incubate in the dark for 30-60 minutes at room temperature.
-
The reduced (and alkylated) protein is now ready for downstream applications. If necessary, excess TCEP and other reagents can be removed by dialysis or desalting columns.
Caption: Experimental workflow for protein disulfide bond reduction using TCEP.
Protocol 2: Proposed Protocol for Reduction of Protein Disulfide Bonds with THPC
This proposed protocol is based on the pH-dependent activity of THPC.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris, Borate).
-
THPC stock solution (e.g., 1 M in water).
-
Alkaline reaction buffer (pH 8.0-9.0).
-
Alkylation reagent (optional, e.g., iodoacetamide).
-
Quenching solution (optional, e.g., acidic buffer to lower the pH).
Procedure:
-
Dilute the protein sample into the alkaline reaction buffer (pH 8.0-9.0).
-
Add THPC to the protein solution to a final concentration in the millimolar range. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature. The incubation time will need to be optimized, but a starting point of 30-60 minutes is recommended.
-
(Optional) The reaction can be quenched by adding an acidic buffer to lower the pH to below 7, which will shift the equilibrium from the active THP back to the less reactive THPC.
-
(Optional) Proceed with alkylation as described in the TCEP protocol to prevent disulfide bond reformation.
-
The reduced protein is ready for further analysis. Excess reagents can be removed by standard methods.
Caption: Proposed experimental workflow for protein disulfide bond reduction using THPC.
Conclusion
Both THPC and TCEP are highly effective, odorless phosphine-based reducing agents for disulfide bonds in proteins. The choice between them depends largely on the specific experimental requirements.
-
TCEP is a versatile and well-characterized reducing agent that is effective over a broad pH range, making it a suitable choice for a wide variety of applications. Its stability and compatibility with other reagents, such as those used in maleimide chemistry, are significant advantages.[1]
-
THPC offers a pH-tunable reducing activity. Its stability at acidic pH allows for its storage in acidic solutions, with activation to the potent reducing agent THP occurring upon shifting to an alkaline pH. This property could be exploited for applications requiring controlled initiation of the reduction reaction. However, the generation of formaldehyde as a byproduct should be considered, as it may interfere with certain downstream applications.
For most standard protein reduction applications where a wide pH tolerance and well-established protocols are desired, TCEP is generally the preferred choice . However, for specific applications where pH-triggered reduction is advantageous, THPC presents a viable alternative . Further direct comparative studies are warranted to fully elucidate the kinetic and efficacy differences between these two phosphine-based reducing agents in various biochemical contexts.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. What Are The Commonly Used Protein Reducing Agents? - News [hbynm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. resources.strem.com [resources.strem.com]
- 7. This compound chloride - Wikipedia [en.wikipedia.org]
- 8. goldbio.com [goldbio.com]
A Head-to-Head Battle of Crosslinkers: Glutaraldehyde vs. THPC for Chitosan Hydrogel Drug Delivery Systems
For researchers, scientists, and drug development professionals navigating the intricate world of hydrogel design for drug delivery, the choice of a crosslinking agent is a critical determinant of the final product's performance. This guide provides an objective comparison of two prominent crosslinkers for chitosan hydrogels: the well-established glutaraldehyde and the less conventional tetrakis(hydroxymethyl)phosphonium chloride (THPC). By examining key performance metrics backed by experimental data, this document aims to equip researchers with the necessary information to make an informed decision for their specific drug delivery applications.
Chitosan, a natural, biocompatible, and biodegradable polymer, is a popular choice for fabricating hydrogels. However, to transform chitosan from a soluble polymer into a stable, three-dimensional hydrogel network capable of entrapping and releasing therapeutic agents in a controlled manner, a crosslinking agent is essential. Glutaraldehyde has long been the go-to crosslinker in this field. Yet, concerns about its potential cytotoxicity have prompted the exploration of alternatives like THPC. This guide will delve into the comparative performance of these two agents, focusing on swelling behavior, drug release kinetics, cytotoxicity, and mechanical properties.
Performance Metrics: A Quantitative Comparison
The efficacy of a chitosan hydrogel for drug delivery is multi-faceted. The following tables summarize key quantitative data from various studies to facilitate a direct comparison between glutaraldehyde and THPC as crosslinking agents.
| Crosslinker | Chitosan Concentration (%) | Crosslinker Concentration | Swelling Ratio (%) | pH | Temperature (°C) | Reference |
| Glutaraldehyde | 1.5 | 0.75 (crosslink density) | 119.87 | 2 | Room Temperature | [1] |
| Glutaraldehyde | 1.5 | 1.00 (crosslink density) | 93.21 | 2 | Room Temperature | [1] |
| Glutaraldehyde | 1.5 | 1.50 (crosslink density) | 87.65 | 2 | Room Temperature | [1] |
| Glutaraldehyde | 2 | 1% (w/w) | >1200 | 2.0 | Not Specified | [2] |
| Glutaraldehyde | Not Specified | 0.068 to 0.30 (molar ratio) | 1200 to 600 | Not Specified | Not Specified | [3] |
| THPC | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature |
Table 1: Swelling Ratio Comparison. The swelling ratio is a crucial parameter that influences drug loading and release. Higher swelling can allow for greater drug encapsulation but may also lead to faster release. The data indicates that for glutaraldehyde-crosslinked hydrogels, the swelling ratio is inversely proportional to the crosslinker concentration.[1][3] Unfortunately, directly comparable quantitative data for THPC-crosslinked chitosan hydrogels was not available in the searched literature.
| Crosslinker | Drug | Release Profile | Conditions | Reference |
| Glutaraldehyde | Nizatidine | ≥ 93% release at 24h | pH 1.2 and 6.8 | [4] |
| Glutaraldehyde | Diclofenac Sodium | Release deviated slightly from Fickian transport | pH 1.2, 6.8, and 9.0 | [5] |
| THPC (m-THPC derivative) | Photosensitizer | Sustained release upon decrease in pH | Not Specified |
Table 2: Drug Release Kinetics Comparison. The primary function of a drug delivery system is the controlled release of a therapeutic agent. Glutaraldehyde-crosslinked hydrogels have been shown to provide sustained drug release over extended periods.[4] The release mechanism can be influenced by factors such as pH.[5] For THPC, studies on tetrafunctionalized m-THPC derivatives incorporated into chitosan hydrogels suggest a pH-dependent sustained release, which is a desirable characteristic for targeted drug delivery.
| Crosslinker | Cell Line | Viability (%) | Observations | Reference |
| Glutaraldehyde | Caco-2 | ≥ 86.87 ± 6.86 | No noticeable toxicity after washing to remove unreacted glutaraldehyde. | [4] |
| Glutaraldehyde | Fibroblasts | Non-cytotoxic (for carboxyethylchitosan hydrogels) | Cytotoxicity is dependent on glutaraldehyde concentration, with higher concentrations leading to increased toxicity. | [6] |
| THPC | Data not available for chitosan hydrogels | Data not available for chitosan hydrogels | Used for 3D cell encapsulation in protein-based hydrogels, suggesting good cytocompatibility. |
| Crosslinker | Mechanical Property | Value | Conditions | Reference |
| Glutaraldehyde | Storage Modulus | 0.01 - 0.02 MPa | 10% glutaraldehyde | [7] |
| Glutaraldehyde | Compressive Strength | Higher with glutaraldehyde crosslinking | Not Specified | |
| THPC | Data not available for chitosan hydrogels | Data not available for chitosan hydrogels | Can be used to tune mechanical properties of protein-based hydrogels (Storage moduli ~250 Pa to ~2200 Pa). |
Table 4: Mechanical Properties Comparison. The mechanical strength of a hydrogel is important for maintaining its structural integrity during handling and in a physiological environment. Glutaraldehyde crosslinking is known to enhance the mechanical properties of chitosan hydrogels.[7] THPC has also been shown to be effective in tuning the mechanical properties of protein-based hydrogels, suggesting it could impart desirable mechanical characteristics to chitosan hydrogels as well.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for researchers to adapt these techniques for their own studies.
Synthesis of Glutaraldehyde-Crosslinked Chitosan Hydrogels
This protocol is based on the methodology described by Akakuru OU, et al.[1]
-
Chitosan Solution Preparation:
-
Dissolve 1.5 g of chitosan in 20.0 mL of 2.0% aqueous acetic acid in a beaker.
-
Stir the solution continuously for 24 hours at room temperature to obtain a pale yellow, viscous chitosan solution.
-
Filter the solution using a sintered glass crucible to remove any undissolved particles.
-
-
Crosslinking:
-
Prepare a 0.1% aqueous glutaraldehyde solution.
-
Add varying amounts of the glutaraldehyde solution (e.g., 1.0 mL, 1.5 mL, and 2.0 mL) to three separate chitosan solutions to achieve different crosslink densities.
-
Stir the solutions for 30 minutes at room temperature. The solutions will become increasingly viscous and the color will intensify.
-
-
Hydrogel Formation and Drying:
-
Pour the viscous solutions into petri dishes.
-
Dry the solutions overnight at room temperature to form hydrogels.
-
Further dry the semi-dried hydrogels in an oven at 45°C for 12 hours to completely remove any residual solvent.
-
Synthesis of THPC-Crosslinked Chitosan Hydrogels
A detailed, validated protocol for the synthesis of THPC-crosslinked chitosan hydrogels for drug delivery was not explicitly available in the searched literature. However, based on the work of Gierlich, P. on covalently cross-linked tetrafunctionalized m-THPC chitosan hydrogels, a general approach can be outlined. This would typically involve the reaction between the amine groups of chitosan and the hydroxymethyl groups of a tetrafunctionalized THPC derivative, potentially in the presence of a coupling agent or under specific pH conditions to facilitate the formation of amide or imine bonds. Further research is required to establish a standardized protocol.
Visualizing the Process: Experimental Workflow
To better understand the synthesis process, the following diagram illustrates the typical workflow for preparing crosslinked chitosan hydrogels.
Caption: Experimental workflow for the synthesis of crosslinked chitosan hydrogels.
Logical Relationship: Crosslinker Concentration and Hydrogel Properties
The concentration of the crosslinking agent plays a pivotal role in determining the final properties of the hydrogel. This relationship can be visualized as follows:
Caption: Impact of crosslinker concentration on key hydrogel properties.
Conclusion: Making the Right Choice
The selection between glutaraldehyde and THPC for crosslinking chitosan hydrogels for drug delivery is not straightforward and depends heavily on the specific requirements of the application.
Glutaraldehyde remains a viable and well-documented option. It effectively crosslinks chitosan, leading to hydrogels with tunable swelling, sustained drug release profiles, and enhanced mechanical strength. While its cytotoxicity is a concern, proper purification methods can mitigate this risk, rendering the final product biocompatible. For applications where a long history of use and predictable performance are valued, glutaraldehyde is a strong candidate.
THPC , on the other hand, represents a promising, potentially more biocompatible alternative. Its demonstrated utility in creating hydrogels for cell encapsulation underscores its low cytotoxicity. The ability to functionalize THPC and use it to create covalently cross-linked chitosan hydrogels opens up possibilities for designing sophisticated, stimuli-responsive drug delivery systems. However, the current body of literature on THPC-crosslinked chitosan hydrogels for drug delivery is less extensive than that for glutaraldehyde. More research is needed to fully characterize these hydrogels and establish standardized protocols for their synthesis and use.
For researchers prioritizing biocompatibility and exploring novel, advanced drug delivery platforms, THPC is an exciting avenue for investigation. For those requiring a more established and cost-effective method with a wealth of supporting data, glutaraldehyde remains a reliable choice, provided that appropriate measures are taken to ensure safety. Ultimately, the decision will be guided by a careful consideration of the desired drug release profile, the required mechanical properties, and, most importantly, the biocompatibility demands of the intended application.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on Glutaraldehyde Crosslinked Chitosan Hydrogel Properties for Drug Delivery Systems (2013) | Mojtaba Shafiee | 185 Citations [scispace.com]
- 4. Glutaraldehyde-crosslinked chitosan-polyethylene oxide nanofibers as a potential gastroretentive delivery system of nizatidine for augmented gastroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Cytotoxicity and Degradation Resistance of Cryo- and Hydrogels Based on Carboxyethylchitosan at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Biocompatibility of THPC-crosslinked hydrogels compared to genipin-crosslinked hydrogels
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable crosslinking agent is a critical determinant of the biocompatibility and, ultimately, the success of a hydrogel-based biomaterial. This guide provides an objective comparison of the biocompatibility of hydrogels crosslinked with tetrakis(hydroxymethyl) phosphonium chloride (THPC) and genipin, two common agents used in the fabrication of hydrogels for biomedical applications. This comparison is supported by experimental data on cytotoxicity, in vivo biocompatibility, and inflammatory response, along with detailed experimental protocols.
Executive Summary
Genipin, a naturally derived crosslinker, generally exhibits superior biocompatibility with lower cytotoxicity and inherent anti-inflammatory properties compared to THPC. The primary concern with THPC is its potential cytotoxicity, which is attributed to the release of formaldehyde as a reaction intermediate. However, modifications such as thermal treatment can significantly improve the cytocompatibility of THPC-crosslinked hydrogels. The choice between these two crosslinkers will ultimately depend on the specific application, the required mechanical properties of the hydrogel, and the sensitivity of the biological system in which it will be used.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison between THPC- and genipin-crosslinked hydrogels. It is important to note that the data are compiled from different studies that may have used varying hydrogel formulations, cell types, and experimental conditions. Therefore, direct comparisons should be made with caution.
Table 1: In Vitro Cytotoxicity Data
| Crosslinker | Hydrogel System | Cell Type | Assay | Concentration | Cell Viability (%) | Citation |
| THPC | Gelatin | Murine-induced Pluripotent Stem Cells | MTT Assay | 8 mM | ~20% (untreated) | [1] |
| THPC | Gelatin | Murine-induced Pluripotent Stem Cells | MTT Assay | 8 mM | ~60% (thermally treated) | [1] |
| THPC | Gelatin-LAPONITE® | Murine-induced Pluripotent Stem Cells | MTT Assay | 8 mM | ~80% (thermally treated) | [1] |
| Genipin | Chitosan | L929 Fibroblasts | MTT Assay | Not Specified | No cytotoxic effects observed | [2] |
| Genipin (intact) | - | V79 Cells | Colony Counting | IC50: 0.166 mM | 50% | [3][4] |
| Genipin (warmed) | - | V79 Cells | Colony Counting | IC50: 0.173 mM | 50% | [3][4] |
Table 2: In Vivo Biocompatibility and Inflammatory Response
| Crosslinker | Hydrogel System | Animal Model | Key Findings | Citation |
| THPC | Recombinant Collagen | Photoaged Mice | Improved dermal density and skin elasticity; conducive environment for fibroblast activity. | [5] |
| Genipin | Chitosan | Mice | Promoted an enhanced immune response and cellular proliferation in pressure wounds.[2] | |
| Genipin | Fibrin | Rats | Appeared to inhibit the inflammatory reaction observed 3 weeks after subcutaneous implantation.[6] | |
| Genipin | Chitosan | Rats | Effective healing of ulcerated wounds, confirmed by histological analysis.[7] |
Signaling Pathways
The interaction of hydrogels with biological systems is mediated by complex signaling pathways. Understanding these pathways is crucial for designing biomaterials that elicit the desired cellular responses.
Genipin-Crosslinked Hydrogels: Anti-inflammatory Signaling
Genipin has been shown to possess intrinsic anti-inflammatory properties, primarily through the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[8][9] This pathway is a central regulator of inflammation. By inhibiting NF-κB activation, genipin can reduce the expression of pro-inflammatory cytokines. Additionally, genipin has been reported to modulate other signaling pathways involved in inflammation and cellular processes, including the MAPK (Mitogen-activated protein kinase) , Keap1-Nrf2/HO-1 , PI3K/Akt (Phosphatidylinositol 3-kinase/Protein kinase B) , and MEK/ERK (Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase) pathways.[8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Crosslinking Efficacy and Cytotoxicity of Genipin and Its Activated Form Prepared by Warming It in a Phosphate Buffer: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrakis (hydroxylmethyl) phosphonium chloride as a covalent crosslinking agent for cell encapsulation within protein-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genipin cross-linked fibrin hydrogels for in vitro human articular cartilage tissue-engineered regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wound healing and antibacterial chitosan-genipin hydrogels with controlled drug delivery for synergistic anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gen-17, a beta-methyl derivative of Genipin, attenuates LPS-induced ALI by regulating Keap1-Nrf2/HO-1 and suppressing NF-κB and MAPK-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genipin inhibits lipopolysaccharide-induced acute systemic inflammation in mice as evidenced by nuclear factor-κB bioluminescent imaging-guided transcriptomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Promotion of the genipin crosslinked chitosan-fiber hydrogel loaded with sustained release of clemastine fumarate in diabetic wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Crosslinkers in Hydrogel Fabrication: THPC vs. EDC/NHS
For researchers, scientists, and drug development professionals, the choice of crosslinking agent is a critical step in designing hydrogels for biomedical applications. The ideal crosslinker should not only provide the desired mechanical properties and stability to the hydrogel but also exhibit minimal cytotoxicity to ensure the viability and functionality of encapsulated cells or surrounding tissues. This guide provides an objective comparison of two commonly used crosslinking systems: Tetrakis(hydroxymethyl) phosphonium chloride (THPC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide in conjunction with N-Hydroxysuccinimide (EDC/NHS).
This comparison delves into their mechanisms of action, impact on cell viability supported by experimental data, and detailed protocols for hydrogel fabrication and cytotoxicity assessment.
Executive Summary
| Feature | THPC Crosslinker | EDC/NHS Crosslinker |
| Mechanism | Reacts with primary and secondary amines through a Mannich-type reaction. | "Zero-length" crosslinker that activates carboxyl groups to react with primary amines, forming an amide bond without being incorporated into the final structure. |
| Primary Cytotoxicity Concern | Release of formaldehyde as a reaction intermediate. | Potential for unreacted crosslinkers and byproducts to leach out and cause cytotoxicity. |
| Biocompatibility | Generally considered cytocompatible at low concentrations, but cytotoxicity increases with higher concentrations. Methods like thermal treatment can improve biocompatibility. | Widely regarded as biocompatible due to its "zero-length" nature. However, thorough washing is crucial to remove potentially toxic residuals. |
| Advantages | Inexpensive and readily available in aqueous solution.[1] | High crosslinking efficiency and the formation of stable amide bonds. Byproducts are generally water-soluble and can be washed away.[2] |
| Disadvantages | Potential for formaldehyde-induced cytotoxicity.[3][4] | Cytotoxicity can occur if unreacted EDC/NHS or byproducts are not completely removed.[5] |
Cytotoxicity Profile: A Data-Driven Comparison
The cytotoxic effects of crosslinkers are a primary concern in the fabrication of hydrogels for cell-based therapies and tissue engineering. The following tables summarize quantitative data from various studies assessing the cytotoxicity of THPC and EDC/NHS.
Table 1: Cytotoxicity of THPC Crosslinked Hydrogels
| Hydrogel System | THPC Concentration | Cell Type | Assay | Cell Viability (%) | Reference |
| Gelatin | 8 mM | Not Specified | Not Specified | ~20% | [4] |
| Gelatin (with thermal treatment) | 8 mM | Not Specified | Not Specified | ~60% | [4] |
| Gelatin (with thermal treatment and Laponite®) | 8 mM | Not Specified | Not Specified | ~80% | [1][4] |
| Elastin-like protein (ELP) | ~2.3–9.2 mM | Embryonic stem cells, Neuronal cells | Not Specified | No significant cell death reported | [3] |
Table 2: Cytotoxicity of EDC/NHS Crosslinked Hydrogels
| Hydrogel System | EDC/NHS Concentration | Cell Type | Assay | Cell Viability (%) | Reference |
| Silk Fibroin | 1.5% EDC/NHS | Olfactory Ensheathing Cells (OECs) | Annexin-V/PI | No significant difference from control | [2] |
| Silk Fibroin | 4.5% EDC/NHS | Olfactory Ensheathing Cells (OECs) | Annexin-V/PI | Significantly more apoptosis and death than control | [2] |
| Chitosan-fatty acid polymer | Not Specified | HEK-293 | MTT | 5-30% (incomplete removal of byproducts suspected) | [5] |
| Collagen | 100% EDC/NHS | Human Dermal Fibroblasts (HDFs) | MTS | Significant decrease by day 7 | [6] |
| Collagen | 10% EDC/NHS | HT1080 | Not Specified | Proliferation observed |
Understanding the Mechanisms of Cytotoxicity
The distinct chemical reactions of THPC and EDC/NHS during crosslinking lead to different cytotoxic considerations.
THPC: The Formaldehyde Factor
THPC crosslinks proteins by reacting with primary and secondary amines in a Mannich-type condensation. A key intermediate in this reaction is formaldehyde.[3] While effective for crosslinking, formaldehyde is a well-known cytotoxic agent. At high concentrations, it can induce apoptosis and necrosis. However, studies have shown that at the millimolar concentrations of THPC typically used for hydrogel fabrication, the resulting micromolar concentrations of formaldehyde may not lead to significant cell death.[3] Furthermore, post-fabrication treatments, such as thermal treatment, can help to reduce residual formaldehyde and improve the overall cytocompatibility of THPC-crosslinked hydrogels.[1][4]
Signaling Pathways Affected by Formaldehyde:
Formaldehyde-induced cytotoxicity is known to involve the dysregulation of several key cellular signaling pathways.
Figure 1: Simplified signaling pathways involved in formaldehyde-induced cytotoxicity.
EDC/NHS: The "Zero-Length" Crosslinker and its Byproducts
The EDC/NHS system is termed a "zero-length" crosslinker because it facilitates the formation of a stable amide bond between a carboxyl group and a primary amine without becoming part of the final crosslink. The byproducts of this reaction are typically water-soluble urea derivatives that can be washed away.[2] This characteristic is a major advantage, as it theoretically minimizes the introduction of potentially toxic exogenous molecules into the hydrogel network.
However, the cytotoxicity of EDC/NHS-crosslinked hydrogels is highly dependent on the thoroughness of the post-fabrication washing steps. Residual, unreacted EDC and NHS, as well as the urea byproducts, can be cytotoxic if they remain in the hydrogel.[5] Therefore, extensive purification is crucial to ensure the biocompatibility of hydrogels crosslinked with this system.
Signaling Pathways Potentially Affected by EDC/NHS Byproducts:
While less is known about the specific signaling pathways affected by EDC/NHS byproducts compared to formaldehyde, general cytotoxic mechanisms can be inferred. Endocrine disrupting chemicals (EDCs), a broad class of compounds, have been shown to affect calcium signaling pathways and induce endoplasmic reticulum (ER) stress, which can lead to apoptosis.[2]
Figure 2: Potential signaling pathways affected by residual EDC/NHS byproducts.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following sections provide detailed methodologies for hydrogel fabrication and common cytotoxicity assays.
Hydrogel Fabrication Protocols
Protocol 1: THPC-Crosslinked Gelatin Hydrogel [1]
-
Prepare a 20% (w/v) gelatin solution by dissolving gelatin in deionized water at 80°C with stirring.
-
If incorporating other components like Laponite®, disperse them in water at 80°C before adding gelatin.
-
Pipette the desired volume of the gelatin solution into a microcentrifuge tube.
-
Add the required amount of THPC solution to the gelatin solution and vortex briefly to mix.
-
Allow the mixture to gel at room temperature.
-
For thermal treatment to improve cytocompatibility, place the gelled hydrogel in a water bath at 80°C for 1 hour with the tube lid open.
-
Wash the hydrogels extensively with sterile phosphate-buffered saline (PBS) before cell seeding.
Protocol 2: EDC/NHS-Crosslinked Collagen Hydrogel [7]
-
Dissolve Type I collagen in 0.01 M HCl to a final concentration of 10 mg/mL.
-
Prepare the crosslinking solution by dissolving EDC and NHS in a suitable solvent (e.g., 95% ethanol). A common molar ratio is 5:2 for EDC:NHS.
-
Mix the collagen solution with the EDC/NHS solution. The final concentration of the crosslinkers will depend on the desired degree of crosslinking.
-
Cast the mixture into a mold and allow it to crosslink for at least 4 hours at room temperature.
-
After crosslinking, immerse the hydrogel in a quenching solution (e.g., 0.1 M glycine in PBS) to stop the reaction.
-
Wash the hydrogel extensively with sterile PBS (at least 3-5 times over 24-48 hours) to remove unreacted crosslinkers and byproducts.
Figure 3: Experimental workflows for THPC and EDC/NHS hydrogel fabrication.
Cytotoxicity Assay Protocols
Protocol 3: MTT Assay for Cell Viability
-
Seed cells onto or encapsulate cells within the hydrogels in a 96-well plate and culture for the desired time period.
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well containing 100 µL of cell culture medium.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 4: Live/Dead Staining for Visualization of Viable and Dead Cells
-
Prepare a working solution containing Calcein AM (for staining live cells green) and Ethidium Homodimer-1 (for staining dead cells red) in sterile PBS. Typical concentrations are 2 µM and 4 µM, respectively.
-
Remove the culture medium from the hydrogels and wash once with PBS.
-
Add the Live/Dead working solution to each well to cover the hydrogels.
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
Remove the staining solution and wash the hydrogels with PBS.
-
Image the hydrogels immediately using a fluorescence microscope with appropriate filters for green and red fluorescence.
Protocol 5: LDH Assay for Quantifying Cell Lysis
-
Culture cells on or in the hydrogels. Include controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis buffer).
-
At the desired time point, carefully collect a sample of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm. The amount of LDH released is proportional to the absorbance and indicates the level of cytotoxicity.
Figure 4: General workflows for common cytotoxicity assays.
Conclusion
Both THPC and EDC/NHS offer viable options for crosslinking hydrogels in biomedical research, each with its own set of advantages and disadvantages concerning cytotoxicity.
-
THPC is a cost-effective and simple crosslinker, but its use necessitates careful consideration of the potential for formaldehyde-induced cytotoxicity. Optimizing the THPC concentration and employing post-fabrication treatments like thermal processing are crucial steps to enhance its biocompatibility.
-
EDC/NHS is a highly efficient "zero-length" crosslinking system that is generally considered more biocompatible due to the absence of the crosslinker in the final hydrogel structure. However, this biocompatibility is contingent upon rigorous purification steps to remove any residual unreacted agents and byproducts.
The selection between THPC and EDC/NHS should be guided by the specific requirements of the application, including the sensitivity of the cell type being used, the desired mechanical properties of the hydrogel, and the feasibility of implementing necessary purification or treatment steps. For sensitive cell types and applications where minimal residual chemicals are paramount, a well-purified EDC/NHS crosslinked hydrogel may be the preferred choice. For applications where cost and simplicity are major factors, and where cell types are more robust, THPC can be a suitable option, provided that appropriate measures are taken to mitigate formaldehyde-related cytotoxicity. Researchers are encouraged to perform their own dose-response and cytotoxicity studies to determine the optimal crosslinking conditions for their specific experimental system.
References
- 1. Development of cytocompatible protein-based hydrogels crosslinked using tetrakis(hydroxymethyl)phosphonium chloride - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01068B [pubs.rsc.org]
- 2. Cytotoxicity by endocrine disruptors through effects on ER Ca2+ transporters, aberrations in Ca2+ signalling pathways and ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrakis (hydroxylmethyl) phosphonium chloride as a covalent crosslinking agent for cell encapsulation within protein-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Performance Analysis of THPS, Isothiazolinone, and Glutaraldehyde Biocides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three widely used non-oxidizing biocides: Tetrakis(hydroxymethyl) phosphonium sulfate (THPS), isothiazolinone, and glutaraldehyde. This analysis is supported by available experimental data to assist researchers and professionals in selecting the appropriate biocide for their specific applications.
Executive Summary
THPS, isothiazolinone, and glutaraldehyde are effective broad-spectrum biocides used to control microbial growth in various industrial and pharmaceutical applications. Each possesses a distinct mechanism of action, efficacy profile, and operational limitations. THPS is recognized for its favorable environmental profile and effectiveness against a wide range of microbes, including sulfate-reducing bacteria (SRB). Isothiazolinones are known for their potent and rapid antimicrobial action at low concentrations. Glutaraldehyde is a powerful biocide and sterilant, particularly effective due to its protein cross-linking capabilities. The selection of an appropriate biocide depends on factors such as the target microorganisms, system conditions (e.g., pH, temperature), and environmental considerations.
Data Presentation: Comparative Efficacy
The following tables summarize available quantitative data on the performance of THPS, isothiazolinone, and glutaraldehyde. It is important to note that this data is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Biocide | Test Organism | MIC (µg/mL or ppm) | Source |
| THPS | Pseudomonas aeruginosa | 320 µg/mL | [1] |
| THPS | Sulfate-Reducing Bacteria (SRB) | >400 ppm required for considerable inhibition | [2] |
| Isothiazolinone (CMIT/MIT) | Sulfate-Reducing Bacteria (SRB) | 1-6 ppm (active) for control in liquid media | [3] |
| Glutaraldehyde | Sulfate-Reducing Bacteria (SRB) | Effective at 300 ppm in simulated seawater injection systems | [4] |
Table 2: Performance in Specific Applications
| Application | Biocide | Concentration & Conditions | Observed Efficacy | Source |
| Microbial Corrosion Control | THPS | 300 ppm active, 4 hours weekly for 5 weeks | Reduced corrosion rates from 109.7 to as low as 4.3 mpy | [4] |
| Microbial Corrosion Control | Glutaraldehyde | 300 ppm active, 4 hours weekly for 5 weeks | Reduced corrosion rates from 109.7 to as low as 4.3 mpy | [4] |
| Biofilm Control | Isothiazolinone (CMIT/MIT) | Low levels (1-6 ppm active) | Effective against SRB in recirculating biofilm systems | [3] |
Mechanisms of Action
The biocidal activity of THPS, isothiazolinone, and glutaraldehyde stems from distinct biochemical interactions with microbial cells.
THPS Mechanism of Action
THPS is a broad-spectrum biocide that acts by disrupting the cell walls of bacteria, fungi, and algae.[1] While the precise molecular pathway is a subject of ongoing research, it is understood to involve the interaction of the phosphonium compound with cellular structures, leading to cell lysis and death.[5]
Figure 1: Simplified mechanism of THPS action.
Isothiazolinone Mechanism of Action
Isothiazolinones exert their biocidal effect through a two-step process. Initially, they rapidly inhibit microbial growth, respiration, and energy generation. This is followed by irreversible cell damage due to the reaction with thiol-containing proteins and the generation of free radicals.
Figure 2: Two-step mechanism of isothiazolinone action.
Glutaraldehyde Mechanism of Action
Glutaraldehyde is a potent biocide that functions by cross-linking proteins and other macromolecules on the microbial cell surface and within the cytoplasm. This alkylation of sulfhydryl, hydroxyl, carboxyl, and amino groups disrupts cellular functions and leads to cell death.
References
Durability Showdown: THPC Flame Retardant Finish vs. Inherent Flame Retardant Fibers
In the critical field of protective textiles, ensuring long-lasting flame retardancy is paramount for the safety of professionals in high-risk environments. The two primary approaches to achieving this are the application of a chemical flame retardant finish, such as those based on Tetrakis (hydroxymethyl) phosphonium chloride (THPC), to natural fibers like cotton, and the use of inherently flame retardant (FR) synthetic fibers, such as aramids. This guide provides an objective comparison of the durability of these two technologies, supported by experimental data, to aid researchers and material scientists in selecting the appropriate materials for their applications.
Executive Summary
Inherently flame retardant fibers, such as aramids (e.g., Nomex®, Kevlar®), demonstrate superior durability in maintaining their flame retardant properties throughout the lifecycle of the garment, as their FR capabilities are an intrinsic part of the fiber's molecular structure. In contrast, THPC-based finishes on cotton, while effective, can experience a gradual reduction in performance after repeated laundering cycles.[1] The choice between these two options often involves a trade-off between initial cost, comfort, and the required level of long-term, uncompromised protection.[2]
Quantitative Performance Data
The following tables summarize key flame retardancy and durability metrics for both THPC-treated cotton and inherent FR aramid fibers, based on data from various studies. It is important to note that direct comparison can be challenging as test conditions and base fabric weights may vary between studies.
Table 1: Durability of THPC-Treated Cotton Fabrics
| Performance Metric | Initial Performance | Performance after Laundering | Laundering Cycles | Test Standard |
| Limiting Oxygen Index (LOI) | 36.1% | 30.3% | 50 | Proprietary |
| Char Length | 15 cm | 20 cm | 1 | ASTM D6413-08 |
| 18 cm | 2 | |||
| Arc Thermal Performance Value (ATPV) | 14 cal/cm² (after 5 washes) | 19 cal/cm² (after 50 washes) | 5 vs. 50 | IEC 61482-1-1:2019 |
Note: The increase in ATPV in one study was attributed to physical changes in the fabric ("loft") after washing, rather than an improvement in the chemical finish.[3]
Table 2: Durability of Inherent FR Aramid Fabrics
| Performance Metric | Initial Performance | Performance after Laundering | Laundering Cycles | Test Standard |
| Limiting Oxygen Index (LOI) | Approx. 28% (Nomex®) | No significant change reported | Not specified, stated to be permanent | - |
| Char Length | 0.68 cm (plasma-treated, coated aramid) | 0.95 cm (plasma-treated, coated aramid) | 10 | GB/T 5455 |
| Char Length | Must be ≤ 100 mm (for NFPA 2112 certification) | Must be ≤ 100 mm (for NFPA 2112 certification) | 100 | ASTM D6413 |
Flame Retardancy Mechanisms
The fundamental difference in durability stems from how each material achieves its flame retardancy.
Caption: Comparison of flame retardancy mechanisms.
Experimental Protocols
The durability and performance of flame retardant fabrics are assessed using standardized testing methods.
Laundering Durability Testing
Standardized washing and drying procedures are used to simulate the lifecycle of a garment and assess the durability of the flame retardant properties.
-
ISO 6330: Textiles — Domestic washing and drying procedures for textile testing : This standard specifies procedures for domestic washing and drying for textile testing.[4][5][6][7] It defines various washing cycles, water temperatures, and detergents to be used.
-
AATCC 61: Colorfastness to Laundering, Home and Commercial: Accelerated : This method provides an accelerated means of evaluating the colorfastness of textiles to laundering.[8] It is also used to pre-condition samples for other tests by simulating multiple home launderings in a single, shorter test.[8]
Flammability Testing
After laundering, the flame retardancy of the fabric is re-evaluated using methods such as the vertical flame test.
-
ASTM D6413: Standard Test Method for Flame Resistance of Textiles (Vertical Test) : This is a primary test used to determine the flame resistance of a fabric.[9][10][11][12]
-
A fabric specimen (typically 12 inches long) is suspended vertically in a specified chamber.[9]
-
A controlled methane flame is applied to the bottom edge of the fabric for 12 seconds.[9]
-
After the flame is removed, three parameters are measured:
-
Afterflame: The time the fabric continues to burn after the ignition source is removed.
-
Afterglow: The time the fabric glows after the flame is extinguished.
-
Char Length: The length of the damaged (charred) portion of the fabric, measured by applying a specific weight to tear the charred area.[9][12]
-
-
-
ISO 15025: Protective clothing — Protection against heat and flame — Limited flame spread : This standard specifies two procedures (A: surface ignition and B: bottom edge ignition) for determining the limited flame spread properties of protective clothing fabrics.[13] Key requirements for passing include no flame spread to the edges, no hole formation, no flaming or molten debris, and afterflame and afterglow times of ≤ 2 seconds.[14]
Caption: Standard experimental workflow for durability testing.
Discussion and Conclusion
The experimental data confirms that the flame retardant properties of inherently FR fibers like aramids are exceptionally durable . Their performance, as measured by char length and LOI, shows minimal to no degradation even after extensive laundering.[15] This is because flame resistance is an integral part of the fiber's chemical makeup. Standards for high-risk applications, such as NFPA 2112 for flash fire protection, often require fabrics to pass flammability tests like ASTM D6413 even after 100 wash cycles, a requirement that aramid fabrics are designed to meet.[8][16]
THPC-treated fabrics provide effective flame retardancy to natural fibers like cotton, which offer benefits in comfort and cost.[2] The durability of these finishes, such as the Proban® process, is achieved by creating a cross-linked polymer within the fiber structure.[7][12] While considered durable for many applications and capable of withstanding numerous washes (e.g., 50 cycles), the data indicates that some decline in performance can occur over the garment's life. This degradation can be accelerated by improper laundering, such as the use of chlorine bleach or high temperatures with certain detergents.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Durable Flame-Resistant and Ultra-Hydrophobic Aramid Fabrics via Plasma-Induced Graft Polymerization [mdpi.com]
- 3. nakedwhiz.com [nakedwhiz.com]
- 4. researchgate.net [researchgate.net]
- 5. Properties of Nomex® 410 [dupont.com]
- 6. Research Portal [ub-ir.bolton.ac.uk]
- 7. electrical-insulation.espemfg.com [electrical-insulation.espemfg.com]
- 8. testextextile.com [testextextile.com]
- 9. eu.tencatefabrics.com [eu.tencatefabrics.com]
- 10. researchgate.net [researchgate.net]
- 11. tyndaleusa.com [tyndaleusa.com]
- 12. infinitalab.com [infinitalab.com]
- 13. begoodtex.com [begoodtex.com]
- 14. dupont.com [dupont.com]
- 15. marinatechnicaltextiles.com [marinatechnicaltextiles.com]
- 16. Global Kevlar Fabrics Market Growth (Status and Outlook) 2025-2031 [infinitymarketresearch.com]
A Comparative Guide to Amine-Reactive Crosslinkers: THPC vs. Glutaraldehyde, DSS, and BS3
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a pivotal decision that dictates the success of applications ranging from stabilizing protein complexes for structural analysis to engineering biocompatible hydrogels for tissue engineering. This guide provides an objective comparison of the crosslinking efficiency and performance of tetrakis(hydroxymethyl)phosphonium chloride (THPC) against other widely used amine-reactive crosslinkers: glutaraldehyde, disuccinimidyl suberate (DSS), and its water-soluble analog, bis(sulfosuccinimidyl) suberate (BS3). This analysis is supported by experimental data to facilitate an informed choice of crosslinker based on specific research needs.
Executive Summary
Amine-reactive crosslinkers are invaluable tools for covalently linking proteins and other biomolecules. THPC, a tetra-functional crosslinker, is particularly effective in forming stable, protein-based hydrogels. Glutaraldehyde is a highly efficient and cost-effective crosslinker, but its cytotoxicity is a significant drawback. NHS-esters, such as DSS and BS3, offer more specific amine-to-amine crosslinking with varying degrees of membrane permeability. The choice among these crosslinkers represents a trade-off between reaction efficiency, specificity, biocompatibility, and the mechanical properties of the resulting crosslinked product.
Reaction Mechanisms
The crosslinking efficiency of a reagent is intrinsically linked to its mechanism of action. THPC, glutaraldehyde, and NHS esters interact with primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminus, through distinct chemical reactions.
THPC Crosslinking Chemistry
THPC crosslinks primary and secondary amines via a Mannich-type reaction.[1] This reaction is initiated by the generation of a formaldehyde intermediate, which then reacts with an amine to form an immonium ion. A hydroxymethyl arm of the THPC derivative is subsequently replaced in a reaction with the immonium ion, resulting in a stable, covalent bond.[1] This process can be repeated with the remaining hydroxymethyl arms, allowing THPC to act as a tetra-functional crosslinker, ideal for forming densely crosslinked networks like hydrogels.[1]
References
Antifungal efficacy of THPS compared to traditional fungicides in water treatment
For Researchers, Scientists, and Drug Development Professionals
The control of fungal growth is a critical aspect of industrial water treatment, preventing biofouling, corrosion, and the spread of pathogens. While traditional fungicides have long been employed, there is a growing interest in more environmentally benign and effective alternatives. Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) has emerged as a potent biocide with a favorable environmental profile. This guide provides an objective comparison of the antifungal efficacy of THPS against traditional fungicides such as glutaraldehyde and 2,2-dibromo-3-nitrilopropionamide (DBNPA), supported by available data and detailed experimental methodologies.
Performance Overview
THPS is a broad-spectrum biocide effective against bacteria, algae, and fungi.[1] Its mechanism of action involves the disruption of microbial cell walls.[2] Traditional fungicides like glutaraldehyde and DBNPA are also widely used and have proven efficacy against a broad range of microorganisms, including fungi.[3]
Glutaraldehyde acts as a cross-linking agent on microbial proteins, while DBNPA rapidly penetrates cell membranes and disrupts protein groups, leading to cell death.[2][3] While direct comparative studies on the antifungal efficacy of these three compounds with standardized metrics are limited in publicly available literature, their performance characteristics can be inferred from various studies and industry applications.
Quantitative Data Comparison
Table 1: General Antifungal Performance Characteristics
| Feature | THPS (this compound sulfate) | Glutaraldehyde | DBNPA (2,2-dibromo-3-nitrilopropionamide) |
| Spectrum of Activity | Broad (Bacteria, Fungi, Algae)[1] | Broad (Bacteria, Fungi, Spores, Viruses)[3] | Broad (Bacteria, Fungi, Yeast, Algae) |
| Mechanism of Action | Disrupts microbial cell walls.[2] | Cross-links proteins and disrupts cellular enzymes.[3] | Rapidly penetrates cell membrane and reacts with sulfur-containing proteins.[2] |
| Speed of Kill | Rapid action.[1] | Fast-acting.[3] | Very fast-acting (minutes).[2] |
| Environmental Profile | Readily biodegradable to non-toxic compounds. | Readily biodegradable. | Rapidly degrades, especially at alkaline pH. |
| Corrosivity | Low. | Generally non-corrosive to metals.[4] | Non-corrosive to most metals. |
Table 2: Typical Dosage Rates in Industrial Water Systems
| Fungicide | Application | Typical Dosage Range (as active ingredient) |
| THPS | Cooling Water Systems, Oilfields | 25 - 200 ppm |
| Glutaraldehyde | Cooling Water Systems, Disinfection | 50 - 200 ppm[5] |
| DBNPA | Cooling Water Systems, Papermaking | 7.5 - 20 ppm[2] |
Experimental Protocols
To provide a framework for the direct comparison of these fungicides, a detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) against a common water-contaminating fungus, Aspergillus niger, is provided below. This protocol is based on established antifungal susceptibility testing standards.
Protocol: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
1. Fungal Strain and Culture Preparation:
- Organism: Aspergillus niger (a common filamentous fungus found in industrial water systems).
- Culture Medium: Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA).
- Incubation: Incubate the fungal culture at 28-30°C for 5-7 days until sufficient sporulation is observed.
- Spore Suspension Preparation: Harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of sterile saline solution (0.85%) containing a wetting agent (e.g., 0.05% Tween 80).
- Spore Counting: Adjust the spore concentration to approximately 1 x 10⁶ to 5 x 10⁶ spores/mL using a hemocytometer.
2. Antifungal Stock Solution Preparation:
- Prepare stock solutions of THPS, Glutaraldehyde, and DBNPA in a suitable solvent (e.g., sterile deionized water). The concentration of the stock solution should be at least 10 times the highest final concentration to be tested.
3. Broth Microdilution Assay:
- Test Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.
- Microplate Setup: Use sterile 96-well microtiter plates.
- Serial Dilutions: Perform two-fold serial dilutions of each fungicide stock solution in the RPMI-1640 medium directly in the microtiter plates to achieve a range of desired concentrations.
- Inoculation: Inoculate each well (except for the sterility control) with the prepared fungal spore suspension to achieve a final concentration of approximately 0.5 x 10⁴ to 5 x 10⁴ spores/mL.
- Controls:
- Growth Control: Wells containing only the medium and the fungal inoculum (no fungicide).
- Sterility Control: Wells containing only the medium (no inoculum or fungicide).
- Incubation: Incubate the plates at 35°C for 48-72 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the fungicide that causes complete visual inhibition of fungal growth. The growth in the wells can be compared to the growth control well.
Visualizations
The following diagrams illustrate the experimental workflow for determining the Minimum Inhibitory Concentration and a logical comparison of the key attributes of the fungicides.
Caption: Experimental workflow for MIC determination.
Caption: Key attributes for fungicide comparison.
References
- 1. What’s The Role of THPS in Water Treatment And Oilfield Industries? - Sinobio Chemistry [sinobiochemistry.com]
- 2. 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) Guide Part 1 - IRO Water Treatment [irowater.com]
- 3. The Application of Glutaraldehyde - AMAZON [amazon-chem.cn]
- 4. reddit.com [reddit.com]
- 5. The Best Glutaraldehyde Use Guide and Analytics in 2020 - IRO Biocide [irobiocide.com]
A comparative study on the thermal stability of THPC-treated versus untreated cellulosic materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of cellulosic materials with and without the application of a Tetrakis(hydroxymethyl)phosphonium chloride (THPC) based flame retardant treatment. The inclusion of experimental data, detailed methodologies, and visual representations of the underlying chemical processes aims to offer a comprehensive resource for researchers in material science and related fields.
Executive Summary
Cellulosic materials, such as cotton, are inherently flammable, undergoing rapid thermal decomposition at elevated temperatures. The application of flame retardants like THPC significantly alters their thermal degradation behavior. THPC treatment generally lowers the initial decomposition temperature of cellulose but drastically increases the amount of char residue at higher temperatures. This is a key indicator of enhanced flame retardancy, as the char layer acts as a thermal barrier, insulating the underlying material from the heat source and reducing the release of flammable volatile compounds.
Data Presentation: Thermal Analysis Comparison
The following table summarizes typical quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for untreated and THPC-treated cellulosic materials, conducted under a nitrogen atmosphere.
| Parameter | Untreated Cellulosic Material | THPC-Treated Cellulosic Material |
| TGA: Onset Decomposition Temp. (Tonset) | ~300-320 °C | ~250-280 °C |
| TGA: Peak Decomposition Temp. (Tmax) | ~350-370 °C | ~300-330 °C |
| TGA: Char Yield at 600 °C | < 15% | > 25% |
| DSC: Main Endothermic Peak | ~360 °C (Decomposition) | Multiple peaks, primary decomposition shifted to lower temperatures |
| DSC: Exothermic Events | Minimal in inert atmosphere | Often shows exothermic peaks related to char formation |
Note: The exact values can vary depending on the specific cellulosic substrate, the concentration of the THPC treatment, and the experimental conditions.
The data clearly indicates that while the THPC-treated material begins to decompose at a lower temperature, it undergoes a different degradation pathway that favors the formation of a stable char, thereby providing a flame-retardant effect.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
THPC Treatment of Cellulosic Material (Proban Process)
The Proban process is a common method for applying THPC-based flame retardants to cellulosic fabrics.[1]
-
Preparation of Treating Solution: A solution containing THPC, urea, and a suitable catalyst is prepared.
-
Immersion and Padding: The cellulosic fabric is immersed in the treatment solution and then passed through rollers (padding) to ensure even uptake and remove excess liquid.
-
Drying: The treated fabric is dried in an oven at a controlled temperature.
-
Ammonia Curing: The dried fabric is exposed to ammonia gas, which causes the polymerization of the THPC and urea within the cellulose fibers.[1]
-
Oxidation: The fabric is then treated with an oxidizing agent, such as hydrogen peroxide, to convert the phosphorus to its more stable pentavalent state.
-
Washing and Drying: The fabric is thoroughly washed to remove any unreacted chemicals and then dried.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Sample Preparation: A small, representative sample of the cellulosic material (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 700 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[2]
-
Data Analysis: The mass loss of the sample is recorded as a function of temperature. The onset of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the final char yield are determined.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Sample Preparation: A small, precisely weighed sample (typically 3-5 mg) is encapsulated in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically mirroring the TGA conditions for direct comparison (e.g., heating from ambient to 400-500 °C at 10 °C/min).[3]
-
Data Analysis: The heat flow to or from the sample is measured. Endothermic peaks generally represent processes like melting or decomposition, while exothermic peaks can indicate crystallization or cross-linking reactions.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing the thermal stability of untreated and THPC-treated cellulosic materials.
Signaling Pathways and Mechanisms
Thermal Degradation of Untreated Cellulose
The thermal degradation of untreated cellulose primarily proceeds through a depolymerization pathway that produces flammable volatile compounds, leaving behind a very small amount of char.
Caption: Primary thermal degradation pathway of untreated cellulose.
Flame Retardant Mechanism of THPC on Cellulose
THPC acts as a condensed-phase flame retardant. Upon heating, it generates phosphoric acid, which catalyzes the dehydration of cellulose. This process promotes the formation of a stable char layer and reduces the production of flammable volatiles.[4]
Caption: Condensed-phase flame retardant mechanism of THPC on cellulosic materials.
References
Safety Operating Guide
Navigating the Disposal of Tetrakis(hydroxymethyl)phosphonium (THP) Compounds: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Tetrakis(hydroxymethyl)phosphonium (THP) compounds, such as this compound chloride (THPC) and this compound sulfate (THPS), are versatile reagents used in various applications, including as flame retardants and biocides. However, their inherent toxicity, corrosive nature, and environmental hazards necessitate strict adherence to proper disposal procedures. This guide provides essential safety and logistical information for the responsible management of THP compound waste.
Immediate Safety Considerations
Before initiating any disposal-related activities, it is crucial to be aware of the primary hazards associated with THP compounds. Both THPC and THPS are classified as toxic if swallowed or in contact with skin, cause severe skin burns and eye damage, and may cause an allergic skin reaction.[1][2] They are also very toxic to aquatic life with long-lasting effects.[2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory at all times when handling these chemicals or their waste.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and disposal of THP compounds, primarily sourced from safety data sheets (SDS). It is important to note that waste codes are not product-specific but are assigned based on the application and the nature of the waste generated.[4]
| Parameter | Value | Compound | Notes |
| Typical Concentration in Aqueous Solutions | 75-85% | THPC | Commercially available solutions often fall within this range.[4] |
| pH of Aqueous Solution | 3.0 - 5.0 | THPC | Indicates acidic properties.[5] |
| Recommended Incineration Temperature | 850°C - 900°C | General Chemical Waste | This is a general temperature range for the incineration of chemical waste containing salts and can serve as a guideline.[6] |
| European Waste Catalogue (EWC) Code | Application-Specific | THPC/THPS Waste | The user must assign the appropriate EWC code based on the specific use case that generated the waste.[4] |
| UN Number | UN2922 | THPC/THPS | Corrosive liquids, toxic, n.o.s. (this compound chloride/sulfate).[2][7] |
Step-by-Step Disposal Protocol
The disposal of THP compounds must always be conducted in accordance with all applicable federal, state, and local regulations.[3][8] The following protocol provides a general framework for the safe management of THP waste in a laboratory setting.
Waste Identification and Segregation
-
Characterize the Waste: Identify all components of the waste stream. This includes the THP compound, any solvents, and other reacted or unreacted chemicals.
-
Segregate Waste: Do not mix THP waste with other waste streams.[1][3] Keep it in its original or a compatible, properly labeled container.[1]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant, impermeable gloves (e.g., nitrile rubber, neoprene).[2]
-
Eye/Face Protection: Use safety goggles and a face shield to protect against splashes.[3]
-
Skin and Body Protection: Wear a chemical-resistant apron or suit and closed-toe shoes.[2]
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, use a NIOSH/MSHA-approved respirator.[1]
Spill Management
-
Evacuate and Ventilate: In case of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1]
-
Containment: Cover drains to prevent environmental release.[1] Use an inert absorbent material like sand, earth, or a commercial absorbent to contain the spill.[9]
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[8][10]
-
Decontamination: Clean the affected area with soap and water.[10]
Waste Storage
-
Container: Store THP waste in a tightly closed, corrosion-resistant container.[1][11]
-
Location: Keep the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and direct sunlight.[2][3] The storage area should be locked and accessible only to authorized personnel.[1][8]
Final Disposal
-
Professional Disposal Service: The primary and recommended method for the disposal of THP waste is to use a licensed hazardous waste disposal company.[3][8] They have the expertise and facilities to handle and treat such chemicals safely.
-
Incineration: A potential disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[12] This should only be performed by a certified facility.
-
Do Not Discharge to Drains: Under no circumstances should THP waste be discharged into the sewer system or the environment.[1][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound compounds.
Caption: Logical workflow for the safe disposal of THP compounds.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and compliant disposal of this compound compounds, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling any hazardous material.
References
- 1. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 2. This compound chloride - Safety Data Sheet [chemicalbook.com]
- 3. bondwater.com [bondwater.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. WO2001087900A1 - Phosphonium salts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound sulfate | C8H24O12P2S | CID 41478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 124-64-1 CAS MSDS (this compound chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fwap.org [fwap.org]
Essential Safety and Handling Protocols for Tetrakis(hydroxymethyl)phosphonium
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of Tetrakis(hydroxymethyl)phosphonium and its common salts, such as this compound sulfate (THPS) and this compound chloride (THPC). Adherence to these protocols is essential to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound compounds. These compounds can be corrosive to the skin and eyes, toxic if inhaled or swallowed, and may cause an allergic skin reaction.[1][2] The required PPE is summarized in the table below.
| Protection Type | Specific Recommendations | Standards |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields. In situations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[1][3] | Conforming to EN 166 (EU) or NIOSH (US) approved.[1][3] |
| Skin Protection | Gloves: Wear chemical-resistant, impermeable gloves. While specific breakthrough time data for various glove materials with this compound is not readily available, it is crucial to select gloves that are rated for protection against corrosive and toxic chemicals. Regularly inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated. Clothing: Wear fire/flame-resistant and impervious clothing, such as a lab coat or chemical-resistant suit, to prevent skin contact.[1][3] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Respiratory Protection | Low Concentrations/Well-Ventilated Areas: An N95 respirator is recommended for handling lower concentrations of this compound compounds or when working in a well-ventilated area. Higher Concentrations/Risk of Inhalation: If exposure limits are exceeded, or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1][3] In case of fire or major spills, a self-contained breathing apparatus (SCBA) is necessary.[1] | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[2] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize the risk of exposure and accidents.
Engineering Controls
-
Ventilation: Always handle this compound compounds in a well-ventilated area.[1][3] Use of a chemical fume hood is recommended, especially when working with open containers or when there is a potential for aerosol generation.
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Handling Procedures
-
Preparation: Before starting any work, ensure all necessary PPE is correctly worn. Read and understand the Safety Data Sheet (SDS) for the specific this compound compound being used.
-
Dispensing: Avoid creating dust or aerosols.[1] When transferring the chemical, use non-sparking tools.[1]
-
During Use: Do not eat, drink, or smoke in the handling area.[1][3] Avoid contact with skin and eyes.[1][3]
-
Cleaning: After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
Storage
-
Store containers in a dry, cool, and well-ventilated place.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
The storage area should be secure and accessible only to authorized personnel.[3]
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[1] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[1] Use non-sparking tools.[1]
-
Decontaminate: Clean the spill area thoroughly with water.
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined in Section 1.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and comply with regulations.
Waste Characterization
-
Unused this compound and materials heavily contaminated with it should be considered hazardous waste.
Disposal Procedure
-
Segregation: Collect all waste materials (unused chemical, contaminated absorbents, and disposable PPE) in a designated, properly labeled, and sealed container.
-
Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical into drains or the environment.[1]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Logical Relationship of Emergency Responses
Caption: Decision-making flow for emergency response to incidents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
